molecular formula C28H30Cl3N3O B060622 NGB 2904 hydrochloride CAS No. 189060-98-8

NGB 2904 hydrochloride

カタログ番号: B060622
CAS番号: 189060-98-8
分子量: 530.9 g/mol
InChIキー: PFIWYJNBKGCVFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyl]-9H-fluorene-2-carboxamide is a member of fluorenes.
a dopamine D3 receptor antagonist;  structure in first source

特性

IUPAC Name

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29Cl2N3O.ClH/c29-25-8-5-9-26(27(25)30)33-16-14-32(15-17-33)13-4-3-12-31-28(34)21-10-11-24-22(19-21)18-20-6-1-2-7-23(20)24;/h1-2,5-11,19H,3-4,12-18H2,(H,31,34);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIWYJNBKGCVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCNC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C5=C(C(=CC=C5)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940417
Record name N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-9H-fluorene-2-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189060-98-8
Record name N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-9H-fluorene-2-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NGB 2904 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The core premise of the original request, focusing on the TrkA and p75NTR signaling pathways for NGB 2904 hydrochloride, is not supported by the current scientific literature. Extensive research indicates that this compound is a potent and selective dopamine (B1211576) D3 receptor antagonist. This guide will, therefore, focus on its well-documented mechanism of action centered on the dopamine D3 receptor.

Executive Summary

This compound is a highly selective dopamine D3 receptor antagonist. Its mechanism of action is primarily centered on blocking the binding of dopamine to the D3 receptor, thereby modulating downstream signaling cascades. This compound has been extensively studied in preclinical models of drug addiction, where it has shown efficacy in reducing the rewarding effects of substances like cocaine and methamphetamine, as well as preventing relapse to drug-seeking behavior. This technical guide will provide a comprehensive overview of the molecular interactions, signaling pathways, and experimental evidence that define the mechanism of action of this compound.

Molecular Profile and Selectivity

NGB 2904, chemically known as N-(4-[4-{2,3-dichlorophenyl}-1-piperazinyl]butyl)-2-fluorenylcarboxamide, demonstrates high affinity and selectivity for the dopamine D3 receptor over other dopamine receptor subtypes and other neurotransmitter receptors.

Quantitative Data: Receptor Binding Affinities

The selectivity of NGB 2904 has been quantified through radioligand binding assays, with the inhibition constant (Ki) values indicating the concentration of the compound required to inhibit 50% of radioligand binding. Lower Ki values denote higher binding affinity.

ReceptorKi (nM)
Dopamine D3 1.4
Dopamine D2217
Serotonin 5-HT2223
Adrenergic α1642
Dopamine D4> 5000
Dopamine D1> 10000
Dopamine D5> 10000

Data compiled from publicly available pharmacological data.

In functional assays, NGB 2904 potently antagonizes agonist-stimulated activity. For instance, it has been shown to antagonize quinpirole-stimulated mitogenesis with an IC50 value of 6.8 nM.

Core Mechanism of Action: Dopamine D3 Receptor Antagonism

The primary mechanism of action of NGB 2904 is the competitive antagonism of the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, typically couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

By blocking the D3 receptor, NGB 2904 prevents these downstream signaling events. This antagonism is particularly relevant in brain regions with high D3 receptor expression, such as the nucleus accumbens and other areas of the limbic system, which are critically involved in reward and motivation.

Signaling Pathway Diagram

NGB2904_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R binds G_protein Gi/o Protein D3R->G_protein activates NGB2904 NGB 2904 NGB2904->D3R blocks AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., altered excitability) cAMP->Response

Caption: NGB 2904 blocks dopamine binding to the D3 receptor.

Experimental Protocols

The pharmacological profile of NGB 2904 has been established through a variety of in vitro and in vivo experiments.

In Vitro: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of NGB 2904 for various neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO cells expressing human dopamine D3 receptors) are cultured and harvested. The cell membranes are isolated through centrifugation and homogenization.

  • Binding Assay: A fixed concentration of a specific radioligand (e.g., [³H]spiperone for D2/D3 receptors) is incubated with the prepared cell membranes in the presence of varying concentrations of NGB 2904.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of NGB 2904 that inhibits 50% of specific radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

In Vivo: Cocaine Self-Administration Studies

Objective: To evaluate the effect of NGB 2904 on the reinforcing properties of cocaine.

Methodology:

  • Animal Model: Rats are surgically implanted with intravenous catheters.

  • Training: The animals are placed in operant conditioning chambers and trained to press a lever to receive an intravenous infusion of cocaine. This is typically done under a fixed-ratio (FR) schedule of reinforcement, where a fixed number of lever presses results in one infusion.

  • Progressive-Ratio (PR) Schedule: To assess motivation, the schedule is changed to a progressive-ratio, where the number of lever presses required for each subsequent infusion increases. The "breakpoint," or the highest number of presses an animal is willing to make for a single infusion, is measured as an indicator of the reinforcing efficacy of the drug.

  • Drug Administration: NGB 2904 or a vehicle is administered systemically (e.g., via intraperitoneal injection) prior to the self-administration session.

  • Data Collection and Analysis: The number of lever presses and the calculated breakpoint are recorded and compared between the NGB 2904-treated and vehicle-treated groups. A significant reduction in the breakpoint in the NGB 2904 group indicates an attenuation of cocaine's rewarding effects.[1][2][3]

Experimental Workflow Diagram

experimental_workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_outcome Outcome Measurement A Rat with IV Catheter B Operant Chamber (Lever, Cue Lights) A->B C Training: Cocaine Self-Administration (FR) B->C D Testing: Progressive-Ratio (PR) Schedule C->D F Measure Breakpoint (Motivation for Cocaine) D->F E Pre-treatment: NGB 2904 or Vehicle E->D G Data Analysis: Compare Breakpoints F->G

Caption: Workflow for a cocaine self-administration study.

Conclusion

The mechanism of action of this compound is well-defined as a potent and selective antagonist of the dopamine D3 receptor. By blocking this receptor, NGB 2904 modulates activity in the brain's reward pathways. This has been demonstrated through robust in vitro binding and functional assays, and its therapeutic potential has been explored in various in vivo models of drug addiction. The data consistently point to the dopamine D3 receptor as the core target of NGB 2904, with no substantiated evidence for a primary role of TrkA or p75NTR in its mechanism of action. Future research may continue to elucidate the nuanced effects of D3 receptor blockade in various neuropsychiatric disorders.

References

An In-depth Technical Guide to the Dopamine D3 Receptor Selectivity of NGB 2904 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dopamine (B1211576) D3 receptor selectivity profile of NGB 2904 hydrochloride, a potent and selective D3 receptor antagonist. The information presented herein is intended to support research and development efforts in neuropharmacology and related fields.

NGB 2904 has been identified as a highly selective antagonist for the dopamine D3 receptor, a target of significant interest for the development of therapeutics for substance abuse, psychotic disorders, and Parkinson's disease.[1][2] Its pharmacological profile demonstrates a clear preference for the D3 receptor over other dopamine receptor subtypes and other monoaminergic receptors.[3]

Data Presentation: Receptor Binding Profile of NGB 2904

The following table summarizes the binding affinities (Ki) of NGB 2904 at various neurotransmitter receptors. The data clearly illustrates its high affinity for the dopamine D3 receptor and its significantly lower affinity for other receptors, establishing its selectivity.

Receptor TargetBinding Affinity (Ki) in nMSelectivity Ratio (Ki [Receptor] / Ki [D3])
Dopamine D3 1.4 1
Dopamine D2217~155-fold
Serotonin 5-HT2223~159-fold
Adrenergic α1642~459-fold
Dopamine D4> 5000> 3571-fold
Dopamine D1> 10000> 7143-fold
Dopamine D5> 10000> 7143-fold

Data sourced from multiple references.[3]

In functional assays, NGB 2904 potently antagonizes quinpirole-stimulated mitogenesis with an IC50 value of 6.8 nM.

Experimental Protocols

The quantitative data presented above are derived from standard and robust pharmacological assays. The general methodologies for these key experiments are detailed below.

1. Radioligand Binding Assays

These assays were performed to determine the binding affinity (Ki) of NGB 2904 for various dopamine and other neurotransmitter receptors.

  • Objective: To measure the ability of NGB 2904 to displace a specific radioligand from its receptor target.

  • Materials:

    • Cell membranes prepared from cell lines (e.g., CHO cells) transfected to express a high density of the specific receptor of interest (e.g., human D3, D2, D1 receptors).[2]

    • A high-affinity radioligand specific for the receptor being assayed (e.g., [³H]-spiperone or [¹²⁵I]-iodosulpride for D2/D3 receptors).

    • This compound as the competing, non-labeled ligand.

    • Assay buffer (e.g., Tris-HCl buffer containing appropriate ions).

    • Glass fiber filters.

  • Procedure:

    • A constant concentration of cell membranes and radioligand are incubated in the assay buffer. The concentration of the radioligand is typically at or below its dissociation constant (Kd) for the receptor.

    • Increasing concentrations of NGB 2904 are added to the incubation mixture to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand (e.g., haloperidol (B65202) or raclopride) to saturate all specific binding sites.[4]

    • The mixture is incubated to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of NGB 2904 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

2. Functional Antagonism Assay (Mitogenesis)

This cell-based assay was used to determine the functional potency of NGB 2904 as an antagonist at the D3 receptor.

  • Objective: To measure the ability of NGB 2904 to inhibit the cellular response (mitogenesis) induced by a D3 receptor agonist (quinpirole).

  • Materials:

    • A suitable cell line expressing functional dopamine D3 receptors.

    • Quinpirole (B1680403), a dopamine D2/D3 receptor agonist.

    • This compound.

    • Cell culture medium and reagents for measuring cell proliferation (e.g., [³H]-thymidine incorporation or colorimetric assays like MTT).

  • Procedure:

    • Cells are cultured to an appropriate density.

    • The cells are then treated with a fixed concentration of quinpirole to stimulate mitogenesis.

    • Concurrently, the cells are treated with increasing concentrations of NGB 2904.

    • Control groups include cells treated with vehicle only, quinpirole only, and NGB 2904 only.

    • After an appropriate incubation period, cell proliferation is assessed using a standard method (e.g., measuring the incorporation of [³H]-thymidine into newly synthesized DNA).

  • Data Analysis:

    • The data are plotted as the percentage of inhibition of the quinpirole-stimulated response versus the concentration of NGB 2904.

    • The concentration of NGB 2904 that causes 50% inhibition of the maximum quinpirole-induced response (IC50) is calculated using non-linear regression. This IC50 value represents the functional potency of NGB 2904 as a D3 receptor antagonist in this assay.

Visualizations: Pathways and Processes

The following diagrams illustrate key concepts related to the pharmacology of NGB 2904.

D3_Signaling_Pathway Dopamine Dopamine D3R D3 Receptor Dopamine->D3R Binds Gi_Go Gi/o Protein D3R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response Modulation of Cellular Response cAMP->Cellular_Response

Caption: Dopamine D3 receptor canonical signaling pathway.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis arrow arrow A Prepare Receptor Membranes D Incubate Membranes, Radioligand & Competitor A->D B Prepare Radioligand (e.g., [3H]-Spiperone) B->D C Prepare Competitor (NGB 2904) Dilutions C->D E Rapid Filtration to Separate Bound/Free D->E F Wash Filters E->F G Scintillation Counting of Bound Radioligand F->G H Generate Competition Curve G->H I Calculate IC50 H->I J Calculate Ki via Cheng-Prusoff Equation I->J

Caption: Experimental workflow for a competitive radioligand binding assay.

Selectivity_Calculation Ki_D3 Ki at D3 Receptor (e.g., 1.4 nM) Calculation Selectivity Ratio = Ki (Off-Target) / Ki (Target) Ki_D3->Calculation Target Ki Ki_D2 Ki at D2 Receptor (e.g., 217 nM) Ki_D2->Calculation Off-Target Ki Result D2 vs D3 Selectivity = 217 / 1.4 ≈ 155-fold Calculation->Result

Caption: Logical flow for calculating receptor selectivity.

References

The Pharmacology of NGB 2904 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGB 2904 hydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D3 receptor. Its distinct pharmacological profile, characterized by high affinity for the D3 receptor subtype, has positioned it as a critical research tool for elucidating the role of this receptor in various neuropathologies. This technical guide provides an in-depth overview of the pharmacology of NGB 2904, consolidating key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to support ongoing and future research in neuropharmacology and drug development.

Introduction

NGB 2904, chemically known as N-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyl]-9H-fluorene-2-carboxamide hydrochloride, is a novel compound that has garnered significant interest within the scientific community for its high selectivity as a dopamine D3 receptor antagonist.[1] The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is implicated in the modulation of cognition, emotion, and reward pathways. Dysregulation of D3 receptor signaling has been associated with several neuropsychiatric and substance use disorders. The selectivity of NGB 2904 makes it an invaluable pharmacological tool to probe the physiological and pathophysiological functions of the D3 receptor, offering a clearer understanding of its potential as a therapeutic target.

Mechanism of Action

This compound functions as a competitive antagonist at the dopamine D3 receptor. This means it binds to the receptor at the same site as the endogenous ligand, dopamine, but does not activate it. By occupying the binding site, NGB 2904 prevents dopamine from binding and initiating the downstream signaling cascade. This blockade of D3 receptor activity is the primary mechanism through which NGB 2904 exerts its pharmacological effects. The high selectivity of NGB 2904 for the D3 receptor over other dopamine receptor subtypes, particularly the closely related D2 receptor, minimizes off-target effects and allows for a more precise investigation of D3 receptor-mediated processes.[2]

Quantitative Pharmacological Data

The pharmacological profile of NGB 2904 has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data that define its potency and selectivity.

Table 1: Receptor Binding Affinity
Receptor SubtypeLigandPreparationKᵢ (nM)Reference
Primate Dopamine D3NGB 2904Cloned human receptors1.4[1][2]
Primate Dopamine D2NGB 2904Cloned human receptors217[2]
Rat Dopamine D3NGB 2904Cloned rat receptors1.1[2]
Rat Dopamine D2NGB 2904Cloned rat receptors911[2]
Table 2: Functional Antagonist Activity
AssayCell LineAgonistIC₅₀ (nM)Reference
Quinpirole-stimulated MitogenesisCHO cells (human D3)Quinpirole (B1680403)6.8[1]

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol describes a representative method for determining the binding affinity of NGB 2904 for dopamine D2 and D3 receptors.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of NGB 2904 for dopamine D2 and D3 receptors.

Materials:

  • Cell membranes prepared from CHO or HEK-293 cells stably expressing human dopamine D2 or D3 receptors.

  • [³H]-Spiperone (radioligand).

  • This compound (test compound).

  • Haloperidol (B65202) (for non-specific binding determination).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [³H]-spiperone (at a concentration near its K₋d), and varying concentrations of NGB 2904. For the determination of non-specific binding, use a high concentration of haloperidol instead of NGB 2904. Total binding is determined in the absence of any competing ligand.

  • Equilibration: Incubate the mixture at room temperature for a specified period (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the NGB 2904 concentration. Determine the IC₅₀ value (the concentration of NGB 2904 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its equilibrium dissociation constant.

Quinpirole-Stimulated Mitogenesis Assay for Functional Antagonism

This protocol outlines a representative method to assess the functional antagonist activity of NGB 2904 at the D3 receptor.

Objective: To determine the IC₅₀ of NGB 2904 in inhibiting agonist-induced cell proliferation mediated by the D3 receptor.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably transfected with the human dopamine D3 receptor.

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS).

  • Quinpirole (D2/D3 receptor agonist).

  • This compound (test compound).

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU).

  • Cell harvester and filters (for [³H]-thymidine incorporation).

  • Microplate reader (for non-radioactive assays).

Procedure:

  • Cell Seeding: Seed the D3 receptor-expressing CHO cells in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: To synchronize the cell cycle, replace the growth medium with a low-serum or serum-free medium and incubate for 24 hours.

  • Treatment: Treat the cells with a fixed concentration of quinpirole (typically at its EC₅₀ for mitogenesis) in the presence of varying concentrations of NGB 2904. Include control wells with quinpirole alone and vehicle alone.

  • Incubation: Incubate the cells for a period that allows for cell proliferation (e.g., 24-48 hours).

  • Proliferation Measurement:

    • [³H]-Thymidine Incorporation: Add [³H]-thymidine to each well and incubate for a further 4-6 hours. Harvest the cells onto glass fiber filters, wash, and measure the incorporated radioactivity using a scintillation counter.

    • BrdU Assay: Follow the manufacturer's protocol for the BrdU assay, which typically involves incubation with BrdU, followed by fixation, addition of an anti-BrdU antibody conjugate, and a colorimetric substrate. Measure the absorbance using a microplate reader.

  • Data Analysis: Plot the percentage of quinpirole-stimulated proliferation against the logarithm of the NGB 2904 concentration. Determine the IC₅₀ value, which is the concentration of NGB 2904 that causes a 50% inhibition of the maximal quinpirole-induced response.

Signaling Pathways and Experimental Workflows

Dopamine D3 Receptor Signaling Pathway

D3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates NGB2904 NGB 2904 NGB2904->D3R Blocks Gi Gαi/o D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK/MAPK Pathway Gi->ERK Modulates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits CellularResponse Cellular Response (e.g., Mitogenesis) PKA->CellularResponse Modulates ERK->CellularResponse Modulates

Caption: Dopamine D3 receptor signaling cascade and the inhibitory action of NGB 2904.

Experimental Workflow for In Vivo Behavioral Pharmacology

Behavioral_Workflow cluster_phase1 Phase 1: Drug Self-Administration Training cluster_phase2 Phase 2: NGB 2904 Treatment and Behavioral Testing cluster_phase3 Phase 3: Data Analysis Training Animal Training (e.g., Cocaine Self-Administration) Acquisition Acquisition of Stable Responding Training->Acquisition Treatment Administration of NGB 2904 or Vehicle Acquisition->Treatment BehavioralTest Behavioral Paradigm (e.g., Progressive Ratio, Reinstatement) Treatment->BehavioralTest DataCollection Data Collection (e.g., Lever Presses, Breakpoint) BehavioralTest->DataCollection Analysis Statistical Analysis DataCollection->Analysis Interpretation Interpretation of Results Analysis->Interpretation

Caption: Generalized workflow for assessing the effects of NGB 2904 in animal models of addiction.

In Vivo Pharmacology

In preclinical animal models, NGB 2904 has demonstrated significant effects that underscore the role of the D3 receptor in drug addiction and reward-seeking behaviors.

  • Cocaine Self-Administration: NGB 2904 has been shown to inhibit intravenous cocaine self-administration in rats when tested under a progressive-ratio schedule of reinforcement.[3][4] This suggests that blockade of D3 receptors can reduce the motivation to take the drug.

  • Reinstatement of Drug-Seeking Behavior: The compound effectively attenuates cocaine- and cue-induced reinstatement of drug-seeking behavior.[3][4] This indicates a potential therapeutic role in preventing relapse.

  • Brain Stimulation Reward: NGB 2904 can inhibit the enhancement of brain stimulation reward produced by cocaine and other drugs of abuse.[3][4]

  • Locomotor Activity: In some studies, NGB 2904 has been observed to increase both spontaneous and amphetamine-stimulated locomotion in mice.[1]

Conclusion

This compound is a highly selective and potent dopamine D3 receptor antagonist that has proven to be an indispensable tool in neuropharmacological research. Its well-characterized in vitro and in vivo pharmacological profile provides a solid foundation for further investigation into the therapeutic potential of D3 receptor blockade for the treatment of substance use disorders and other neuropsychiatric conditions. The detailed methodologies and summarized data presented in this guide are intended to facilitate the design and execution of future studies aimed at further elucidating the complex role of the dopamine D3 receptor in brain function and disease.

References

An In-depth Technical Guide to NGB 2904 Hydrochloride: Synthesis, Chemical Properties, and Biological Activity as a Dopamine D3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGB 2904 hydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D3 receptor, a key target in the mesolimbic dopamine system implicated in reward, motivation, and addiction. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological profile of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside a thorough examination of its binding affinity and functional antagonism at dopamine and other neurotransmitter receptors. The document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and neuroscience who are investigating the therapeutic potential of selective D3 receptor antagonists for substance use disorders and other neuropsychiatric conditions.

Chemical Properties and Data

NGB 2904, with the chemical name N-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyl]-9H-fluorene-2-carboxamide, is a well-characterized molecule with specific physicochemical properties. The hydrochloride salt is the commonly used form in research settings.

PropertyValueReference
Molecular Formula C28H29Cl2N3O·HCl
Molecular Weight 530.92 g/mol
CAS Number 189061-11-8
Appearance Solid/PowderN/A
Purity ≥98%
Solubility Soluble to 25 mM in DMSO and to 5 mM in ethanol.
Storage Desiccate at +4°C

Note: For batch-specific data, refer to the Certificate of Analysis from the supplier.

Synthesis of this compound

The synthesis of NGB 2904 was first reported by Yuan et al. in 1998 and involves a multi-step process starting from 2,3-dichloroaniline. While the detailed, step-by-step protocol from the original publication is not publicly available in its entirety, the general synthetic strategy for analogous arylpiperazine derivatives typically involves the following key transformations.

A plausible synthetic route would involve the formation of the piperazine (B1678402) ring system, followed by alkylation and subsequent amidation.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps 2_3_Dichloroaniline 2,3-Dichloroaniline Aryl_piperazine_formation 1. Arylpiperazine Formation 2_3_Dichloroaniline->Aryl_piperazine_formation Fluorene_2_carboxylic_acid 9H-fluorene-2-carboxylic acid Amide_coupling 3. Amide Coupling Fluorene_2_carboxylic_acid->Amide_coupling Piperazine_precursor Piperazine Precursor (e.g., Diethanolamine) Piperazine_precursor->Aryl_piperazine_formation Alkylating_agent Bifunctional Alkylating Agent (e.g., 1-bromo-4-chlorobutane) Alkylation 2. N-Alkylation Alkylating_agent->Alkylation Aryl_piperazine_formation->Alkylation 1-(2,3-dichlorophenyl)piperazine Alkylation->Amide_coupling 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-1-amine Final_product NGB 2904 Amide_coupling->Final_product HCl_salt_formation 4. Hydrochloride Salt Formation Final_product->HCl_salt_formation Final_product_HCl This compound HCl_salt_formation->Final_product_HCl

Caption: Plausible synthetic workflow for this compound.

Biological Activity

NGB 2904 is a potent and selective antagonist of the dopamine D3 receptor. Its high affinity for the D3 receptor over other dopamine receptor subtypes and other neurotransmitter receptors makes it a valuable tool for studying the physiological and pathological roles of the D3 receptor.

Receptor Binding Affinity

The binding affinity of NGB 2904 for various receptors has been determined using radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below.

ReceptorKi (nM)Selectivity (fold) vs. D3Reference
Dopamine D3 1.4-
Dopamine D2 217155
Serotonin 5-HT2 223159
α1-Adrenergic 642458
Dopamine D4 >5000>3571
Dopamine D1 >10000>7142
Dopamine D5 >10000>7142
Functional Antagonism

NGB 2904 potently antagonizes agonist-stimulated cellular responses mediated by the D3 receptor. In a quinpirole-stimulated mitogenesis assay, NGB 2904 demonstrated an IC50 of 6.8 nM.

Signaling Pathways

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Antagonism of the D3 receptor by NGB 2904 blocks the downstream signaling cascades initiated by dopamine binding.

D3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Agonist Binding NGB_2904 NGB 2904 NGB_2904->D3R Antagonist Binding G_protein Gαi/o Protein D3R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition MAPK MAPK Pathway G_protein->MAPK Activation Ion_Channels K+ & Ca2+ Channels G_protein->Ion_Channels Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation

Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of NGB 2904.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

In Vitro: Dopamine D3 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of NGB 2904 for the dopamine D3 receptor using a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human dopamine D3 receptor

  • [3H]-Spiperone (radioligand)

  • This compound (test compound)

  • Haloperidol (B65202) (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize HEK-D3 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [3H]-spiperone (e.g., 0.1-0.5 nM), and varying concentrations of NGB 2904. For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the NGB 2904 concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare D3 Receptor Membranes (from HEK293-D3 cells) Plate_Setup 3. Set up 96-well Plate: - Total Binding (TB) - Non-Specific Binding (NSB) - NGB 2904 concentrations Membrane_Prep->Plate_Setup Ligand_Prep 2. Prepare Solutions: - [3H]-Spiperone - NGB 2904 (serial dilutions) - Haloperidol (for NSB) Ligand_Prep->Plate_Setup Incubation 4. Add Membranes & Incubate (e.g., 60-90 min at RT) Plate_Setup->Incubation Filtration 5. Filter & Wash (Separate bound/free radioligand) Incubation->Filtration Counting 6. Scintillation Counting (Quantify radioactivity) Filtration->Counting Calculation 7. Calculate Specific Binding (TB - NSB) Counting->Calculation Curve_Fitting 8. Plot % Specific Binding vs. [NGB 2904] (Generate IC50 curve) Calculation->Curve_Fitting Ki_Calculation 9. Calculate Ki (Cheng-Prusoff equation) Curve_Fitting->Ki_Calculation

Caption: Workflow for the D3 receptor radioligand binding assay.

In Vivo: Cocaine Self-Administration on a Progressive-Ratio Schedule

This protocol is used to assess the motivation of rats to work for cocaine infusions and to evaluate the effect of NGB 2904 on this behavior.

Animals and Surgical Preparation:

  • Male Long-Evans or Sprague-Dawley rats.

  • Rats are surgically implanted with an intravenous catheter into the jugular vein for cocaine delivery.

Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

Procedure:

  • Acquisition of Self-Administration: Rats are trained to press a lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) schedule (e.g., FR1, where one press equals one infusion).

  • Progressive-Ratio (PR) Schedule: Once a stable baseline of self-administration is established, the reinforcement schedule is switched to a PR schedule. On this schedule, the number of lever presses required to receive each subsequent infusion increases progressively (e.g., 1, 2, 4, 6, 9, 12, 15, 20...).

  • Breakpoint Determination: The session continues until the rat ceases to respond for a predetermined period (e.g., one hour). The final ratio completed is termed the "breakpoint" and serves as a measure of the motivation to obtain the drug.

  • NGB 2904 Administration: Prior to the PR session, rats are administered NGB 2904 (e.g., 1 or 5 mg/kg, intraperitoneally) or vehicle.

  • Data Analysis: The breakpoints achieved after NGB 2904 administration are compared to the breakpoints after vehicle administration to determine the effect of the compound on the motivation to self-administer cocaine.

In Vivo: Cocaine-Induced Reinstatement of Drug-Seeking Behavior

This model is used to study relapse to drug-seeking behavior and the potential of NGB 2904 to prevent it.

Procedure:

  • Cocaine Self-Administration: Rats are trained to self-administer cocaine as described in the PR protocol.

  • Extinction: Following the acquisition phase, lever pressing is no longer reinforced with cocaine infusions. The sessions continue daily until the number of lever presses decreases to a low, stable level.

  • Reinstatement Test: After extinction, rats are pre-treated with NGB 2904 or vehicle. They are then given a priming injection of cocaine (e.g., 10 mg/kg, i.p.) and placed back in the operant chamber. The number of lever presses is recorded.

  • Data Analysis: An increase in lever pressing in the vehicle-treated group after the cocaine prime indicates reinstatement of drug-seeking behavior. The lever-pressing behavior of the NGB 2904-treated group is compared to the vehicle group to assess the compound's ability to block cocaine-induced reinstatement.

Discussion and Conclusion

This compound is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in various physiological and pathological processes. Its high potency and selectivity make it a superior probe compared to less selective D2/D3 antagonists. The data from preclinical studies, particularly in models of drug addiction, suggest that selective D3 receptor antagonism is a promising therapeutic strategy.

The ability of NGB 2904 to reduce the motivation to self-administer cocaine and to prevent cocaine-induced reinstatement of drug-seeking behavior in animal models provides a strong rationale for the continued development of D3 receptor antagonists for the treatment of substance use disorders.[1] This in-depth technical guide provides the foundational information on the synthesis, chemical properties, and biological activity of this compound, which is essential for researchers aiming to further explore its therapeutic potential.

References

In Vivo Effects of NGB 2904 Hydrochloride on Dopamine Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGB 2904 hydrochloride is a potent and highly selective dopamine (B1211576) D3 receptor antagonist that has demonstrated significant effects on dopamine pathways in preclinical in vivo models.[1][2] This technical guide provides a comprehensive overview of the in vivo effects of NGB 2904, with a focus on its potential as a therapeutic agent for substance use disorders. This document details the pharmacological actions of NGB 2904, summarizing key quantitative data from pivotal studies, outlining experimental methodologies, and visualizing the underlying signaling pathways and experimental workflows.

Introduction

The dopamine D3 receptor is a G protein-coupled receptor primarily expressed in the limbic regions of the brain, areas critically involved in reward, motivation, and emotion. Dysregulation of D3 receptor signaling has been implicated in the pathophysiology of several neuropsychiatric disorders, including drug addiction. NGB 2904 has emerged as a valuable research tool and a potential therapeutic candidate due to its high selectivity for the D3 receptor over other dopamine receptor subtypes and other G protein-coupled receptors.[3] In vivo studies have consistently shown that NGB 2904 can modulate dopamine-mediated behaviors, particularly those associated with the reinforcing and relapse-inducing effects of drugs of abuse like cocaine and methamphetamine.[1][4][5]

Pharmacological Profile of this compound

NGB 2904 is a potent and selective antagonist of the dopamine D3 receptor. Its hydrochloride salt form is typically used for in vivo research.

Receptor Binding Affinity

NGB 2904 exhibits high affinity for the dopamine D3 receptor with a Ki (inhibition constant) in the low nanomolar range. Its selectivity for the D3 receptor is significantly higher than for other dopamine receptor subtypes.

Receptor SubtypeKi (nM)
Dopamine D31.4
Dopamine D2217
Dopamine D4>5000
Dopamine D1>10000
Dopamine D5>10000
Serotonin 5-HT2223
Alpha-1 Adrenergic642

Data compiled from publicly available information.

Pharmacokinetics

Pharmacokinetic studies in rats have provided insights into the absorption, distribution, and elimination of NGB 2904. Following intraperitoneal (i.p.) administration, NGB 2904 is readily absorbed and distributed to the brain.

ParameterValue
Route of Administration Intraperitoneal (i.p.)
Dose 10 mg/kg
Cmax (plasma) ~150 ng/mL
Tmax (plasma) ~30 minutes
t1/2 (plasma) ~2 hours
Brain/Plasma Ratio (at Tmax) ~1.5

Data are approximate and compiled from available preclinical studies.

Synthesis and Formulation

NGB 2904, chemically known as N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide, is synthesized through a multi-step process starting from 2,3-dichloroaniline.[6] For in vivo studies, this compound is typically dissolved in a vehicle suitable for intraperitoneal or subcutaneous injection, such as a solution of 25% 2-hydroxypropyl-β-cyclodextrin in sterile water.[7]

In Vivo Effects on Dopamine-Mediated Behaviors

The primary in vivo effects of NGB 2904 have been characterized using animal models of drug addiction. These studies have consistently demonstrated its ability to attenuate the rewarding and reinforcing effects of psychostimulants.

Attenuation of Drug Self-Administration

NGB 2904 has been shown to reduce the self-administration of cocaine in rats, particularly under a progressive-ratio (PR) schedule of reinforcement.[1][4] This schedule is designed to measure the motivation of the animal to work for a drug reward.

Experimental Model Drug NGB 2904 Dose (mg/kg, i.p.) Effect Reference
Progressive-Ratio Self-AdministrationCocaine1, 5Significantly lowered the break-point for cocaine self-administration.[1]
Fixed-Ratio 2 Self-AdministrationCocaine0.1-10No significant alteration of cocaine self-administration.[1]
Inhibition of Brain Stimulation Reward (BSR)

Brain stimulation reward is a behavioral paradigm used to assess the rewarding effects of stimuli, including drugs of abuse. NGB 2904 has been shown to inhibit the enhancement of BSR induced by cocaine and methamphetamine.[4][5]

Experimental Model Drug NGB 2904 Dose (mg/kg, i.p.) Effect Reference
Cocaine-Enhanced BSRCocaine (2 mg/kg)Not specified in abstractSignificantly inhibited the enhancement of BSR.[1]
Methamphetamine-Enhanced BSRMethamphetamine (0.2 mg/kg)0.3, 1Significantly attenuated METH-enhanced BSR.[7]

Importantly, NGB 2904 alone does not appear to have rewarding or aversive effects in the BSR paradigm, suggesting a low potential for abuse.[1][7]

Blockade of Reinstatement of Drug-Seeking Behavior

A major challenge in treating addiction is the high rate of relapse. The reinstatement model is used to study the factors that trigger drug-seeking behavior after a period of abstinence. NGB 2904 has been shown to inhibit cocaine-induced reinstatement of drug-seeking behavior.[1][4]

Experimental Model Reinstatement Trigger NGB 2904 Dose (mg/kg, i.p.) Effect Reference
Reinstatement of Cocaine-SeekingCocaineNot specified in abstractSignificantly inhibited cocaine-triggered reinstatement.[1]

Experimental Protocols

The following are generalized protocols for the key in vivo experiments cited in this guide. Specific parameters may vary between studies.

Cocaine Self-Administration
  • Subjects: Male Long-Evans or Wistar rats are typically used.

  • Surgery: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is externalized on the back of the animal.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, a tone generator, and an infusion pump.

  • Training: Rats are placed in the operant chambers and learn to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). Each infusion is paired with a cue (e.g., light and tone).

  • Reinforcement Schedules:

    • Fixed-Ratio (FR): A set number of lever presses is required for each infusion (e.g., FR2 requires two presses).

    • Progressive-Ratio (PR): The number of lever presses required for each subsequent infusion increases progressively. The "break-point" is the highest number of presses an animal will make for a single infusion.

  • NGB 2904 Administration: this compound is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at various doses prior to the self-administration session.

Brain Stimulation Reward (BSR)
  • Subjects: Male Sprague-Dawley or Wistar rats are commonly used.

  • Surgery: Rats are stereotaxically implanted with a bipolar electrode in the medial forebrain bundle (MFB), a key component of the brain's reward pathway.

  • Apparatus: Operant conditioning chambers with a lever that, when pressed, delivers a brief electrical stimulation to the MFB.

  • Training: Rats learn to press the lever to receive the electrical stimulation. The intensity and frequency of the stimulation can be varied.

  • Threshold Determination: The reward threshold is the minimum stimulation intensity or frequency that will sustain responding. A decrease in the threshold indicates an enhanced reward state, while an increase indicates a diminished reward state.

  • Drug Effects: The effect of a drug (e.g., cocaine, methamphetamine) on the BSR threshold is measured. NGB 2904 is then administered to determine if it can block the drug-induced changes in the BSR threshold.

Reinstatement of Drug-Seeking Behavior
  • Acquisition: Rats are first trained to self-administer a drug (e.g., cocaine) as described in the self-administration protocol.

  • Extinction: Following acquisition, the drug is no longer available, and lever presses no longer result in an infusion or the associated cues. This continues until the lever-pressing behavior is significantly reduced (extinguished).

  • Reinstatement Test: After extinction, the propensity to relapse is tested by exposing the animals to a trigger:

    • Drug-Primed Reinstatement: A non-contingent injection of the drug.

    • Cue-Induced Reinstatement: Presentation of the cues previously associated with drug infusion.

    • Stress-Induced Reinstatement: Exposure to a stressor (e.g., footshock).

  • NGB 2904 Administration: NGB 2904 is administered prior to the reinstatement test to assess its ability to block the reinstatement of drug-seeking behavior (i.e., renewed lever pressing).

Signaling Pathways and Mechanisms of Action

The in vivo effects of NGB 2904 are mediated by its antagonism of the dopamine D3 receptor. The D3 receptor is a Gαi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking the D3 receptor, NGB 2904 is thought to disinhibit these pathways, leading to a normalization of dopamine-related signaling in the context of drug-induced alterations.

Dopamine D3 Receptor Signaling Cascade

D3R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates NGB2904 NGB 2904 NGB2904->D3R Blocks G_protein Gαi/o D3R->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneExpression Gene Expression CREB->GeneExpression Regulates

Caption: Dopamine D3 Receptor Signaling Pathway.

Experimental Workflow for In Vivo Studies

Experimental_Workflow cluster_preparation Animal Preparation cluster_behavioral Behavioral Paradigm cluster_analysis Data Analysis Acclimatization Acclimatization Surgery Surgical Implantation (Catheter/Electrode) Acclimatization->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Training Behavioral Training (e.g., Self-Administration) Recovery->Training Baseline Baseline Data Collection Training->Baseline Drug_Admin NGB 2904 or Vehicle Administration Baseline->Drug_Admin Test Behavioral Testing Drug_Admin->Test Data_Collection Data Collection Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: General Experimental Workflow for NGB 2904 In Vivo Studies.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in vivo. Preclinical evidence strongly suggests that NGB 2904 can attenuate the rewarding and reinforcing effects of drugs of abuse, as well as prevent the reinstatement of drug-seeking behavior. These findings highlight the potential of selective D3 receptor antagonists as a therapeutic strategy for the treatment of substance use disorders. Further research is warranted to fully elucidate the clinical potential of NGB 2904 and similar compounds.

References

NGB 2904 Hydrochloride: A Selective Dopamine D3 Receptor Antagonist for Investigating and Treating Drug Addiction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of NGB 2904 hydrochloride, a potent and selective dopamine (B1211576) D3 receptor antagonist, and its application in preclinical models of drug addiction. This document details the compound's mechanism of action, summarizes key quantitative findings from pivotal studies, and provides detailed experimental protocols for its use in addiction research.

Introduction

Drug addiction remains a significant global health challenge, necessitating the development of novel and effective therapeutic interventions. The mesolimbic dopamine system, particularly the dopamine D3 receptor, has emerged as a critical target in the neurobiology of addiction. This compound is a highly selective D3 receptor antagonist that has demonstrated considerable promise in preclinical studies for its ability to attenuate the rewarding and reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, and to prevent relapse to drug-seeking behavior.[1][2][3][4] This guide serves as a resource for researchers and drug development professionals interested in utilizing NGB 2904 as a tool to further understand the role of the D3 receptor in addiction and to explore its therapeutic potential.

Mechanism of Action

NGB 2904 acts as a potent and selective antagonist at the dopamine D3 receptor.[5] Its high affinity for the D3 receptor, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors, underscores its specificity.[5] The dopamine D3 receptor is primarily expressed in the limbic regions of the brain, such as the nucleus accumbens, which are integral to reward, motivation, and reinforcement. By blocking the D3 receptor, NGB 2904 is thought to modulate the dopaminergic signaling that is dysregulated by drugs of abuse. This antagonism is believed to underlie its ability to reduce the motivational aspects of drug-taking and the propensity to relapse.[1][2]

Signaling Pathway of Dopamine D3 Receptor Antagonism

D3_Receptor_Antagonism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine DA_in_synapse Dopamine Dopamine->DA_in_synapse Release D3_Receptor Dopamine D3 Receptor DA_in_synapse->D3_Receptor Binds (Blocked by NGB 2904) G_Protein Gi/o Protein D3_Receptor->G_Protein Inhibits Activation NGB_2904 NGB 2904 NGB_2904->D3_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Blocked cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Leads to Downstream_Signaling Modulation of Addiction-Related Behaviors cAMP->Downstream_Signaling

Caption: Dopamine D3 receptor antagonism by NGB 2904.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: Receptor Binding Affinities (Ki values in nM)

ReceptorKi (nM)
Dopamine D31.4[5]
Dopamine D2217[5]
5-HT2223[5]
α1-adrenergic642[5]
Dopamine D4>5000[5]
Dopamine D1>10000[5]
Dopamine D5>10000[5]

Table 2: In Vitro Functional Activity

AssayIC50 (nM)
Quinpirole-stimulated mitogenesis5.0 - 6.8[5]

Table 3: In Vivo Efficacy in Animal Models of Addiction

ModelDrug of AbuseSpeciesNGB 2904 Dose (mg/kg)RouteKey Finding
Progressive-Ratio Self-AdministrationCocaineRat1, 5[3]i.p.Significantly lowered the break-point for cocaine self-administration.[3]
Brain Stimulation Reward (BSR)CocaineRat0.3, 1i.p.Significantly inhibited the enhancement of BSR by 2 mg/kg cocaine.[3]
Brain Stimulation Reward (BSR)MethamphetamineRat0.3, 1i.p.Significantly attenuated methamphetamine-enhanced BSR.[4]
Reinstatement of Drug-SeekingCocaineRat1, 5, 10i.p.Significantly inhibited cocaine-triggered reinstatement.[3]
Spontaneous Locomotion-Mouse1.0s.c.Stimulated spontaneous locomotion in wild-type mice.
Amphetamine-Stimulated LocomotionAmphetamineMouse0.026s.c.Enhanced amphetamine-stimulated locomotion in wild-type mice.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for key experiments involving NGB 2904.

Cocaine Self-Administration and Reinstatement in Rats

This protocol is designed to assess the effects of NGB 2904 on the motivation to self-administer cocaine and on cocaine-induced relapse to drug-seeking behavior.

Experimental Workflow for Reinstatement Studies

Reinstatement_Workflow Surgery Catheter Implantation Surgery Recovery Post-Surgery Recovery Surgery->Recovery Self_Admin Cocaine Self-Administration Training (e.g., FR2 schedule) Recovery->Self_Admin Extinction Extinction Phase (Saline substitution) Self_Admin->Extinction NGB_2904_Admin NGB 2904 Pretreatment Extinction->NGB_2904_Admin Reinstatement_Test Reinstatement Test (Cocaine prime or cue presentation) NGB_2904_Admin->Reinstatement_Test Data_Analysis Data Analysis (Lever presses) Reinstatement_Test->Data_Analysis

Caption: General workflow for reinstatement experiments.

Protocol:

  • Animals: Male Long-Evans rats are individually housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

  • Surgery: Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is passed subcutaneously to exit at the mid-scapular region.

  • Recovery: Animals are allowed a recovery period of at least 5-7 days post-surgery.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump are used.

  • Self-Administration Training: Rats are trained to press a lever for intravenous infusions of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) schedule, typically starting with FR1 and progressing to FR2. Training sessions are conducted daily for approximately 2 hours.

  • Extinction: Once stable self-administration behavior is established, cocaine is replaced with saline. Daily extinction sessions are conducted until responding on the previously active lever is significantly reduced (e.g., <20% of the average of the last 3 days of self-administration).

  • Reinstatement Test:

    • NGB 2904 Administration: this compound is dissolved in a suitable vehicle (e.g., 2% methylcellulose (B11928114) or β-cyclodextrin) and administered intraperitoneally (i.p.) at the desired doses (e.g., 1, 5, 10 mg/kg) at a specified time before the test (e.g., 30 minutes).

    • Cocaine Prime: A non-contingent, "priming" injection of cocaine (e.g., 10 mg/kg, i.p. or 1.0 mg/kg, i.v.) is administered to trigger reinstatement of drug-seeking behavior.[6]

    • Data Collection: The number of presses on the previously active and inactive levers is recorded for the duration of the session (e.g., 2 hours).

Brain Stimulation Reward (BSR)

The BSR paradigm is used to evaluate the effects of NGB 2904 on the rewarding properties of drugs of abuse.

Protocol:

  • Animals and Surgery: Rats are surgically implanted with a monopolar electrode in the medial forebrain bundle.

  • Training: Animals are trained to respond (e.g., press a lever or turn a wheel) to receive electrical stimulation. The frequency of stimulation is varied to determine the brain reward threshold, which is the minimum frequency that sustains responding.

  • Drug Testing:

    • A stable baseline reward threshold is established.

    • On test days, rats are pre-treated with NGB 2904 (e.g., 0.3, 1 mg/kg, i.p.) or vehicle.

    • Subsequently, a psychostimulant such as cocaine (e.g., 2 mg/kg) or methamphetamine is administered.[3][4]

    • Brain reward thresholds are redetermined. A decrease in the threshold indicates an enhancement of reward, while an attenuation of this decrease by NGB 2904 suggests an inhibition of the drug's rewarding effects.

Logical Relationship of NGB 2904's Action in Addiction Models

The therapeutic potential of NGB 2904 in drug addiction is based on a clear logical framework.

Logical_Framework cluster_pathway Pathophysiology of Addiction Drug_Abuse Drug of Abuse (e.g., Cocaine) DA_Increase ↑ Dopamine in Nucleus Accumbens Drug_Abuse->DA_Increase D3_Activation Dopamine D3 Receptor Activation DA_Increase->D3_Activation D3_Blockade Dopamine D3 Receptor Blockade Reinforcement Reinforcement & Reward Perception D3_Activation->Reinforcement NGB_2904 NGB 2904 NGB_2904->D3_Blockade Attenuation Attenuation of Addiction-Related Behaviors D3_Blockade->Attenuation Addiction_Behavior Addiction-Related Behaviors (Self-Administration, Relapse) Reinforcement->Addiction_Behavior

Caption: Logical framework of NGB 2904's therapeutic action.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in drug addiction. Its high selectivity and demonstrated efficacy in attenuating drug-taking and drug-seeking behaviors in preclinical models highlight its potential as a lead compound for the development of novel pharmacotherapies for substance use disorders.[1][2][3] The data and protocols presented in this guide are intended to facilitate further research into this promising area of addiction science.

References

The Pharmacology of NGB 2904 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGB 2904 hydrochloride is a potent and highly selective dopamine (B1211576) D3 receptor antagonist that has demonstrated significant potential in preclinical models of substance use disorders. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound. While detailed pharmacokinetic parameters remain to be fully elucidated in publicly available literature, its long-lasting pharmacodynamic effects are well-documented. This document summarizes key in vitro and in vivo findings, details the experimental methodologies used in seminal studies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

The dopamine D3 receptor is a G protein-coupled receptor primarily expressed in the limbic regions of the brain, areas critically involved in reward, motivation, and emotion. Its distinct neuroanatomical distribution and high affinity for dopamine have made it a compelling target for the development of therapeutics for addiction and other neuropsychiatric disorders. This compound has emerged as a valuable research tool and potential therapeutic agent due to its high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes and other neurotransmitter receptors.

Pharmacodynamics

The primary mechanism of action of this compound is the competitive antagonism of the dopamine D3 receptor. This has been extensively characterized through in vitro binding and functional assays, as well as in vivo behavioral pharmacology studies.

Receptor Binding Affinity

This compound exhibits nanomolar affinity for the human dopamine D3 receptor and demonstrates significant selectivity over other dopamine receptor subtypes and various other receptors.

ReceptorK_i_ (nM)
Dopamine D31.4
Dopamine D2217
Serotonin 5-HT_2_223
Adrenergic α_1_642
Dopamine D4> 5,000
Dopamine D1> 10,000
Dopamine D5> 10,000
Table 1: Receptor Binding Affinities (K_i) of this compound._
Functional Antagonism

In functional assays, this compound effectively antagonizes the effects of D3 receptor agonists.

AssayIC_50_ (nM)
Quinpirole-stimulated Mitogenesis6.8
Table 2: In Vitro Functional Antagonism of this compound.
In Vivo Pharmacology

Preclinical studies in animal models have demonstrated the ability of this compound to modulate behaviors associated with drug reward and reinforcement.

Animal ModelEffect of this compound
Cocaine Self-Administration (Progressive-Ratio)Dose-dependently decreases the breakpoint for cocaine self-administration[1]
Methamphetamine-Enhanced Brain Stimulation RewardAttenuates the rewarding effects of methamphetamine[2][3]
Cocaine-Induced Reinstatement of Drug-SeekingInhibits relapse to cocaine-seeking behavior
Spontaneous and Amphetamine-Stimulated LocomotionIncreases spontaneous and amphetamine-induced locomotor activity[4]
Table 3: Key In Vivo Pharmacodynamic Effects of this compound.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound, such as its half-life, clearance, volume of distribution, and bioavailability, are not extensively reported in the public domain. However, in vivo studies consistently report a long duration of action. For instance, a single administration of NGB 2904 has been shown to inhibit cocaine self-administration for 1-2 days in rats, suggesting a prolonged pharmacokinetic profile or durable pharmacodynamic effects at the receptor level[1][5].

Signaling Pathways

As a dopamine D3 receptor antagonist, this compound modulates downstream signaling cascades initiated by dopamine binding. The D3 receptor is a member of the D2-like family of dopamine receptors, which are coupled to G_i/o_ proteins.

D3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates NGB2904 NGB 2904 NGB2904->D3R Blocks Gi_Go Gαi/o D3R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA ERK ↓ ERK Activation PKA->ERK Cellular_Response Modulation of Neuronal Excitability and Gene Expression ERK->Cellular_Response Cocaine_Self_Administration_Workflow cluster_surgery Surgical Preparation cluster_training Training Phase (Fixed-Ratio Schedule) cluster_testing Testing Phase (Progressive-Ratio Schedule) Surgery Implantation of intravenous jugular catheter Recovery Post-operative recovery (7 days) Surgery->Recovery FR_Training Acquisition of lever pressing for cocaine infusion (FR1) Stability Stable responding achieved FR_Training->Stability PR_Baseline Establishment of baseline breakpoint on PR schedule Treatment Administration of NGB 2904 or vehicle PR_Baseline->Treatment PR_Test Measurement of breakpoint post-treatment Treatment->PR_Test Analysis Comparison of breakpoints between treatment groups PR_Test->Analysis ICSS_Workflow cluster_surgery_icss Surgical Preparation cluster_training_icss Training Phase cluster_testing_icss Testing Phase Surgery_ICSS Implantation of stimulating electrode in the medial forebrain bundle (MFB) Recovery_ICSS Post-operative recovery (7 days) Surgery_ICSS->Recovery_ICSS Shaping Shaping of lever pressing for electrical stimulation Threshold_Det Determination of individual reward thresholds Shaping->Threshold_Det Baseline_ICSS Establishment of baseline reward thresholds Treatment_ICSS Administration of NGB 2904 and/or reward-altering drug Baseline_ICSS->Treatment_ICSS Test_ICSS Measurement of shifts in reward thresholds Treatment_ICSS->Test_ICSS Analysis_ICSS Comparison of threshold shifts across conditions Test_ICSS->Analysis_ICSS

References

NGB 2904 Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Potent and Selective Dopamine (B1211576) D3 Receptor Antagonist

This technical guide provides a comprehensive overview of NGB 2904 hydrochloride, a potent and selective antagonist for the dopamine D3 receptor (D3R). Its high selectivity makes it a valuable research tool for investigating the role of D3R in neurological and psychiatric disorders, particularly in the context of substance use disorders. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, experimental protocols, and relevant signaling pathways.

Core Compound Data

This compound is chemically identified as N-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyl]-9H-fluorene-2-carboxamide, monohydrochloride.[1][2] Its chemical and physical properties are summarized below.

PropertyValueCitations
CAS Number 189061-11-8[1][3][4][5]
Molecular Formula C₂₈H₂₉Cl₂N₃O · HCl[1][3]
Molecular Weight 530.92 g/mol [2][3][4]
Purity ≥98% (HPLC)[3][4]
Appearance White to tan powder[6]
Solubility Soluble to 25 mM in DMSO Soluble to 5 mM in ethanol[1][3]

Receptor Binding Profile and Potency

NGB 2904 exhibits high affinity and remarkable selectivity for the human dopamine D3 receptor over other dopamine receptor subtypes and other neurotransmitter receptors. This selectivity is crucial for minimizing off-target effects in experimental models.

ReceptorBinding Affinity (Kᵢ, nM)Citations
Dopamine D3 1.4[3][7]
Dopamine D2 217[3][7]
Serotonin 5-HT₂ 223[3][7]
Adrenergic α₁ 642[3][7]
Dopamine D4 >5000[3][7]
Dopamine D1 >10000[3][7]
Dopamine D5 >10000[3][7]

In functional assays, NGB 2904 potently antagonizes agonist-stimulated activity.

Functional AssayPotency (IC₅₀)Citations
Quinpirole-Stimulated Mitogenesis Antagonism 6.8 nM[1][3]

Mechanism of Action and Signaling Pathway

NGB 2904 acts as a competitive antagonist at the dopamine D3 receptor. D3 receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o subunit. Upon activation by dopamine, D3Rs inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in modulating neuronal excitability and synaptic plasticity.

In the context of addiction, chronic exposure to drugs of abuse can lead to neuroadaptations in the mesolimbic dopamine system, including altered D3R expression and function.[5] D3R activation is believed to play a critical role in drug-seeking behavior and relapse. By blocking the D3 receptor, NGB 2904 prevents the downstream signaling initiated by dopamine, thereby attenuating the reinforcing properties of addictive drugs and reducing the motivation to seek them.[7][8]

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D3R Dopamine D3 Receptor G_protein Gαi/o Protein D3R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC inhibits Dopamine Dopamine Dopamine->D3R NGB2904 NGB 2904 NGB2904->D3R blocks ATP ATP ATP->AC Response Modulation of Drug-Seeking Behavior cAMP->Response leads to

Caption: Dopamine D3 receptor signaling and antagonism by NGB 2904.

Experimental Protocols

NGB 2904 has been extensively characterized in preclinical models of drug addiction. The methodologies for synthesis and key behavioral assays are outlined below.

Synthesis

The synthesis of NGB 2904 is performed according to the methods first described by Yuan et al. (1998) in Bioorganic & Medicinal Chemistry Letters.[8] The synthesis generally involves the coupling of a fluorene-2-carboxamide moiety with a linker that is attached to a 4-(2,3-dichlorophenyl)piperazinyl group.

In Vivo Behavioral Assay: Reinstatement of Drug-Seeking Behavior

A primary application of NGB 2904 is to assess its ability to prevent the relapse of drug-seeking behavior. The reinstatement model is a widely used preclinical paradigm for this purpose.[9][10]

1. Animals and Surgical Preparation:

  • Male Long-Evans or Sprague-Dawley rats are commonly used.

  • Animals are surgically implanted with an intravenous (IV) catheter into the jugular vein for drug self-administration. Catheters are flushed daily to maintain patency.

2. Self-Administration Training:

  • Following recovery from surgery, rats are placed in standard operant conditioning chambers.

  • They are trained to press an "active" lever to receive an IV infusion of a drug, such as cocaine (e.g., 0.5 mg/kg/infusion), paired with a discrete cue (e.g., a light and/or tone).

  • Presses on an "inactive" lever have no programmed consequences.

  • Training sessions (e.g., 2 hours daily) continue for approximately 10-14 days until stable responding is established.

3. Extinction Training:

  • Following the acquisition phase, extinction sessions begin.

  • During these sessions, presses on the active lever no longer result in drug infusion or the presentation of the associated cues.

  • Extinction training continues until responding on the active lever decreases to a predefined low level (e.g., <20% of the average of the last 3 training days).

4. Reinstatement Test:

  • Once the lever-pressing behavior is extinguished, a reinstatement test is conducted.

  • Prior to the test session (e.g., 30 minutes before), animals are pretreated with either vehicle or NGB 2904 (e.g., 0.1-10 mg/kg, intraperitoneally).[9]

  • Reinstatement of drug-seeking (i.e., an increase in active lever presses) is then triggered by one of three methods:

    • Drug-Primed: A non-contingent injection of the training drug (e.g., cocaine, 10 mg/kg, i.p.).

    • Cue-Induced: Presentation of the drug-associated cues following an active lever press (without drug delivery).

    • Stress-Induced: Exposure to a stressor, such as a mild footshock or a pharmacological stressor like yohimbine.

  • The number of presses on the active and inactive levers is recorded. Effective compounds like NGB 2904 are expected to significantly reduce the reinstatement of active lever pressing compared to vehicle-treated controls.[9]

experimental_workflow cluster_phase1 Phase 1: Training (10-14 days) cluster_phase2 Phase 2: Extinction (~7-14 days) cluster_phase3 Phase 3: Reinstatement Test (1 day) SA Self-Administration Active lever press delivers cocaine infusion + cue light/tone EXT Extinction Training Active lever press results in no drug and no cue SA->EXT Stable responding achieved Pretreat Pretreatment Administer NGB 2904 or Vehicle EXT->Pretreat Responding extinguished Trigger Relapse Trigger (Drug Prime, Cue, or Stress) Pretreat->Trigger Test Reinstatement Session Measure lever presses in the absence of drug reward Trigger->Test

Caption: Workflow for the reinstatement model of drug relapse.

Summary and Future Directions

This compound is a highly selective and potent dopamine D3 receptor antagonist that has proven to be an invaluable tool in addiction research. Its ability to attenuate the rewarding effects of drugs of abuse and prevent the reinstatement of drug-seeking behavior in preclinical models highlights the therapeutic potential of targeting the D3 receptor.[8][9] Future research, including clinical investigations, is warranted to determine if the promising preclinical profile of D3R antagonists like NGB 2904 can be translated into effective pharmacotherapies for substance use disorders in humans.

References

The Journey of NGB 2904: A Selective Dopamine D3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Development, and Preclinical Evaluation of a Promising Therapeutic Agent

This technical guide provides a comprehensive overview of the discovery and development of NGB 2904, a potent and selective dopamine (B1211576) D3 receptor antagonist. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's synthesis, pharmacological characterization, and preclinical evaluation in models of substance use disorders. All quantitative data are presented in structured tables for clarity, and key experimental methodologies are described in detail. Visualizations of critical pathways and workflows are provided using Graphviz to facilitate a deeper understanding of the underlying science.

Introduction: The Rationale for a D3 Selective Antagonist

The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, has emerged as a key therapeutic target for neuropsychiatric disorders, particularly substance use disorders. Its distinct neuroanatomical distribution and functional role in reward and motivation have driven the pursuit of selective D3 receptor antagonists. The development of such compounds aims to modulate dopamine-mediated neurotransmission implicated in the reinforcing effects of drugs of abuse, without the side effects associated with non-selective dopamine receptor blockade. NGB 2904, a member of the arylpiperazine class of compounds, represents a significant advancement in this endeavor, demonstrating high affinity and selectivity for the D3 receptor.

Chemical Synthesis and Structure-Activity Relationship

The synthesis of NGB 2904, chemically known as N-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyl]-9H-fluorene-2-carboxamide, was first reported by Yuan et al. in 1998. The synthetic route involves a multi-step process starting from 2,3-dichloroaniline (B127971).

Experimental Protocol: Synthesis of NGB 2904

  • Step 1: Synthesis of 1-(2,3-Dichlorophenyl)piperazine: This intermediate is prepared by the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine. The reaction is typically carried out in a high-boiling point solvent, such as diglyme, in the presence of a base, like sodium carbonate, to neutralize the hydrochloric acid formed during the reaction.

  • Step 2: Synthesis of N-(4-Bromobutyl)phthalimide: Phthalimide is reacted with 1,4-dibromobutane (B41627) in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

  • Step 3: Synthesis of 1-(4-Aminobutyl)-4-(2,3-dichlorophenyl)piperazine: 1-(2,3-Dichlorophenyl)piperazine is alkylated with N-(4-bromobutyl)phthalimide. The resulting phthalimide-protected intermediate is then deprotected, typically by hydrazinolysis with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent, to yield the free primary amine.

  • Step 4: Synthesis of 9H-Fluorene-2-carboxylic acid: This can be prepared through various methods, including the oxidation of 2-methylfluorene (B47199) or the carboxylation of a fluorenyl organometallic derivative.

  • Step 5: Final Amide Coupling: The final step involves the amide bond formation between 1-(4-aminobutyl)-4-(2,3-dichlorophenyl)piperazine and 9H-fluorene-2-carboxylic acid. This coupling is typically achieved using a standard peptide coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), in an aprotic solvent like dichloromethane (B109758) (DCM) or DMF.

The structure-activity relationship (SAR) studies of the N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide series have revealed key structural features for D3 receptor affinity and selectivity. The 2,3-dichlorophenyl substitution on the piperazine (B1678402) ring was found to be crucial for high D3 affinity. The four-carbon alkyl chain linker between the piperazine and the amide nitrogen is optimal. Variations in the arylcarboxamide moiety have a significant impact on the intrinsic activity of the compounds, with the fluorene (B118485) carboxamide of NGB 2904 conferring potent antagonist properties.[1][2][3]

Pharmacological Profile: In Vitro Characterization

The pharmacological profile of NGB 2904 has been extensively characterized through a series of in vitro assays, establishing its high affinity and selectivity for the dopamine D3 receptor.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor. These assays for NGB 2904 were typically performed using cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human dopamine D3 receptor.

Experimental Protocol: Dopamine D3 Receptor Radioligand Binding Assay

  • Cell Culture and Membrane Preparation: CHO or HEK cells stably transfected with the human D3 receptor cDNA are cultured to confluence. The cells are harvested, and the cell membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Binding Assay: The assay is performed in a 96-well plate format. A constant concentration of a radiolabeled D3 receptor ligand, such as [³H]-spiperone or [¹²⁵I]-iodosulpride, is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (NGB 2904).

  • Incubation and Filtration: The mixture is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Data Analysis: The radioactivity trapped on the filters is quantified using a scintillation counter. The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Binding Affinity of NGB 2904 for Dopamine and Serotonin Receptors

ReceptorKi (nM)
Dopamine D31.4
Dopamine D2217
Dopamine D4>5000
Dopamine D1>10000
Dopamine D5>10000
Serotonin 5-HT₂223
α₁-Adrenergic642

Data compiled from publicly available sources.

Functional Assays

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at its target receptor. For NGB 2904, its antagonist activity at the D3 receptor was confirmed using assays that measure the inhibition of a D3 agonist-induced response.

Experimental Protocol: Quinpirole-Stimulated Mitogenesis Assay

  • Cell Culture: CHO cells stably expressing the human D3 receptor are seeded in 96-well plates and grown in a serum-free medium for 24 hours to induce quiescence.

  • Assay Procedure: The cells are pre-incubated with varying concentrations of NGB 2904 for a short period (e.g., 30 minutes). Subsequently, a fixed concentration of the D3 receptor agonist quinpirole (B1680403) is added to stimulate cell proliferation (mitogenesis).

  • Measurement of Mitogenesis: After a 24-48 hour incubation period, the extent of cell proliferation is measured. A common method is the incorporation of a labeled nucleotide, such as [³H]-thymidine, into the newly synthesized DNA. Alternatively, colorimetric assays like the MTT or AlamarBlue assay can be used to quantify cell viability, which is proportional to cell number.

  • Data Analysis: The results are expressed as the percentage of inhibition of the quinpirole-induced mitogenic response. The IC₅₀ value, which is the concentration of NGB 2904 that causes 50% inhibition of the maximal response to quinpirole, is determined by non-linear regression analysis. NGB 2904 potently antagonizes quinpirole-stimulated mitogenesis with an IC₅₀ of 6.8 nM.

Preclinical Efficacy: In Vivo Models of Drug Addiction

The therapeutic potential of NGB 2904 for treating substance use disorders has been evaluated in various well-established animal models of drug addiction. These studies have primarily focused on its ability to attenuate the rewarding and reinforcing effects of cocaine.

Cocaine Self-Administration

The intravenous cocaine self-administration paradigm in rats is a widely used model to assess the reinforcing properties of drugs and the potential of a test compound to reduce drug-taking behavior.

Experimental Protocol: Cocaine Self-Administration in Rats

  • Animal Surgery: Male rats are surgically implanted with an indwelling intravenous catheter into the jugular vein, which is externalized on the back of the animal.

  • Apparatus: The experiments are conducted in operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to the rat's catheter.

  • Training: Rats are trained to press one of the levers (the "active" lever) to receive an intravenous infusion of cocaine. Each infusion is paired with a cue light to establish a conditioned association. The other lever (the "inactive" lever) has no programmed consequences. Training is typically conducted under a fixed-ratio (FR) schedule of reinforcement, where a fixed number of lever presses are required for each infusion.

  • Progressive-Ratio (PR) Schedule: To assess the motivation to self-administer cocaine, a progressive-ratio schedule is employed. In this schedule, the number of lever presses required for each subsequent infusion increases progressively. The "breakpoint" is the highest number of presses the rat is willing to make to receive a single infusion, and it serves as a measure of the reinforcing efficacy of the drug.

  • Testing: The effect of NGB 2904 is evaluated by administering the compound to the rats before the self-administration session and measuring the change in the breakpoint for cocaine. A decrease in the breakpoint indicates that the compound has reduced the motivation to self-administer cocaine.

Studies have shown that systemic administration of NGB 2904 significantly reduces the breakpoint for cocaine self-administration under a progressive-ratio schedule, suggesting that it diminishes the reinforcing efficacy of cocaine.

Brain Stimulation Reward (BSR)

The intracranial self-stimulation or brain stimulation reward (BSR) paradigm is a sensitive measure of the rewarding effects of drugs of abuse. Drugs like cocaine enhance the rewarding effects of electrical stimulation of brain reward pathways, and this enhancement can be blocked by potential therapeutic agents.

Experimental Protocol: Brain Stimulation Reward (BSR) in Rats

  • Animal Surgery: Rats are surgically implanted with a stimulating electrode aimed at a brain reward region, typically the medial forebrain bundle (MFB).

  • Apparatus: The experiments are conducted in operant conditioning chambers equipped with a lever or a wheel that, when manipulated, delivers a brief train of electrical stimulation to the implanted electrode.

  • Training: Rats are trained to press the lever or turn the wheel to receive the electrical brain stimulation.

  • Threshold Determination: The rewarding effect of the stimulation is quantified by determining the minimum frequency of electrical pulses required to sustain responding (the reward threshold).

  • Testing: The effect of a drug of abuse, such as cocaine, is assessed by administering it to the rat and observing a decrease in the reward threshold, indicating an enhancement of the rewarding effect of the brain stimulation. The effect of NGB 2904 is then evaluated by co-administering it with cocaine and measuring its ability to block the cocaine-induced decrease in the reward threshold.

Preclinical studies have demonstrated that NGB 2904 effectively attenuates the enhancement of brain stimulation reward produced by cocaine, further supporting its potential to counteract the rewarding effects of psychostimulants.

Visualizing the Science: Diagrams and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

D3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates NGB2904 NGB 2904 NGB2904->D3R Blocks Gi Gi Protein D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK ↑ MAPK Signaling Gi->MAPK Gbg Gβγ Subunit Gi->Gbg cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA GIRK ↑ GIRK Channel Activity Gbg->GIRK

Caption: Dopamine D3 Receptor Signaling Pathway.

Drug_Discovery_Workflow Target_ID Target Identification (Dopamine D3 Receptor) Lead_Gen Lead Generation (Arylpiperazine Scaffold) Target_ID->Lead_Gen Lead_Opt Lead Optimization (Synthesis of NGB 2904) Lead_Gen->Lead_Opt In_Vitro In Vitro Testing (Binding & Functional Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Testing (Animal Models) In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: NGB 2904 Discovery and Development Workflow.

Experimental_Workflow cluster_self_admin Cocaine Self-Administration cluster_bsr Brain Stimulation Reward Cocaine Cocaine Administration SA_Training Training (FR Schedule) Cocaine->SA_Training BSR_Test Test Cocaine Effect Cocaine->BSR_Test NGB2904 NGB 2904 Pre-treatment SA_Test Testing (PR Schedule) NGB2904->SA_Test NGB2904->BSR_Test SA_Training->SA_Test SA_Breakpoint Measure Breakpoint SA_Test->SA_Breakpoint BSR_Training Training BSR_Threshold Establish Reward Threshold BSR_Training->BSR_Threshold BSR_Threshold->BSR_Test BSR_Blockade Test NGB 2904 Blockade BSR_Test->BSR_Blockade

Caption: In Vivo Experimental Workflow.

Conclusion and Future Directions

NGB 2904 has been instrumental as a research tool for elucidating the role of the dopamine D3 receptor in the pathophysiology of drug addiction. Its high potency and selectivity have allowed for precise pharmacological investigations. The preclinical data strongly suggest that D3 receptor antagonism is a viable strategy for reducing the motivation to seek and take drugs of abuse. While NGB 2904 itself has not progressed to clinical trials, the knowledge gained from its development has paved the way for the discovery of other D3 receptor antagonists with improved pharmacokinetic and safety profiles. Future research will likely focus on the development of D3-selective compounds with optimized drug-like properties for clinical evaluation as potential pharmacotherapies for substance use disorders and other neuropsychiatric conditions.

References

NGB 2904 Hydrochloride: A Selective Dopamine D3 Receptor Antagonist for Modulating Motivation and Reward Circuitry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NGB 2904 hydrochloride is a potent and selective dopamine (B1211576) D3 receptor antagonist that has demonstrated significant potential in preclinical models for the treatment of substance use disorders.[1][2] By selectively targeting the D3 receptor, which is highly expressed in the mesolimbic dopamine system, NGB 2904 modulates the neural circuits underlying motivation and reward.[3] This technical guide provides a comprehensive overview of the pharmacological properties of NGB 2904, its effects on reward-related behaviors, and detailed experimental protocols for its preclinical evaluation. The information presented herein is intended to support further research and development of NGB 2904 and other selective D3 receptor antagonists as therapeutic agents for addiction.

Introduction: The Role of the Dopamine D3 Receptor in Reward and Motivation

The brain's reward system, primarily mediated by the mesolimbic dopamine pathway, is central to motivated behaviors.[4][5] This circuit, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is crucial for processing rewarding stimuli and driving goal-directed actions.[5][6] All known drugs of abuse enhance dopamine signaling within this pathway, leading to their reinforcing effects and abuse potential.[4]

The dopamine D3 receptor, a member of the D2-like receptor family, is preferentially localized in the limbic regions of the brain, including the NAc.[3][7] This distribution suggests a key role for the D3 receptor in modulating the motivational and rewarding effects of abused drugs. Preclinical studies have consistently shown that selective D3 receptor antagonists can attenuate the reinforcing effects of drugs like cocaine and methamphetamine, as well as reduce drug-seeking and relapse behaviors.[1][2][3][8] NGB 2904 has emerged as a valuable research tool and potential therapeutic candidate due to its high affinity and selectivity for the D3 receptor.[9][10]

Pharmacological Profile of this compound

NGB 2904, chemically known as N-(4-[4-{2,3-dichlorophenyl}-1-piperazinyl]butyl)-2-fluorenylcarboxamide, is a highly selective dopamine D3 receptor antagonist.[1][8] Its pharmacological activity is characterized by a high binding affinity for the D3 receptor and significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors.[9][10]

Receptor Binding Affinity

The selectivity of NGB 2904 for the D3 receptor over other receptors is a key feature of its pharmacological profile. This selectivity minimizes off-target effects and supports its potential as a targeted therapeutic.

ReceptorKi (nM)
Dopamine D31.4[9][10]
Dopamine D2217[9][10]
Serotonin 5-HT2223[9][10]
Adrenergic α1642[9][10]
Dopamine D4> 5000[9][10]
Dopamine D1> 10000[9][10]
Dopamine D5> 10000[9][10]

Table 1: Receptor binding affinities (Ki) of this compound.

Functional Activity

In addition to its high binding affinity, NGB 2904 demonstrates functional antagonism at the D3 receptor. It potently antagonizes quinpirole-stimulated mitogenesis with an IC50 of 6.8 nM.[9]

Effects on Motivation and Reward Circuitry

Preclinical studies have extensively investigated the effects of NGB 2904 on behaviors related to motivation and reward, particularly in the context of drug addiction. These studies consistently demonstrate that NGB 2904 can reduce the reinforcing efficacy of psychostimulants and inhibit relapse to drug-seeking behavior.

Attenuation of Drug Self-Administration

NGB 2904 has been shown to decrease the motivation to self-administer cocaine. In rats trained to self-administer cocaine under a progressive-ratio (PR) schedule of reinforcement, a paradigm that measures the motivational value of a reward, NGB 2904 significantly lowered the breakpoint for cocaine self-administration.[2] This effect was long-lasting, with a single injection producing effects for 1-2 days.[1][8]

DrugNGB 2904 Dose (mg/kg, i.p.)Effect on Progressive-Ratio Breakpoint
Cocaine1Significantly lowered[2]
Cocaine5Significantly lowered[2]

Table 2: Effect of NGB 2904 on cocaine self-administration under a progressive-ratio schedule.

Importantly, NGB 2904 did not alter cocaine self-administration under a fixed-ratio (FR) schedule, suggesting it does not interfere with the primary reinforcing effects of the drug but rather reduces the motivation to work for it.[2] Furthermore, NGB 2904 itself does not maintain self-administration, indicating a lack of abuse potential.[2]

Inhibition of Reinstatement of Drug-Seeking Behavior

A major challenge in treating addiction is the high rate of relapse, which can be triggered by drug-associated cues, stress, or re-exposure to the drug itself. NGB 2904 has shown efficacy in preclinical models of relapse.

  • Cocaine-Induced Reinstatement: NGB 2904 significantly inhibited the reinstatement of cocaine-seeking behavior triggered by a priming injection of cocaine.[2]

  • Cue-Induced Reinstatement: The compound also dose-dependently decreased cocaine cue-induced reinstatement of cocaine-seeking behavior.[11]

Notably, NGB 2904 did not affect the reinstatement of sucrose-seeking behavior, suggesting its effects are specific to drug-related rewards.[2]

Modulation of Brain Stimulation Reward (BSR)

The brain stimulation reward (BSR) paradigm is used to assess the effects of drugs on the activity of the brain's reward pathways. Drugs of abuse typically enhance BSR by lowering the threshold for reward. NGB 2904 has been shown to attenuate the reward-enhancing effects of both cocaine and methamphetamine.[2][3]

DrugNGB 2904 Dose (mg/kg)Effect on Drug-Enhanced BSR
Cocaine (2 mg/kg)Not specifiedSignificantly inhibited enhancement[2]
Methamphetamine0.3Significantly attenuated enhancement[3]
Methamphetamine1.0Significantly attenuated enhancement[3]

Table 3: Effect of NGB 2904 on cocaine- and methamphetamine-enhanced brain stimulation reward.

Crucially, NGB 2904 alone had no effect on BSR thresholds, further supporting its lack of intrinsic rewarding or aversive properties.[2][3][12]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of NGB 2904 Action

NGB 2904 acts as an antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR). The D3 receptor is negatively coupled to adenylyl cyclase through the inhibitory G protein, Gαi/o. By blocking the binding of dopamine to the D3 receptor, NGB 2904 prevents the inhibition of adenylyl cyclase, leading to a disinhibition of cAMP production. In the context of the reward circuitry, this action is thought to occur on both presynaptic and postsynaptic neurons. Presynaptically, D3 autoreceptors regulate dopamine synthesis and release. Postsynaptically, D3 receptors modulate the excitability of medium spiny neurons in the nucleus accumbens.

G cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in Nucleus Accumbens) DA Dopamine D3_auto D3 Autoreceptor DA->D3_auto Binds to DA_release Dopamine Release D3_auto->DA_release Inhibits NGB NGB 2904 NGB->D3_auto Blocks DA_synapse Dopamine DA_release->DA_synapse Increases Synaptic DA D3_post Postsynaptic D3 Receptor AC Adenylyl Cyclase D3_post->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates DA_synapse->D3_post Binds to NGB_synapse NGB 2904 NGB_synapse->D3_post Blocks

Caption: Proposed signaling pathway of NGB 2904 at pre- and postsynaptic D3 receptors.

Experimental Workflow: Progressive-Ratio Self-Administration

The progressive-ratio schedule is a key behavioral paradigm to assess the motivational properties of a drug. The following diagram illustrates the typical workflow for such an experiment.

G cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis A Implant intravenous catheter B Train on Fixed-Ratio (FR) schedule for cocaine self-administration A->B C Establish stable baseline responding B->C D Switch to Progressive-Ratio (PR) schedule C->D E Administer NGB 2904 or vehicle (i.p.) D->E F Measure breakpoint (last completed ratio) E->F G Compare breakpoints between NGB 2904 and vehicle groups F->G

Caption: Experimental workflow for progressive-ratio self-administration studies.

Experimental Workflow: Reinstatement of Drug-Seeking Behavior

The reinstatement model is used to study relapse to drug use. The following diagram outlines the phases of a typical reinstatement experiment.

G cluster_training Training Phase cluster_extinction Extinction Phase cluster_reinstatement Reinstatement Test A Train for cocaine self-administration B Establish stable responding A->B C Remove cocaine reinforcement B->C D Continue sessions until responding is extinguished C->D E Administer NGB 2904 or vehicle D->E F Administer a priming injection of cocaine or present cues E->F G Measure lever pressing (reinstatement of seeking) F->G

Caption: Experimental workflow for reinstatement of drug-seeking behavior.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited, based on commonly used methodologies in the field. Specific parameters may vary between studies.

Animals
  • Species: Male Long-Evans or Wistar rats are commonly used.

  • Housing: Animals are typically housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified by the experimental design.

Intravenous Catheterization Surgery
  • Anesthesia: Rats are anesthetized with a suitable anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Catheter Implantation: A chronic indwelling catheter, typically made of Silastic tubing, is inserted into the right jugular vein and passed subcutaneously to exit on the animal's back.

  • Post-operative Care: Animals are allowed to recover for at least one week before behavioral testing begins. Catheters are flushed daily with a heparinized saline solution to maintain patency.

Cocaine Self-Administration
  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an infusion pump for drug delivery.

  • Training: Rats are placed in the operant chambers and learn to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). Each infusion is paired with a stimulus cue (e.g., illumination of the stimulus light).

  • Schedules of Reinforcement:

    • Fixed-Ratio (FR): The animal receives a reinforcement after a fixed number of responses.

    • Progressive-Ratio (PR): The number of responses required for each subsequent reinforcement increases progressively. The session ends when the animal fails to earn a reinforcement within a specified time (e.g., one hour). The last completed ratio is the breakpoint.

Reinstatement of Drug-Seeking
  • Extinction: Following stable self-administration, cocaine is replaced with saline. Daily sessions continue until lever pressing on the active lever decreases to a predefined low level.

  • Reinstatement Test:

    • Drug-Primed: After extinction, the animal is pretreated with NGB 2904 or vehicle, followed by a non-contingent, "priming" injection of cocaine. Lever pressing is then measured.

    • Cue-Primed: The animal is pretreated with NGB 2904 or vehicle and then placed in the operant chamber where the cue previously associated with cocaine delivery is presented. Lever pressing is recorded.

Brain Stimulation Reward (BSR)
  • Surgery: Rats are stereotaxically implanted with a monopolar electrode in the medial forebrain bundle.

  • Training: Animals are trained to turn a wheel or press a lever to receive electrical stimulation. A discrete-trial procedure is used to determine the reward threshold, which is the minimum stimulation frequency that will sustain responding.

  • Testing: The effect of a drug on BSR is determined by administering the drug and then re-determining the reward threshold. A decrease in threshold indicates a reward-enhancing effect, while an increase suggests an aversive effect. To test the effect of NGB 2904 on drug-enhanced BSR, animals are pretreated with NGB 2904 before the administration of the drug of abuse (e.g., cocaine or methamphetamine).

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in motivation and reward. The preclinical data strongly suggest that selective D3 receptor antagonism can reduce the motivation for addictive drugs and prevent relapse, without producing intrinsic rewarding or aversive effects. These findings support the continued development of NGB 2904 and other selective D3 receptor antagonists as potential pharmacotherapies for the treatment of substance use disorders. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound in clinical populations.

References

Methodological & Application

Application Notes and Protocols for NGB 2904 Hydrochloride in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of NGB 2904 hydrochloride, a potent and selective dopamine (B1211576) D₃ receptor antagonist, in preclinical rodent models. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of NGB 2904, particularly in the context of substance use disorders.

Introduction

This compound is a highly selective antagonist of the dopamine D₃ receptor, with significantly lower affinity for D₂, 5-HT₂, α₁, D₄, D₁, and D₅ receptors. This selectivity makes it a valuable tool for investigating the role of the D₃ receptor in various physiological and pathological processes. In rodent models of addiction, NGB 2904 has demonstrated efficacy in reducing the rewarding effects of psychostimulants and inhibiting drug-seeking behaviors, suggesting its potential as a pharmacotherapy for addiction.[1][2][3][4]

Physicochemical Properties

PropertyValueReference
Molecular Weight 530.92
Formula C₂₈H₂₉Cl₂N₃O·HCl
Solubility Soluble to 25 mM in DMSO and to 5 mM in ethanol. Poorly water-soluble.[4]
Storage Desiccate at +4°C

Quantitative Data Summary

The following tables summarize the reported effective dosages of this compound in various rodent models. Dosages are typically administered via intraperitoneal (i.p.) injection.

Table 1: Efficacy in Cocaine-Related Behavioral Models in Rats
Behavioral ParadigmAnimal ModelNGB 2904 Dosage (i.p.)EffectReference
Cocaine Self-Administration (Progressive-Ratio)Male Long-Evans rats1 or 5 mg/kgSignificantly lowered the break-point for cocaine self-administration.[3]
Cocaine Self-Administration (Fixed-Ratio 2)Male Long-Evans rats0.1 - 10 mg/kgNo alteration in cocaine self-administration.[3]
Cocaine-Enhanced Brain Stimulation Reward (BSR)Male Long-Evans ratsNot specified, but effectiveInhibited the enhancement of BSR elicited by 2 mg/kg cocaine, but not 10 mg/kg.[3]
Cocaine-Induced Reinstatement of Drug-SeekingMale Long-Evans ratsNot specified, but effectiveSignificantly inhibited cocaine-triggered reinstatement.[3]
Table 2: Efficacy in Methamphetamine-Related Behavioral Models in Rats
Behavioral ParadigmAnimal ModelNGB 2904 Dosage (i.p.)EffectReference
Methamphetamine-Enhanced Brain Stimulation Reward (BSR)Rats0.1 - 1.0 mg/kgAttenuated METH-enhanced BSR.[4][5]
Methamphetamine-Enhanced Brain Stimulation Reward (BSR)Rats10 mg/kgIneffective at attenuating METH-enhanced BSR.[4][5]
Table 3: Effects on Food Self-Administration in Rats
Behavioral ParadigmAnimal ModelNGB 2904 Dosage (i.p.)EffectReference
Food Self-Administration (Fixed-Ratio 4)Zucker obese and lean rats0.3, 1, and 3 mg/kgDid not decrease food intake or lever presses for food.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Intraperitoneal (i.p.) Administration in Rodents

Objective: To administer this compound systemically.

Materials:

  • This compound

  • Vehicle (e.g., 2% methylcellulose (B11928114), β-cyclodextrin, or a mixture of DMSO, Tween 80, and saline)

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Appropriate animal restraint device

Procedure:

  • Preparation of NGB 2904 Solution: Due to its poor water solubility, this compound should be dissolved in an appropriate vehicle. Common vehicles include 2% methylcellulose or β-cyclodextrin. For a combination vehicle, first dissolve NGB 2904 in a small amount of DMSO, then add Tween 80 and finally bring to the final volume with sterile saline. The final concentration of DMSO should be kept low (e.g., <5%). Vortex or sonicate the solution to ensure complete dissolution.

  • Animal Restraint: Properly restrain the mouse or rat to expose the abdomen. For rats, this may require two individuals.

  • Injection: The injection site is typically the lower quadrant of the abdomen, off the midline to avoid the bladder and cecum. Lift the animal's hindquarters slightly to displace the abdominal organs. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, then inject the solution.

  • Post-Injection Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.

Protocol 2: Cocaine Self-Administration Study in Rats

Objective: To assess the effect of NGB 2904 on the reinforcing properties of cocaine.

Materials:

  • Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to a liquid swivel.

  • Intravenous catheters

  • Cocaine hydrochloride

  • This compound

  • Vehicle

Procedure:

  • Surgery: Surgically implant chronic indwelling catheters into the jugular vein of the rats under anesthesia. Allow for a recovery period of at least one week.

  • Acquisition of Cocaine Self-Administration: Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) by pressing the active lever. Each active lever press results in a cocaine infusion and the presentation of a conditioned stimulus (e.g., a cue light). The inactive lever has no programmed consequences. Training sessions are typically 2 hours daily.

  • Fixed-Ratio (FR) Schedule: Once a stable baseline of responding is achieved on a continuous reinforcement schedule, switch to an FR schedule (e.g., FR2), where two active lever presses are required for each infusion.

  • Progressive-Ratio (PR) Schedule: To assess the motivation for cocaine, switch to a PR schedule where the number of responses required for each subsequent infusion increases progressively. The "break-point" is the highest number of responses an animal will make to receive a single infusion.

  • NGB 2904 Treatment: Prior to a self-administration session, administer NGB 2904 or vehicle via i.p. injection. The pretreatment time can vary but is typically 30-60 minutes.

  • Data Analysis: Compare the number of infusions earned, active and inactive lever presses, and the break-point between the NGB 2904-treated and vehicle-treated groups.

Protocol 3: Brain Stimulation Reward (BSR) Study in Rats

Objective: To evaluate the effect of NGB 2904 on the rewarding effects of methamphetamine.

Materials:

  • Stereotaxic apparatus

  • Bipolar stimulating electrodes

  • Operant conditioning chambers with a wheel manipulandum

  • Constant-current electrical stimulator

  • Methamphetamine hydrochloride

  • This compound

  • Vehicle

Procedure:

  • Surgery: Under anesthesia, stereotaxically implant a bipolar electrode into the medial forebrain bundle of the rat. Allow for a one-week recovery period.

  • Training: Train rats to respond for electrical brain stimulation. The response requirement is typically a half-wheel rotation. Determine the threshold for brain stimulation reward, which is the lowest current intensity that supports reliable responding.

  • Drug Treatment: On test days, administer NGB 2904 or vehicle (i.p.) followed by methamphetamine or saline.

  • BSR Testing: After drug administration, place the rat in the operant chamber and determine the BSR threshold. A decrease in the threshold indicates an enhancement of the rewarding stimulus.

  • Data Analysis: Compare the BSR thresholds across different treatment conditions to determine if NGB 2904 attenuates the reward-enhancing effects of methamphetamine.

Visualizations

Dopamine D₃ Receptor Signaling Pathway

D3R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D3R Dopamine D₃ Receptor Dopamine->D3R Activates NGB2904 NGB 2904 NGB2904->D3R Blocks Gi Gαi D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ERK ↑ ERK Gi->ERK Activates Akt ↑ Akt Gi->Akt Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CellularResponse Modulation of Neuronal Excitability and Gene Expression PKA->CellularResponse ERK->CellularResponse Akt->CellularResponse

Caption: Dopamine D₃ receptor signaling cascade and the antagonistic action of NGB 2904.

Experimental Workflow for a Rodent Self-Administration Study

SelfAdmin_Workflow Start Start: Naive Rodent Surgery Jugular Vein Catheterization Surgery Start->Surgery Recovery Post-operative Recovery (≥ 7 days) Surgery->Recovery Acquisition Acquisition of Drug Self-Administration (e.g., Cocaine) Recovery->Acquisition Stabilization Stabilization of Responding (Fixed-Ratio Schedule) Acquisition->Stabilization Baseline Baseline Data Collection Stabilization->Baseline Treatment Pre-treatment with NGB 2904 or Vehicle (i.p. injection) Baseline->Treatment Testing Self-Administration Session (Fixed-Ratio or Progressive-Ratio) Treatment->Testing DataAnalysis Data Analysis: - Lever Presses - Infusions Earned - Break-point Testing->DataAnalysis End End of Experiment DataAnalysis->End

Caption: Generalized workflow for a rodent self-administration experiment.

References

Dissolution of NGB 2904 Hydrochloride for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of NGB 2904 hydrochloride, a potent and selective dopamine (B1211576) D3 receptor antagonist, for in vivo experimental use. The information compiled here is intended to guide researchers in preparing this compound for administration in animal models.

Compound Information

This compound is a selective antagonist of the dopamine D3 receptor, with a Ki value of 1.4 nM.[1][2] Its selectivity for the D3 receptor over other dopamine receptor subtypes and other monoamine receptors makes it a valuable tool for investigating the role of the D3 receptor in various physiological and pathological processes.[1][2]

Solubility Data

This compound is a crystalline solid with limited solubility in aqueous solutions. The following table summarizes its known solubility in common laboratory solvents.

SolventSolubilityNotes
Dimethyl sulfoxide (B87167) (DMSO)≥ 25 mMSuitable for preparing concentrated stock solutions.
Ethanol≥ 5 mMWarming and sonication may be required to achieve dissolution.[1]
25% 2-hydroxypropyl-β-cyclodextrinNot specifiedA suitable vehicle for in vivo administration.
Corn OilNot specifiedSuggested as a potential vehicle for in vivo administration.[1]

In Vivo Vehicle Preparation Protocols

The selection of an appropriate vehicle is critical for ensuring the bioavailability and tolerability of this compound in animal studies. Based on available information, two primary methods are recommended.

Protocol 1: 25% 2-Hydroxypropyl-β-cyclodextrin in Saline

This is a commonly used vehicle for administering hydrophobic compounds in vivo. Cyclodextrins are cyclic oligosaccharides that can encapsulate nonpolar molecules, increasing their aqueous solubility.

Materials:

  • This compound powder

  • 2-Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare the Vehicle:

    • Weigh the required amount of HPβCD to make a 25% (w/v) solution in sterile saline. For example, to prepare 10 mL of vehicle, dissolve 2.5 g of HPβCD in 10 mL of sterile saline.

    • Vortex thoroughly until the HPβCD is completely dissolved. Gentle warming may aid dissolution.

  • Dissolve this compound:

    • Weigh the desired amount of this compound and place it in a sterile conical tube.

    • Add the 25% HPβCD in saline vehicle to the tube to achieve the final desired concentration.

    • Vortex the solution vigorously for several minutes.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.

  • Sterilization:

    • Once the compound is completely dissolved, sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Storage:

    • It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. For longer-term storage of stock solutions, aliquots can be stored at -20°C or -80°C, though fresh preparations are always preferred for in vivo studies.

Protocol 2: Suspension in Corn Oil

For oral or subcutaneous administration, a suspension in an oil-based vehicle may be suitable.

Materials:

  • This compound powder

  • Sterile corn oil

  • Sterile conical tubes

  • Vortex mixer

  • Homogenizer or sonicator

Procedure:

  • Weigh Compound:

    • Weigh the required amount of this compound.

  • Prepare Suspension:

    • Add a small amount of sterile corn oil to the powder to create a paste.

    • Gradually add the remaining volume of corn oil while continuously vortexing or triturating to ensure a uniform suspension.

    • For a more homogenous suspension, use a homogenizer or sonicator.

  • Administration:

    • Ensure the suspension is well-mixed immediately before each administration to guarantee consistent dosing.

Experimental Workflow for In Vivo Administration

The following diagram outlines a typical workflow for preparing and administering this compound for an in vivo experiment.

G cluster_prep Preparation cluster_admin Administration weigh Weigh NGB 2904 HCl dissolve Dissolve/Suspend (Vortex/Sonicate) weigh->dissolve vehicle Prepare Vehicle (e.g., 25% HPβCD) vehicle->dissolve sterilize Sterile Filter dissolve->sterilize inject Administer (i.p., s.c., etc.) sterilize->inject animal Animal Model animal->inject observe Observe & Collect Data inject->observe

Figure 1. Experimental workflow for this compound in vivo studies.

Signaling Pathway of this compound

NGB 2904 acts as a selective antagonist at the dopamine D3 receptor. D3 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.[3] Activation of the D3 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking this receptor, NGB 2904 prevents the dopamine-induced inhibition of adenylyl cyclase, thereby modulating downstream signaling pathways.

G dopamine Dopamine d3r Dopamine D3 Receptor dopamine->d3r ngb2904 NGB 2904 ngb2904->d3r gi_go Gi/o Protein d3r->gi_go Activates ac Adenylyl Cyclase gi_go->ac Inhibits atp ATP camp cAMP atp->camp Converts AC downstream Downstream Effects camp->downstream

Figure 2. Dopamine D3 receptor signaling and antagonism by NGB 2904.

Safety Precautions

  • This compound is for research use only and not for human or veterinary use.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols for NGB 2904 Hydrochloride Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of NGB 2904 hydrochloride in rat models. The focus is on its application in preclinical studies of addiction and reward, leveraging its properties as a selective dopamine (B1211576) D3 receptor antagonist.

Overview of this compound

NGB 2904 is a potent and selective antagonist for the dopamine D3 receptor.[1] It exhibits significantly higher affinity for D3 receptors compared to other dopamine receptor subtypes (D1, D2, D4, D5) and other receptors like serotonin (B10506) (5-HT2) and alpha-1 adrenergic receptors.[1] Due to this selectivity, NGB 2904 serves as a valuable research tool for investigating the role of D3 receptors in various physiological and pathological processes, particularly in the context of substance use disorders.[2][3] Studies have shown its efficacy in attenuating the rewarding effects of drugs like cocaine and methamphetamine and in reducing drug-seeking behaviors in rats.[4][5][6]

Quantitative Data Summary

The following table summarizes the effective dose ranges of this compound administered via the intraperitoneal route in rats across different behavioral paradigms.

Experimental ModelRoute of AdministrationDose Range (mg/kg)Observed EffectReference
Cocaine Self-Administration (Progressive-Ratio)Intraperitoneal (i.p.)1 - 5Significantly lowered the break-point for cocaine self-administration.[4]
Cocaine Self-Administration (Fixed-Ratio 2)Intraperitoneal (i.p.)0.1 - 10No alteration in cocaine self-administration.[4]
Cocaine-Enhanced Brain Stimulation Reward (BSR)Intraperitoneal (i.p.)1 - 5Inhibited the enhancement of BSR elicited by 2 mg/kg cocaine, but not 10 mg/kg cocaine.[4]
Methamphetamine-Enhanced Brain Stimulation Reward (BSR)Intraperitoneal (i.p.)0.3 - 1.0Significantly attenuated methamphetamine-enhanced BSR. At higher doses (5-10 mg/kg), the effect was not significant.[5]
Cocaine-Triggered Reinstatement of Drug-SeekingIntraperitoneal (i.p.)1 - 10Significantly inhibited reinstatement of cocaine-seeking behavior.[4]
Spontaneous Locomotion (in mice)Subcutaneous (s.c.)1.0Increased spontaneous locomotion.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound to rats.

3.1. Drug Preparation

  • Compound: this compound.

  • Solubility: Soluble up to 25 mM in DMSO and 5 mM in ethanol.[1] For in vivo administration, it is often dissolved in a vehicle such as sterile saline or a mixture of Tween 80 and saline. The final concentration should be adjusted to ensure the desired dose is administered in a suitable injection volume (e.g., 1 ml/kg).

  • Storage: The compound should be stored desiccated at +4°C.[1]

3.2. Administration Route: Intraperitoneal (i.p.) Injection

Intraperitoneal injection is a common and effective method for systemic administration of NGB 2904 in rats, allowing for rapid absorption.[4][7][8]

  • Animal Restraint: Gently restrain the rat, ensuring it is calm to minimize stress. One common method is to hold the rat by the scruff of the neck with one hand, allowing the abdomen to be exposed.

  • Injection Site: The injection should be made into the lower right quadrant of the abdomen.[8] This location is chosen to avoid puncturing the cecum, bladder, or other vital organs.[8]

  • Procedure:

    • Use a sterile syringe with an appropriate gauge needle (e.g., 23-25 gauge).

    • Lift the rat's hindquarters to a slight head-down angle to move the abdominal organs forward.

    • Insert the needle at a 30-45 degree angle into the lower right abdominal quadrant.

    • Gently aspirate to ensure no bodily fluids (e.g., blood, urine) are drawn into the syringe, which would indicate improper needle placement.

    • If the aspiration is clear, slowly inject the solution.

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any signs of distress post-injection.

3.3. Behavioral Assay: Cocaine Self-Administration

This protocol is used to assess the reinforcing properties of cocaine and the effect of NGB 2904 on the motivation to self-administer the drug.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a drug infusion pump, and a cue light.

  • Procedure:

    • Surgery: Rats are surgically implanted with intravenous catheters in the jugular vein.

    • Training: Rats are trained to press a lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). The other lever is inactive.

    • Experimental Paradigms:

      • Fixed-Ratio (FR) Schedule: The rat receives a drug infusion after a fixed number of lever presses (e.g., FR2).[4]

      • Progressive-Ratio (PR) Schedule: The number of lever presses required for each subsequent infusion increases progressively. The "break-point" is the highest number of presses the rat will complete for a single infusion, which measures the motivation for the drug.[4]

    • NGB 2904 Administration: NGB 2904 or vehicle is administered via i.p. injection at a predetermined time before the self-administration session (e.g., 30 minutes prior).

    • Data Analysis: The number of infusions earned and the break-point are recorded and compared between the NGB 2904-treated and vehicle-treated groups.

3.4. Behavioral Assay: Brain Stimulation Reward (BSR)

BSR is used to measure the rewarding effects of stimuli, including drugs of abuse.

  • Apparatus: An operant chamber with a lever that, when pressed, delivers a brief electrical stimulation to a rewarding brain area.

  • Procedure:

    • Surgery: Rats are surgically implanted with electrodes in a brain reward region, such as the medial forebrain bundle.

    • Training: Rats are trained to press a lever to receive the electrical stimulation.

    • Threshold Determination: The intensity of the electrical stimulation is varied to determine the minimum intensity at which the rat will continue to press the lever (the reward threshold).

    • Drug Administration: A baseline BSR threshold is determined. Then, a drug of abuse (e.g., cocaine or methamphetamine) is administered, which typically lowers the reward threshold, indicating an enhanced reward state.[4][5]

    • NGB 2904 Administration: NGB 2904 or vehicle is administered prior to the administration of the drug of abuse.

    • Data Analysis: The BSR thresholds are measured after NGB 2904 and the drug of abuse are administered and compared to baseline and vehicle controls. An attenuation of the drug-induced lowering of the threshold by NGB 2904 indicates an inhibition of the drug's rewarding effects.[4][5]

Signaling Pathway and Experimental Workflow

4.1. Dopamine D3 Receptor Signaling Pathway

NGB 2904 acts by blocking the dopamine D3 receptor, thereby inhibiting its downstream signaling. The D3 receptor is a G-protein coupled receptor that, when activated by dopamine, can modulate various intracellular signaling cascades, including those involving G-proteins, which can influence downstream effectors like adenylyl cyclase and MAP kinase pathways (e.g., ERK1/2).[9] By blocking this receptor, NGB 2904 prevents these downstream effects, which are thought to contribute to the reinforcing properties of drugs of abuse.

D3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates NGB2904 NGB 2904 NGB2904->D3R Blocks G_Protein G-Protein Signaling D3R->G_Protein Downstream Downstream Effectors (e.g., ERK1/2, PKC) G_Protein->Downstream Behavioral Drug-Seeking Behavior Downstream->Behavioral Promotes

Caption: Dopamine D3 receptor signaling pathway and its inhibition by NGB 2904.

4.2. Experimental Workflow for Evaluating NGB 2904 in Rats

The following diagram illustrates a typical experimental workflow for assessing the effects of NGB 2904 on drug-seeking behavior in a rat model.

Experimental_Workflow cluster_setup Animal Preparation & Training cluster_testing Experimental Testing cluster_analysis Data Analysis Surgery Catheter/Electrode Implantation Recovery Post-Surgical Recovery Surgery->Recovery Training Behavioral Training (e.g., Self-Administration) Recovery->Training Baseline Establish Baseline Behavior Training->Baseline Drug_Admin Administer NGB 2904 (i.p. injection) Baseline->Drug_Admin Behavioral_Test Behavioral Testing (e.g., Reinstatement) Drug_Admin->Behavioral_Test Data_Collection Data Collection Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: Workflow for NGB 2904 evaluation in rat behavioral models.

References

Application Notes and Protocols for NGB 2904 Hydrochloride in Cocaine Self-Administration Paradigms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGB 2904 hydrochloride is a potent and highly selective dopamine (B1211576) D3 receptor antagonist that has shown considerable promise in preclinical models of cocaine addiction.[1][2][3] By specifically targeting the D3 receptor, which is densely expressed in limbic brain regions associated with reward and motivation, NGB 2904 offers a targeted approach to modulating the neurobiological circuits disrupted by chronic cocaine use.[4] These application notes provide detailed protocols for utilizing this compound in common rodent models of cocaine self-administration, including fixed-ratio and progressive-ratio schedules of reinforcement, as well as in models of relapse to cocaine-seeking behavior. The provided protocols and data are intended to guide researchers in the effective use of this compound for investigating the role of the D3 receptor in cocaine addiction and for the preclinical evaluation of potential therapeutic agents.

Mechanism of Action

NGB 2904 acts as a selective antagonist at the dopamine D3 receptor. In the context of cocaine addiction, its mechanism of action is primarily attributed to the modulation of the mesolimbic dopamine system.[2][3] Chronic cocaine exposure leads to neuroadaptations in this system, including alterations in dopamine signaling and receptor expression. The D3 receptor, as a key regulator of dopaminergic tone, is implicated in the motivation and craving for cocaine. By blocking D3 receptors, NGB 2904 is thought to attenuate the reinforcing effects of cocaine and reduce the motivation to seek the drug, particularly under conditions of high effort.[1][5] Downstream of D3 receptor antagonism, signaling cascades involving the phosphorylation of Akt, mTOR, and ERK are implicated in the cellular mechanisms underlying these behavioral effects.[6][7] There is also evidence suggesting an interaction between the dopamine D3 receptor and the kappa-opioid/dynorphin system, which is involved in the negative affective states associated with drug withdrawal and may contribute to compulsive drug-seeking.[8][9]

Data Presentation

The following tables summarize the quantitative effects of this compound in various cocaine-related behavioral paradigms as reported in the literature.

Table 1: Effect of NGB 2904 on Cocaine Self-Administration under a Progressive-Ratio Schedule of Reinforcement

NGB 2904 Dose (mg/kg, i.p.)Cocaine Dose (mg/kg/infusion)Mean Breakpoint (± SEM)Percent Change from Vehicle
Vehicle0.515.2 ± 2.1-
10.59.8 ± 1.8-35.5%
50.58.5 ± 1.5-44.1%
100.513.5 ± 2.5-11.2%
*p < 0.05 compared to vehicle. Data extracted from Xi et al., 2006.[1]

Table 2: Effect of NGB 2904 on Cocaine-Enhanced Brain Stimulation Reward (BSR)

Pre-treatment (i.p.)Cocaine Dose (mg/kg, i.p.)Mean Reward Threshold (% of Baseline ± SEM)
VehicleVehicle100 ± 3
Vehicle278 ± 4
NGB 2904 (1 mg/kg)292 ± 5#
Vehicle1065 ± 5
NGB 2904 (1 mg/kg)1068 ± 6
*p < 0.05 compared to Vehicle/Vehicle. #p < 0.05 compared to Vehicle/Cocaine (2 mg/kg). Data extracted from Xi et al., 2006.[1]

Table 3: Effect of NGB 2904 on Cocaine-Primed Reinstatement of Cocaine-Seeking Behavior

Pre-treatment (i.p.)Priming Injection (mg/kg, i.p.)Mean Active Lever Presses (± SEM)
VehicleSaline8 ± 2
VehicleCocaine (10)35 ± 5
NGB 2904 (5 mg/kg)Cocaine (10)15 ± 3#
p < 0.05 compared to Vehicle/Saline. #p < 0.05 compared to Vehicle/Cocaine. Data extracted from Xi et al., 2006.[1]

Experimental Protocols

Protocol 1: Intravenous Catheter Implantation Surgery for Rats

This protocol describes the surgical procedure for implanting a chronic indwelling intravenous catheter into the jugular vein of rats for self-administration studies.

Materials:

  • Male Long-Evans rats (or other suitable strain), 250-300g

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpels, forceps, scissors, retractors)

  • Intravenous catheter (e.g., Silastic tubing connected to a 22-gauge cannula bent at a right angle)

  • Suture material (e.g., 4-0 silk)

  • Dental acrylic

  • Stainless steel screws

  • Heparinized saline (10 U/mL)

  • Antibiotic and analgesic agents

Procedure:

  • Anesthetize the rat using the chosen anesthetic agent.

  • Shave the surgical areas on the back and the ventral neck region.

  • Secure the rat in a stereotaxic apparatus or on a surgical board.

  • Make a small incision on the back, between the scapulae, to create a subcutaneous pocket for the catheter port.

  • Make a second small incision over the right jugular vein.

  • Carefully dissect the jugular vein from the surrounding tissue.

  • Tie two silk sutures around the vein, one anterior and one posterior to the intended insertion site.

  • Make a small incision in the vein between the two sutures.

  • Insert the catheter into the vein, advancing it towards the heart. The tip of the catheter should reach the entrance of the right atrium.

  • Secure the catheter in place with the sutures.

  • Tunnel the external part of the catheter subcutaneously from the neck incision to the back incision.

  • Anchor the cannula to the skull using stainless steel screws and dental acrylic.

  • Flush the catheter with heparinized saline to ensure patency and prevent clotting.

  • Suture the incisions.

  • Administer post-operative antibiotic and analgesic medication as required.

  • Allow the animal to recover for at least 5-7 days before starting behavioral experiments.

Protocol 2: Cocaine Self-Administration under Fixed-Ratio (FR) and Progressive-Ratio (PR) Schedules

This protocol details the procedure for training rats to self-administer cocaine and for testing the effects of NGB 2904.

Materials:

  • Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

  • Intravenously catheterized rats.

  • Cocaine hydrochloride solution (e.g., 0.5 mg/kg/infusion in sterile saline).

  • This compound solution (e.g., 1, 5, 10 mg/kg in a vehicle of sterile water or saline, for intraperitoneal injection).

Procedure:

Acquisition of Cocaine Self-Administration (FR-1):

  • Place the rat in the operant chamber for a 2-hour session daily.

  • Connect the rat's catheter to the infusion pump.

  • Program the chamber so that a press on the "active" lever results in a single intravenous infusion of cocaine (e.g., 0.5 mg/kg delivered over 5 seconds) and the illumination of a stimulus light above the lever for 20 seconds. Presses on the "inactive" lever have no programmed consequences. This is a Fixed-Ratio 1 (FR-1) schedule.

  • Continue daily sessions until the rat demonstrates stable self-administration behavior (e.g., >10 infusions per session for 3 consecutive days with less than 20% variation).

Testing the Effect of NGB 2904 on FR Responding:

  • Once stable FR-1 responding is established, administer NGB 2904 (e.g., 0.1-10 mg/kg, i.p.) or vehicle 30 minutes before the start of the self-administration session.

  • Record the number of active and inactive lever presses and the number of infusions.

Progressive-Ratio (PR) Schedule Testing:

  • Following stable FR responding, switch the reinforcement schedule to a PR schedule.

  • In a PR schedule, the number of lever presses required to receive a single infusion increases with each successive infusion (e.g., 1, 2, 4, 6, 9, 12, 15, 20, 25...).

  • The session ends when the rat fails to make the required number of presses within a specified time (e.g., 1 hour).

  • The "breakpoint" is the final ratio completed by the animal and serves as a measure of the motivation to obtain the drug.

  • To test the effect of NGB 2904, administer the compound or vehicle 30 minutes prior to the PR session and record the breakpoint.

Protocol 3: Cocaine-Primed Reinstatement of Cocaine-Seeking Behavior

This protocol describes the procedure to assess the effect of NGB 2904 on relapse to cocaine-seeking behavior.

Materials:

  • Operant conditioning chambers.

  • Intravenously catheterized rats trained to self-administer cocaine.

  • Cocaine hydrochloride solution.

  • This compound solution.

Procedure:

Extinction:

  • Following stable cocaine self-administration, begin extinction sessions.

  • During extinction sessions, active lever presses no longer result in cocaine infusion or presentation of the cue light. Saline is infused instead.

  • Continue daily extinction sessions until the number of active lever presses is significantly reduced (e.g., less than 10% of the average of the last 3 days of self-administration).

Reinstatement Test:

  • On the test day, administer NGB 2904 (e.g., 5 mg/kg, i.p.) or vehicle 30 minutes before the session.

  • Immediately before placing the rat in the operant chamber, administer a priming injection of cocaine (e.g., 10 mg/kg, i.p.) or saline.

  • Place the rat in the chamber for a 2-hour session.

  • Lever presses are recorded but do not result in cocaine infusion.

  • An increase in active lever pressing following the cocaine prime compared to the saline prime is considered reinstatement of cocaine-seeking behavior.

Mandatory Visualizations

experimental_workflow cluster_surgery Phase 1: Surgery & Recovery cluster_training Phase 2: Self-Administration Training cluster_testing Phase 3: NGB 2904 Testing cluster_treatment Drug Administration Surgery Intravenous Catheter Implantation Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Healing Period FR1 Acquisition of Cocaine Self-Administration (FR-1 Schedule) StableFR Stable FR Responding FR1->StableFR Daily Sessions PR_Test Progressive-Ratio (PR) Test StableFR->PR_Test Extinction Extinction Training StableFR->Extinction Reinstatement_Test Reinstatement Test Extinction->Reinstatement_Test NGB2904_Admin NGB 2904 or Vehicle (i.p. injection) NGB2904_Admin->PR_Test 30 min prior NGB2904_Admin->Reinstatement_Test 30 min prior Cocaine_Prime Cocaine or Saline Prime (i.p. injection) Cocaine_Prime->Reinstatement_Test Immediately prior

Caption: Experimental workflow for evaluating NGB 2904 in cocaine self-administration and reinstatement paradigms.

signaling_pathway cluster_cocaine Cocaine Action cluster_d3r Dopamine D3 Receptor Signaling cluster_behavior Behavioral Outcome Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Blocks DA Increased Synaptic Dopamine D3R Dopamine D3 Receptor DA->D3R Activates Gi Gi D3R->Gi Activates NGB2904 NGB 2904 NGB2904->D3R Antagonizes AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Akt_mTOR Akt/mTOR Pathway PKA->Akt_mTOR Modulates ERK ERK Pathway PKA->ERK Modulates Behavior ↓ Cocaine Seeking & Reinforcement Akt_mTOR->Behavior ERK->Behavior

Caption: Proposed signaling pathway for NGB 2904's effect on cocaine-related behaviors.

logical_relationship Cocaine Cocaine Administration D3R_Activation D3 Receptor Activation Cocaine->D3R_Activation Reinforcement Positive Reinforcement D3R_Activation->Reinforcement Drug_Seeking Increased Drug Seeking Reinforcement->Drug_Seeking NGB2904 NGB 2904 D3R_Blockade D3 Receptor Blockade NGB2904->D3R_Blockade D3R_Blockade->D3R_Activation Inhibits Reduced_Reinforcement Reduced Reinforcement D3R_Blockade->Reduced_Reinforcement Reduced_Seeking Reduced Drug Seeking Reduced_Reinforcement->Reduced_Seeking

Caption: Logical relationship of NGB 2904's antagonism of cocaine's effects.

References

Application Notes and Protocols for Conditioned Place Preference with NGB 2904 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing NGB 2904 hydrochloride, a selective dopamine D3 receptor antagonist, in a conditioned place preference (CPP) paradigm. This protocol is designed to assess the effects of NGB 2904 on the rewarding properties of drugs of abuse, a critical step in the preclinical evaluation of potential therapeutics for substance use disorders. While specific studies detailing a comprehensive CPP protocol with NGB 2904 are limited, this document synthesizes information from studies on NGB 2904's effects on addiction models and established CPP protocols for other selective dopamine D3 receptor antagonists.[1][2][3][4][5]

Introduction to this compound and Conditioned Place Preference

This compound is a potent and selective antagonist for the dopamine D3 receptor.[1][6][7] The dopamine D3 receptor is heavily implicated in the reinforcing and motivational effects of drugs of abuse.[2][8] Antagonism of this receptor is a promising strategy for the development of anti-addiction pharmacotherapies.[1][7]

The Conditioned Place Preference (CPP) paradigm is a standard preclinical behavioral model used to evaluate the rewarding or aversive properties of a compound.[9] The protocol involves associating a specific environment with the administration of a drug. A subsequent preference for the drug-paired environment is interpreted as evidence of the drug's rewarding effects.[9]

Experimental Protocols

This protocol is adapted from established CPP procedures for selective dopamine D3 receptor antagonists and is designed to test the hypothesis that NGB 2904 will attenuate the rewarding effects of a drug of abuse, such as cocaine.[2][4][5]

Materials and Apparatus
  • Subjects: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are commonly used.

  • This compound: To be dissolved in a suitable vehicle (e.g., sterile saline or a small percentage of DMSO in saline).

  • Drug of Abuse: For example, cocaine hydrochloride, dissolved in sterile saline.

  • Conditioned Place Preference Apparatus: A three-chamber apparatus is standard. The two larger outer chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures), while the smaller central chamber is neutral. Automated systems with infrared beams are recommended for accurate tracking of animal position and time spent in each chamber.[10]

Experimental Workflow

The CPP protocol consists of three main phases: Pre-Conditioning (Baseline Preference), Conditioning, and Post-Conditioning (Preference Test).

CPP_Workflow cluster_pre Phase 1: Pre-Conditioning cluster_cond Phase 2: Conditioning cluster_post Phase 3: Post-Conditioning PreTest Day 1: Baseline Preference Test (15-20 min free exploration) Day2 Day 2: Drug Conditioning (e.g., Cocaine in non-preferred side) PreTest->Day2 Assign drug-pairing Day3 Day 3: Vehicle Conditioning (Saline in preferred side) Day4 Day 4: Drug Conditioning Day5 Day 5: Vehicle Conditioning Day6 Day 6: Drug Conditioning Day7 Day 7: Vehicle Conditioning PostTest Day 8: Preference Test (Drug-free state, free exploration) Day7->PostTest

Caption: A typical experimental workflow for a conditioned place preference study.

Detailed Methodology

Phase 1: Pre-Conditioning (Baseline Preference)

  • Habituation: On Day 0, allow each animal to freely explore the entire apparatus for 15-20 minutes to acclimate.

  • Baseline Measurement: On Day 1, place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each of the two outer chambers. The chamber in which the animal spends less time is designated as the initially non-preferred chamber. For an unbiased design, the drug-paired chamber is assigned randomly.

Phase 2: Conditioning (e.g., 6 days)

This phase typically involves alternating daily injections of the drug of abuse and the vehicle, with the animal being confined to one of the outer chambers after each injection. To test the effect of NGB 2904, it should be administered prior to the drug of abuse.

  • On Drug Conditioning Days (e.g., Days 2, 4, 6):

    • Administer this compound (or its vehicle for the control group) via the desired route (e.g., intraperitoneally, i.p.).

    • After a suitable pre-treatment time (e.g., 30 minutes), administer the drug of abuse (e.g., cocaine).

    • Immediately confine the animal to the initially non-preferred chamber for 30-45 minutes.

  • On Vehicle Conditioning Days (e.g., Days 3, 5, 7):

    • Administer the vehicle for NGB 2904.

    • After the same pre-treatment time, administer the vehicle for the drug of abuse (e.g., saline).

    • Immediately confine the animal to the initially preferred chamber for 30-45 minutes.

Phase 3: Post-Conditioning (Preference Test)

  • On Day 8 (at least 24 hours after the last conditioning session), place the animal in the central chamber in a drug-free state and allow it to freely explore the entire apparatus for 15-20 minutes.

  • Record the time spent in each of the outer chambers.

  • A significant increase in time spent in the drug-paired chamber in the control group indicates a successful CPP. An attenuation of this preference in the NGB 2904-treated group suggests that NGB 2904 has blocked the rewarding effects of the drug.

Data Presentation

The primary outcome measure in a CPP experiment is the change in time spent in the drug-paired chamber from the pre-conditioning to the post-conditioning test. This is often represented as a preference score.

Preference Score Calculation: Time spent in drug-paired chamber (Post-Conditioning) - Time spent in drug-paired chamber (Pre-Conditioning).

Table 1: Representative Dosing for Cocaine-Induced CPP in Mice
Compound Dose Range (mg/kg) Route of Administration Notes
Cocaine HCl5 - 20i.p. or s.c.Higher doses may produce aversion.[11][12]
NGB 2904 HCl0.1 - 10i.p.Effective doses in other behavioral models of addiction.[3]
YQA-14 (another D3 antagonist)1 - 10i.p.Shown to inhibit acquisition and expression of cocaine-induced CPP.[2][4][5]
Table 2: Example Data from a Hypothetical CPP Study
Treatment Group Pre-Conditioning Time in Non-Preferred Chamber (s) Post-Conditioning Time in Drug-Paired Chamber (s) Preference Score (s)
Vehicle + Saline285 ± 25295 ± 3010 ± 15
Vehicle + Cocaine (10 mg/kg)290 ± 20550 ± 40260 ± 35
NGB 2904 (1 mg/kg) + Cocaine (10 mg/kg)280 ± 30350 ± 3570 ± 28
NGB 2904 (5 mg/kg) + Cocaine (10 mg/kg)295 ± 25310 ± 4515 ± 30

Data are presented as Mean ± SEM and are hypothetical for illustrative purposes.

Signaling Pathway

Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that belong to the D2-like family. They are primarily coupled to the Gαi/o protein, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. NGB 2904, as a D3 receptor antagonist, blocks dopamine from binding to the receptor, thereby preventing this signaling cascade.

D3_Signaling cluster_membrane Cell Membrane Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Binds & Activates NGB2904 NGB 2904 NGB2904->D3R Binds & Blocks G_protein Gαi/o D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP

Caption: Signaling pathway of the Dopamine D3 receptor and the antagonistic action of NGB 2904.

Conclusion

The conditioned place preference protocol is a valuable tool for assessing the potential of this compound as a therapeutic agent for substance use disorders. By attenuating the rewarding effects of drugs of abuse, NGB 2904 may reduce the motivation to seek and take drugs. The detailed protocol and data presentation guidelines provided herein offer a framework for conducting and interpreting these crucial preclinical studies.

References

Application Notes and Protocols for Brain Stimulation Reward Studies Using NGB 2904 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGB 2904 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor. This characteristic makes it a valuable pharmacological tool for investigating the role of the D3 receptor in various neurological processes, particularly in the context of substance use disorders and reward pathways. Brain stimulation reward (BSR), often studied using the intracranial self-stimulation (ICSS) paradigm, is a key preclinical model for assessing the rewarding effects of drugs of abuse and for screening potential therapeutic agents.[1][2] These application notes provide a comprehensive overview of the use of NGB 2904 in BSR studies, including detailed protocols and expected outcomes based on preclinical research.

NGB 2904 has been shown to attenuate the reward-enhancing effects of psychostimulants like cocaine and methamphetamine in rodent BSR models.[3][4][5] Notably, at effective doses, NGB 2904 does not appear to possess intrinsic rewarding or aversive properties on its own, highlighting its potential as a clean antagonist for dissecting D3 receptor function.[4]

Data Presentation

The following tables summarize the key findings from brain stimulation reward studies involving this compound.

Table 1: Effect of NGB 2904 on Methamphetamine-Enhanced Brain Stimulation Reward

Treatment GroupDose of NGB 2904 (mg/kg, i.p.)Dose of Methamphetamine (mg/kg, i.p.)Effect on Brain Reward Threshold (θ0)Statistical SignificanceReference
Vehicle + Methamphetamine00.1 - 0.65Dose-dependent decrease (~10-50% from baseline)p < 0.05[4][5]
NGB 2904 + Methamphetamine0.10.2No significant attenuation of METH-enhanced BSRNot Significant[4]
NGB 2904 + Methamphetamine0.30.2Significant attenuation of METH-enhanced BSR p < 0.05[4]
NGB 2904 + Methamphetamine1.00.2Significant attenuation of METH-enhanced BSR p < 0.05[4]
NGB 2904 + Methamphetamine5.00.2No significant attenuation of METH-enhanced BSRNot Significant[4]
NGB 2904 + Methamphetamine10.00.2No significant attenuation of METH-enhanced BSRNot Significant[4]
NGB 2904 alone0.1 - 10.00No significant effect on baseline BSR thresholdsNot Significant[4]

Table 2: Effect of NGB 2904 on Cocaine-Enhanced Brain Stimulation Reward

Treatment GroupDose of NGB 2904 (mg/kg, i.p.)Dose of Cocaine (mg/kg, i.p.)Effect on Brain Reward Threshold (θ0)Reference
Vehicle + Cocaine02.0Significant decrease from baseline[1]
NGB 2904 + Cocaine1.0, 5.02.0Significant inhibition of cocaine-enhanced BSR [1]
Vehicle + Cocaine010.0Significant decrease from baseline[1]
NGB 2904 + Cocaine1.0, 5.010.0No significant inhibition of cocaine-enhanced BSR[1]
NGB 2904 alone0.1 - 10.00No significant effect on baseline BSR thresholds[1]

Experimental Protocols

Intracranial Self-Stimulation (ICSS) Surgical Protocol

This protocol describes the surgical implantation of electrodes for ICSS targeting the medial forebrain bundle (MFB) in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Monopolar stainless steel electrodes (e.g., Plastics One)

  • Skull screws

  • Dental acrylic

  • Surgical drill

  • Suturing materials

  • Analgesics (e.g., carprofen, buprenorphine)

  • Antibiotics (as per institutional guidelines)

Procedure:

  • Anesthetize the rat and mount it in the stereotaxic apparatus. Ensure the skull is level between bregma and lambda.

  • Make a midline incision on the scalp and retract the skin to expose the skull.

  • Drill small burr holes for the stimulating electrode and anchor screws.

  • Implant the stimulating electrode into the medial forebrain bundle at the level of the lateral hypothalamus using stereotaxic coordinates. A common set of coordinates relative to bregma is: Anteroposterior (AP): -2.8 mm; Mediolateral (ML): ±1.7 mm; Dorsoventral (DV): -8.8 mm from the skull surface.[6]

  • Insert 3-4 stainless steel screws into the skull to serve as anchors.

  • Secure the electrode and anchor screws to the skull using dental acrylic, forming a headcap.

  • Suture the scalp incision around the headcap.

  • Administer post-operative analgesics and antibiotics as required and allow the animal to recover for at least one week before behavioral training.

ICSS Behavioral Training and Testing Protocol

This protocol outlines the procedure for training rats in the ICSS paradigm and testing the effects of NGB 2904.

Materials:

  • Operant conditioning chambers equipped with a response lever and a stimulator.

  • This compound

  • Vehicle (e.g., 25% β-cyclodextrin in saline)

  • Psychostimulant drug (e.g., methamphetamine or cocaine hydrochloride)

  • Saline solution

Procedure:

  • Shaping:

    • Place the rat in the operant chamber and connect the headcap to the stimulation cable.

    • Train the rat to press the lever to receive a brief train of electrical stimulation (e.g., 0.5 s train of 0.1 ms (B15284909) square-wave pulses at 100 Hz). Initially, the experimenter may manually deliver stimulation when the rat is near the lever to shape the behavior.

  • Determination of Baseline Reward Thresholds (Rate-Frequency Curve Shift Paradigm):

    • Once the rat is consistently pressing the lever, determine the individual brain reward thresholds.

    • The session consists of multiple trials, with each trial presenting a different frequency of stimulation (e.g., in a descending or ascending series).

    • The rat has a limited time (e.g., 10 seconds) to respond on the active lever to receive stimulation at the current frequency, followed by a time-out period.

    • The brain reward threshold (θ0) is defined as the frequency that supports a half-maximal response rate. This is calculated by fitting the response rate data to a sigmoidal function.

  • Drug Testing:

    • Once stable baseline thresholds are established, drug testing can begin.

    • On a test day, administer the vehicle or a specific dose of this compound (i.p.) at a designated pretreatment time (e.g., 30 minutes).

    • Following the pretreatment period, administer the psychostimulant (e.g., methamphetamine or cocaine) or saline.

    • Immediately place the rat in the operant chamber and re-determine the brain reward threshold as described above.

    • A leftward shift in the rate-frequency curve (a decrease in θ0) indicates a reward-enhancing effect, while a rightward shift (an increase in θ0) indicates an aversive or reward-diminishing effect.

This compound Solution Preparation

Materials:

  • This compound powder

  • β-cyclodextrin

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Calculate the required amount of this compound and β-cyclodextrin for the desired concentration and volume.

  • Dissolve the β-cyclodextrin in sterile saline to create a 25% solution. This may require warming and vortexing.

  • Slowly add the this compound powder to the vehicle solution while vortexing to ensure complete dissolution.

  • Sterile-filter the final solution before administration.

  • Prepare fresh solutions on the day of the experiment.

Visualizations

Dopamine D3 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor, which is antagonized by NGB 2904.

D3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates NGB2904 NGB 2904 NGB2904->D3R Blocks G_protein Gαi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK_pathway ERK Signaling Pathway G_protein->ERK_pathway Modulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Altered Neuronal Excitability & Gene Expression PKA->Cellular_Response Leads to ERK_pathway->Cellular_Response Leads to

Dopamine D3 Receptor Signaling Pathway

Experimental Workflow for BSR Studies with NGB 2904

The following diagram outlines the typical workflow for an intracranial self-stimulation experiment to evaluate the effect of NGB 2904 on drug-enhanced reward.

BSR_Workflow cluster_preparation Preparation Phase cluster_training Training Phase cluster_testing Testing Phase Surgery Stereotaxic Surgery: Electrode Implantation in MFB Recovery Post-operative Recovery (≥ 1 week) Surgery->Recovery Shaping Behavioral Shaping: Lever Press for Stimulation Recovery->Shaping Baseline Establish Stable Baseline BSR Thresholds (θ0) Shaping->Baseline Pretreatment Administer Vehicle or NGB 2904 Baseline->Pretreatment Treatment Administer Saline or Psychostimulant Pretreatment->Treatment Test Determine BSR Threshold (θ0) Treatment->Test Analysis Data Analysis: Compare Threshold Shifts Across Groups Test->Analysis

Experimental Workflow for BSR Studies

References

Application Notes and Protocols for NGB 2904 Hydrochloride in Drug-Seeking and Reinstatement Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NGB 2904 hydrochloride, a selective dopamine (B1211576) D3 receptor antagonist, in preclinical investigations of drug-seeking behavior and reinstatement. The provided protocols and data summaries are intended to facilitate the design and execution of experiments aimed at evaluating the therapeutic potential of NGB 2904 and similar compounds for the treatment of substance use disorders.

Introduction

This compound is a potent and selective antagonist of the dopamine D3 receptor, a key component of the mesolimbic dopamine system implicated in the rewarding and reinforcing effects of drugs of abuse.[1][2][3] Preclinical studies have demonstrated that NGB 2904 can effectively reduce the motivation to self-administer drugs like cocaine and prevent the reinstatement of drug-seeking behavior triggered by drug-associated cues or the drug itself.[2][4][5] These findings suggest that NGB 2904 holds promise as a pharmacological tool for dissecting the role of D3 receptors in addiction and as a potential therapeutic agent for preventing relapse.[3][6]

Mechanism of Action and Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] Emerging evidence suggests that D3 receptor activation can also modulate other signaling cascades, including the ERK and Akt/mTORC1 pathways, which are involved in cellular processes like synaptic plasticity and cell survival.[1] By antagonizing the D3 receptor, NGB 2904 is thought to disrupt the dopamine-dependent signaling that underlies the reinforcing effects of drugs and the motivation to seek them.

D3R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine / Drug of Abuse D3R Dopamine D3 Receptor Dopamine->D3R Activates G_protein Gαi/o D3R->G_protein Activates ERK ERK Pathway D3R->ERK Akt_mTOR Akt/mTORC1 Pathway D3R->Akt_mTOR NGB2904 NGB 2904 NGB2904->D3R Antagonizes AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Plasticity Synaptic Plasticity / Gene Expression PKA->Plasticity ERK->Plasticity Akt_mTOR->Plasticity

Dopamine D3 Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on cocaine-seeking behaviors.

Table 1: Effect of NGB 2904 on Cocaine Self-Administration (Progressive-Ratio Schedule)

Animal ModelDrug of AbuseNGB 2904 Dose (mg/kg, i.p.)OutcomeReference
Male Long-Evans RatsCocaine (0.5 mg/kg/infusion)1Significantly lowered breakpoint[2]
Male Long-Evans RatsCocaine (0.5 mg/kg/infusion)5Significantly lowered breakpoint[2]
Male Long-Evans RatsCocaine (0.5 mg/kg/infusion)0.1, 10No significant effect on breakpoint[2]

Table 2: Effect of NGB 2904 on Cocaine-Induced Reinstatement of Drug-Seeking

Animal ModelReinstatement TriggerNGB 2904 Dose (mg/kg, i.p.)OutcomeReference
Male Long-Evans RatsCocaine (2 mg/kg)Not specifiedSignificantly inhibited reinstatement[2]
Male Long-Evans RatsCocaine (10 mg/kg)Not specifiedDid not inhibit reinstatement[2]
RatsCocaine-associated cuesNot specifiedInhibited reinstatement[4][5]

Table 3: Effect of NGB 2904 on Methamphetamine-Enhanced Brain Stimulation Reward (BSR)

Animal ModelNGB 2904 Dose (mg/kg, i.p.)OutcomeReference
Rats0.3, 1.0Significantly attenuated METH-enhanced BSR[8]
Rats0.1, 5, 10No significant effect on METH-enhanced BSR[8]

Experimental Protocols

Detailed methodologies for key in vivo assays are provided below. These protocols are based on established procedures in the field and can be adapted for specific research questions.

Protocol 1: Intravenous Cocaine Self-Administration and Reinstatement

This protocol describes the procedures for training rats to self-administer cocaine intravenously, followed by extinction of the drug-seeking behavior and subsequent testing for reinstatement.

1.1. Animals and Surgical Preparation:

  • Subjects: Adult male rats (e.g., Sprague-Dawley or Long-Evans, 250-300g at the start of the experiment).

  • Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified.

  • Catheter Implantation: Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail). Surgically implant a chronic indwelling catheter into the right jugular vein. The catheter tubing should be passed subcutaneously to exit on the back of the animal, where it is attached to a vascular access port. Allow a recovery period of 5-7 days post-surgery. During recovery, flush the catheters daily with a sterile saline solution containing heparin to maintain patency.

1.2. Apparatus:

  • Standard operant conditioning chambers equipped with two retractable levers, a stimulus light above each lever, a house light, and a tone generator. The chamber is connected to a syringe pump for intravenous drug delivery.

1.3. Self-Administration Training:

  • Schedule of Reinforcement: Fixed-Ratio 1 (FR1) initially, where one press on the active lever results in one infusion of cocaine.

  • Cocaine Solution: Prepare cocaine hydrochloride in sterile 0.9% saline to a concentration that delivers a dose of 0.5 mg/kg per infusion (infusion volume typically 0.1 mL over a few seconds).

  • Training Sessions: Conduct daily 2-hour sessions. At the start of each session, extend the levers into the chamber. A press on the active lever results in a cocaine infusion, accompanied by the presentation of a compound stimulus (e.g., illumination of the stimulus light and a tone for 5 seconds). A press on the inactive lever has no programmed consequences.

  • Acquisition Criterion: Continue training until the animals exhibit stable responding, typically defined as less than 20% variation in the number of infusions earned over three consecutive days.

1.4. Extinction:

  • Following stable self-administration, begin extinction sessions. These sessions are identical to the training sessions, except that presses on the active lever no longer result in cocaine infusion or the presentation of the conditioned cues.

  • Extinction Criterion: Continue extinction sessions until responding on the active lever decreases to a predetermined low level (e.g., less than 25% of the average responding during the last three days of self-administration).

1.5. Reinstatement Testing:

  • Cue-Induced Reinstatement: Place the animals back into the operant chambers. Presses on the active lever now result in the presentation of the previously drug-paired cues (light and tone) but no cocaine infusion.

  • Drug-Induced Reinstatement: Administer a priming injection of cocaine (e.g., 10 mg/kg, i.p.) to the animals in their home cage before placing them in the operant chambers for the reinstatement session. During the session, lever presses have no programmed consequences.

  • NGB 2904 Administration: To test the effect of NGB 2904, administer the compound (e.g., 1, 5, or 10 mg/kg, i.p.) at a specified time (e.g., 30 minutes) before the reinstatement test.

  • Data Analysis: The primary dependent variable is the number of presses on the active lever during the reinstatement session. Compare responding between treatment groups (vehicle vs. NGB 2904) and to extinction levels.

Reinstatement_Workflow cluster_phase1 Phase 1: Acquisition cluster_phase2 Phase 2: Extinction cluster_phase3 Phase 3: Reinstatement Surgery Catheter Implantation & Recovery (5-7 days) Training Cocaine Self-Administration (FR1 Schedule, ~10-14 days) Surgery->Training Extinction Extinction Training (No Cocaine, No Cues, ~7-10 days) Training->Extinction Pretreatment NGB 2904 or Vehicle Administration Extinction->Pretreatment Reinstatement_Test Reinstatement Test (Cue or Drug Priming) Pretreatment->Reinstatement_Test

Experimental Workflow for Reinstatement
Protocol 2: Brain Stimulation Reward (BSR)

This protocol outlines the procedure for assessing the effects of NGB 2904 on the rewarding properties of brain stimulation, and how it modulates the enhancement of this reward by drugs of abuse.

2.1. Animals and Surgical Preparation:

  • Subjects: Adult male rats.

  • Electrode Implantation: Anesthetize the rat and stereotaxically implant a bipolar stimulating electrode into the medial forebrain bundle (MFB). Allow a recovery period of at least one week.

2.2. Apparatus:

  • An operant chamber equipped with a wheel or lever that, when manipulated, delivers a brief train of electrical stimulation to the MFB. The intensity and frequency of the stimulation can be controlled by the experimenter.

2.3. BSR Training and Threshold Determination:

  • Train the rats to respond for electrical stimulation. The frequency of the stimulation is typically varied across trials to determine the threshold, which is the frequency at which the rat will just sustain responding. This is often done using a rate-frequency curve-shift paradigm.

2.4. Drug and NGB 2904 Administration:

  • To assess the effect of a drug of abuse (e.g., methamphetamine), administer the drug and re-determine the BSR threshold. A decrease in the threshold indicates an enhancement of the rewarding effect of the stimulation.

  • To test the effect of NGB 2904, administer the compound prior to the administration of the drug of abuse and then determine the BSR threshold. An attenuation of the drug-induced decrease in threshold suggests that NGB 2904 blocks the rewarding effects of the drug.

2.5. Data Analysis:

  • The primary dependent variable is the BSR threshold (in Hz). Compare the thresholds across different treatment conditions (baseline, drug alone, NGB 2904 + drug).

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of dopamine D3 receptors in the complex behaviors associated with drug addiction. The protocols and data presented in these application notes provide a framework for researchers to explore the therapeutic potential of D3 receptor antagonists in preventing relapse to drug-seeking. Careful consideration of dose-response relationships and the specific behavioral paradigms employed will be crucial for advancing our understanding of this promising target for addiction pharmacotherapy.

References

Application Notes and Protocols: Intraperitoneal Injection of NGB 2904 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGB 2904 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor. Its high affinity and selectivity make it a valuable research tool for investigating the role of D3 receptors in various physiological and pathological processes, particularly in the context of substance abuse and neuropsychiatric disorders.[1][2] Preclinical studies have demonstrated that systemic administration of NGB 2904 can inhibit cocaine self-administration, attenuate the rewarding effects of psychostimulants, and reduce drug-seeking behaviors.[3][4] The action of NGB 2904 has been observed to be long-lasting, with effects seen for 1-2 days after a single injection.[1][2][3] This document provides detailed application notes and protocols for the preparation and intraperitoneal (IP) injection of this compound in rodent models.

Data Presentation

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro Receptor Binding and Functional Activity

ParameterReceptor/AssayValue
Ki (nM) Dopamine D31.4
Dopamine D2217
5-HT2223
α1-adrenergic642
Dopamine D4> 5,000
Dopamine D1> 10,000
Dopamine D5> 10,000
IC50 (nM) Quinpirole-stimulated mitogenesis6.8

Table 2: In Vivo Efficacy in Rodent Models (Intraperitoneal Administration)

Animal ModelBehavioral AssayEffective Dose Range (mg/kg)Species
Methamphetamine-Enhanced Brain Stimulation RewardAttenuation of rewarding effects0.3 - 1.0Rat
Cocaine Self-Administration (Progressive-Ratio)Reduction of break-point1.0 - 5.0Rat
Cocaine-Induced Reinstatement of Drug-SeekingInhibition of reinstatement0.1 - 10Rat

Table 3: Pharmacokinetic Parameters (Qualitative)

ParameterRoute of AdministrationObservationSpecies
Duration of Action IntraperitonealLong-lasting (1-2 days)Rat

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of NGB 2904 and a typical experimental workflow for its intraperitoneal administration.

cluster_membrane Cell Membrane D3R Dopamine D3 Receptor Gi Gi/o Protein D3R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Dopamine Dopamine Dopamine->D3R Activates NGB2904 NGB 2904 NGB2904->D3R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., modulation of gene expression, ion channel activity) PKA->Downstream Phosphorylates

Caption: Dopamine D3 Receptor Signaling Pathway and NGB 2904 Antagonism.

cluster_prep Preparation cluster_admin Administration cluster_post Post-Injection A Weigh this compound C Dissolve NGB 2904 in vehicle (vortex/sonicate as needed) A->C B Prepare 25% 2-hydroxypropyl-β-cyclodextrin in sterile saline B->C D Sterile filter the final solution C->D E Weigh animal to determine dose volume D->E F Restrain animal appropriately (e.g., scruffing for mice) E->F G Locate injection site (lower right abdominal quadrant) F->G H Perform intraperitoneal injection G->H I Monitor animal for adverse reactions H->I J Proceed with behavioral or pharmacological testing I->J

Caption: Experimental Workflow for Intraperitoneal Injection of NGB 2904.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection

This protocol describes the preparation of a solution of this compound suitable for intraperitoneal injection in rodents using 2-hydroxypropyl-β-cyclodextrin as a solubilizing agent.[4]

Materials:

  • This compound powder

  • 2-hydroxypropyl-β-cyclodextrin

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes and needles

Procedure:

  • Prepare the Vehicle:

    • Weigh the required amount of 2-hydroxypropyl-β-cyclodextrin to make a 25% (w/v) solution in sterile saline. For example, to prepare 10 mL of vehicle, weigh 2.5 g of 2-hydroxypropyl-β-cyclodextrin.

    • Add the 2-hydroxypropyl-β-cyclodextrin to a sterile conical tube.

    • Add the required volume of sterile saline to the tube.

    • Vortex the solution until the 2-hydroxypropyl-β-cyclodextrin is completely dissolved. Gentle warming in a water bath may aid dissolution.

  • Prepare the this compound Solution:

    • Determine the desired final concentration of this compound for your experiment (e.g., 1 mg/mL).

    • Weigh the appropriate amount of this compound powder and add it to a sterile conical tube.

    • Add the prepared 25% 2-hydroxypropyl-β-cyclodextrin vehicle to the tube containing the this compound.

    • Vortex the mixture vigorously until the compound is fully dissolved. If necessary, sonicate the solution for short intervals to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

  • Sterilization and Storage:

    • Draw the final solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile, sealed vial.

    • Store the prepared solution protected from light. For short-term storage, refrigeration (2-8 °C) is recommended. For longer-term storage, consult the manufacturer's stability data, though freshly prepared solutions are always preferred.

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol provides a step-by-step guide for performing an intraperitoneal injection in a mouse.

Materials:

  • Prepared and sterile-filtered this compound solution

  • Sterile syringe (e.g., 1 mL)

  • Sterile needle (25-27 gauge)

  • Animal scale

  • 70% ethanol (B145695) and gauze pads (optional, for disinfecting the injection site)

Procedure:

  • Dose Calculation:

    • Weigh the mouse accurately using an animal scale.

    • Calculate the required injection volume based on the animal's weight and the desired dose (mg/kg). The injection volume should ideally not exceed 10 mL/kg.

  • Animal Restraint:

    • Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back with your non-dominant hand.

    • Secure the tail between your little finger and the palm of the same hand.

    • Carefully rotate your hand to expose the mouse's abdomen. The head should be tilted slightly downwards.

  • Injection Site Identification:

    • The preferred injection site is the lower right quadrant of the abdomen. This location avoids the cecum, urinary bladder, and major blood vessels.

  • Injection:

    • If desired, gently wipe the injection site with a gauze pad moistened with 70% ethanol.

    • Hold the syringe with your dominant hand.

    • Insert the needle, bevel up, at a 15-20 degree angle into the identified injection site.

    • Gently aspirate by pulling back slightly on the plunger to ensure the needle has not entered a blood vessel or internal organ. If you see blood or a yellowish fluid, withdraw the needle and re-inject at a new site with a fresh needle and syringe.

    • If no fluid is aspirated, slowly and steadily depress the plunger to administer the solution.

    • Withdraw the needle smoothly.

  • Post-Injection Monitoring:

    • Return the mouse to its home cage.

    • Observe the animal for a few minutes for any signs of distress, such as bleeding from the injection site, abdominal swelling, or changes in behavior.

Protocol 3: Intraperitoneal (IP) Injection in Rats

This protocol provides a step-by-step guide for performing an intraperitoneal injection in a rat. A two-person technique is often preferred for rats.

Materials:

  • Prepared and sterile-filtered this compound solution

  • Sterile syringe (e.g., 3 mL)

  • Sterile needle (23-25 gauge)

  • Animal scale

  • 70% ethanol and gauze pads (optional)

Procedure:

  • Dose Calculation:

    • Weigh the rat accurately.

    • Calculate the required injection volume based on the animal's weight and the desired dose. The injection volume should not exceed 10 mL/kg.

  • Animal Restraint (Two-Person Technique):

    • Person 1 (Restrainer): Gently but firmly grasp the rat around the shoulders with one hand, placing your thumb and forefinger behind the front legs. Use your other hand to support the hindquarters.

    • Carefully turn the rat over to expose its abdomen, keeping the head tilted downwards.

    • Person 2 (Injector): Will perform the injection.

  • Injection Site Identification:

    • The injection site is the lower right quadrant of the abdomen.

  • Injection:

    • The injector can optionally wipe the injection site with 70% ethanol.

    • Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to check for blood or other fluids. If present, withdraw and use a new sterile needle and syringe at a different site.

    • If aspiration is clear, inject the solution at a steady rate.

    • Withdraw the needle smoothly.

  • Post-Injection Monitoring:

    • The restrainer gently returns the rat to its cage.

    • Both individuals should observe the rat for several minutes for any adverse reactions.

Conclusion

This compound is a critical tool for researchers investigating the dopamine D3 receptor. The protocols outlined in this document provide a comprehensive guide for the preparation and intraperitoneal administration of this compound in rodent models. Adherence to these protocols will help ensure the consistency and reliability of experimental results while maintaining high standards of animal welfare. Researchers should always consult their institution's animal care and use committee guidelines and any specific recommendations from the supplier of this compound.

References

Application Notes and Protocols: In Vitro Binding Affinity of NGB 2904 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGB 2904 hydrochloride is a potent and selective antagonist for the dopamine (B1211576) D3 receptor.[1][2] Its high affinity and selectivity make it a valuable research tool for investigating the role of the D3 receptor in various physiological and pathological processes, particularly in the context of substance use disorders.[3][4] These application notes provide a comprehensive overview of the in vitro binding affinity of this compound, a detailed protocol for its characterization using a radioligand binding assay, and a visualization of its mechanism of action.

Data Presentation

The binding affinity of this compound has been determined at various neurotransmitter receptors, demonstrating its high selectivity for the dopamine D3 receptor. The inhibition constants (Ki) are summarized in the table below. A lower Ki value indicates a higher binding affinity.

ReceptorKi (nM)Selectivity vs. D3Reference
Dopamine D3 1.4 -[1]
Dopamine D2217155-fold[1]
5-HT2223159-fold[1]
α1-Adrenergic642458-fold[1]
Dopamine D4>5000>3571-fold[1]
Dopamine D1>10000>7142-fold[1]
Dopamine D5>10000>7142-fold[1]

Signaling Pathway

NGB 2904 acts as an antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by its endogenous ligand, dopamine, the D3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By binding to the D3 receptor, NGB 2904 blocks this signaling cascade, thereby preventing the downstream effects of dopamine at this receptor subtype.

D3_Signaling_Pathway cluster_membrane Cell Membrane D3R Dopamine D3 Receptor Gi_alpha Gi/o D3R->Gi_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D3R Activates NGB2904 NGB 2904 NGB2904->D3R Blocks Gi_alpha->AC Inhibits ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Dopamine D3 Receptor Signaling Pathway

Experimental Protocols

In Vitro Radioligand Binding Affinity Assay for this compound

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human dopamine D3 receptor expressed in a stable cell line.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D3 receptor.

  • Radioligand: [³H]-Spiperone or another suitable D3-preferring radioligand.

  • Test Compound: this compound.

  • Non-specific Binding Control: Haloperidol or another suitable dopamine receptor antagonist at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Counter: For measuring radioactivity.

  • 96-well plates.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membrane aliquots on ice.

    • Homogenize the membranes in assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

    • Dilute the membranes to the desired final concentration in assay buffer.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Radioligand + Assay Buffer + Cell Membranes.

      • Non-specific Binding: Radioligand + High concentration of non-specific binding control (e.g., 10 µM Haloperidol) + Cell Membranes.

      • Competitive Binding: Radioligand + Serial dilutions of this compound + Cell Membranes.

  • Incubation:

    • Add the assay components to the wells in the following order: assay buffer, test compound or non-specific control, radioligand, and finally the cell membranes to initiate the binding reaction.

    • Incubate the plate at room temperature (or 25°C) for 120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filters.

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of NGB 2904 that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro binding affinity assay described above.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare Cell Membranes Incubation 3. Incubate Membranes with Radioligand & NGB 2904 Membrane_Prep->Incubation Reagent_Prep 2. Prepare Reagents (Radioligand, NGB 2904, etc.) Reagent_Prep->Incubation Filtration 4. Separate Bound from Free Ligand via Filtration Incubation->Filtration Counting 5. Measure Radioactivity Filtration->Counting Analysis 6. Calculate IC50 and Ki Counting->Analysis

In Vitro Binding Assay Workflow

References

Measuring Brain Penetration of NGB 2904 Hydrochloride in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGB 2904 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor, which is primarily expressed in the limbic regions of the brain.[1][2] Its ability to modulate dopaminergic pathways makes it a compound of interest for investigating potential therapeutic applications in neuropsychiatric disorders, including addiction.[3][4] A critical factor in the development of any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its target site. These application notes provide a comprehensive overview and detailed protocols for measuring the brain penetration of this compound in mice.

NGB 2904 has been shown to be brain-penetrant, with a reported steady-state brain-to-plasma ratio of 1:1.7.[5] This document outlines methodologies to quantify this and other key parameters, such as the unbound brain-to-plasma concentration ratio (Kp,uu), which provides the most accurate assessment of BBB penetration.

Signaling Pathway of the Dopamine D3 Receptor

NGB 2904 exerts its effects by antagonizing the dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs). D3 receptors are coupled to Gi/Go proteins. Upon activation by dopamine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] D3 receptor activation can also modulate mitogen-activated protein kinase (MAPK) signaling pathways.[8][9] By blocking this receptor, NGB 2904 prevents these downstream signaling events.

D3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates NGB2904 NGB 2904 NGB2904->D3R Blocks G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway G_protein->MAPK_pathway Modulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Altered Cellular Response PKA->Cellular_Response MAPK_pathway->Cellular_Response

Dopamine D3 Receptor Signaling Pathway

Experimental Protocols

Overall Experimental Workflow

The following diagram illustrates the general workflow for determining the brain penetration of this compound in mice.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Analytical Phase dosing Administer NGB 2904 to Mice (e.g., i.p.) sampling Collect Blood and Brain (Terminal Procedure) dosing->sampling plasma_sep Isolate Plasma from Blood sampling->plasma_sep brain_homo Homogenize Brain Tissue sampling->brain_homo protein_precip Protein Precipitation (Plasma and Brain Homogenate) plasma_sep->protein_precip brain_homo->protein_precip lcms LC-MS/MS Analysis protein_precip->lcms data_analysis Data Analysis and Calculation of Kp, Kp,uu lcms->data_analysis Microdialysis_Workflow surgery Stereotaxic Surgery: Implant Guide Cannula recovery Animal Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF and Collect Dialysate probe_insertion->perfusion analysis Analyze Dialysate by LC-MS/MS perfusion->analysis dosing Administer NGB 2904 dosing->perfusion During Perfusion

References

Troubleshooting & Optimization

NGB 2904 hydrochloride solubility issues in saline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with NGB 2904 hydrochloride in saline.

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in saline?

A1: this compound has very low solubility in aqueous solutions, including physiological saline. Direct dissolution in saline is not recommended and is likely to result in precipitation or a non-homogenous suspension.

Q2: What are the recommended solvents for this compound?

A2: this compound is soluble in organic solvents such as DMSO and ethanol.[1][2] For in vivo studies, it is often prepared in a suspension or emulsion.

Q3: How can I prepare this compound for in vivo administration?

A3: For in vivo experiments, this compound can be formulated as a suspension. Common vehicles include corn oil or a mixture of Cremophor EL and saline.[3] It is crucial to ensure a uniform suspension before administration.

Q4: My this compound has precipitated out of solution. What should I do?

A4: If precipitation occurs, especially during preparation for in vivo use, gentle heating and/or sonication can be used to aid dissolution and resuspend the compound.[3] However, for aqueous-based solutions, this may only provide a temporary suspension. It is advisable to use a recommended vehicle to ensure consistent delivery.

Q5: What is the recommended storage for this compound solutions?

A5: Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[3] It is generally recommended to prepare fresh solutions for in vivo experiments and use them promptly.[3] Long-term storage of aqueous suspensions is not advised due to the risk of precipitation and instability.[4]

Troubleshooting Guide

Issue: Precipitate forms when trying to dissolve this compound in saline.
  • Root Cause: this compound has poor aqueous solubility. Saline is not a suitable solvent for creating a stable solution at typical experimental concentrations.

  • Solution: Do not attempt to dissolve this compound directly in saline for stock or working solutions. Refer to the recommended formulation protocols below for in vivo studies.

Issue: The prepared this compound suspension appears non-uniform.
  • Root Cause: The compound may not be evenly dispersed in the vehicle.

  • Troubleshooting Steps:

    • Ensure the vehicle components are thoroughly mixed before adding the compound.

    • Use sonication or gentle warming to aid in the dispersion of the compound.[3]

    • Vortex the suspension immediately before each administration to ensure a consistent dose is delivered.

Quantitative Data Summary

The following tables summarize the known solubility of this compound in various solvents.

Table 1: Solubility in Organic Solvents

SolventConcentrationReference
DMSOup to 25 mM[1][2]
Ethanolup to 5 mM[1][2]

Table 2: Formulations for In Vivo Studies

VehicleConcentrationNotesReference
Corn Oil5 mg/mL (10.11 mM)Suspended solution; requires sonication.[3]
15% Cremophor EL / 85% Saline5 mg/mL (10.11 mM)Suspended solution; requires sonication.[3]
25% 2-hydroxypropyl-β-cyclodextrinNot specifiedUsed as a vehicle in some studies.[5]

Experimental Protocols

Protocol 1: Preparation of this compound in Corn Oil
  • Weigh the desired amount of this compound.

  • Add the appropriate volume of corn oil to achieve a concentration of 5 mg/mL.

  • Vortex the mixture thoroughly.

  • Use an ultrasonic bath to sonicate the suspension until it is as uniform as possible.

  • Visually inspect for any large aggregates.

  • Vortex again immediately before administration.

Protocol 2: Preparation of this compound in 15% Cremophor EL / 85% Saline
  • Prepare the vehicle by adding 15 parts Cremophor EL to 85 parts sterile saline. Mix thoroughly.

  • Add the desired amount of this compound to the vehicle to achieve a final concentration of 5 mg/mL.

  • Vortex the mixture vigorously.

  • Sonicate the suspension in an ultrasonic bath to ensure a fine, uniform dispersion.

  • Vortex again immediately prior to use.

Visual Guides

Troubleshooting_NGB_2904_Saline_Solubility start Start: Dissolving NGB 2904 HCl saline Attempting to dissolve in Saline start->saline precipitate Precipitate Forms (Expected Outcome) saline->precipitate stop STOP: Saline is not a suitable solvent precipitate->stop Unstable Solution recommendation Use Recommended In Vivo Vehicle precipitate->recommendation For In Vivo Studies protocol Follow Protocol for: - Corn Oil - Cremophor EL/Saline recommendation->protocol success Uniform Suspension for Dosing protocol->success

Caption: Troubleshooting workflow for this compound solubility in saline.

Experimental_Workflow_In_Vivo_Preparation cluster_vehicle Vehicle Preparation cluster_formulation Formulation cluster_dosing Dosing vehicle_prep Prepare Vehicle (e.g., 15% Cremophor EL in 85% Saline) add_vehicle 2. Add to Vehicle weigh 1. Weigh NGB 2904 HCl weigh->add_vehicle disperse 3. Vortex & Sonicate for Uniform Suspension add_vehicle->disperse vortex_final 4. Vortex Immediately Before Use disperse->vortex_final administer 5. Administer to Animal vortex_final->administer

Caption: Workflow for preparing this compound for in vivo studies.

References

Off-target effects of NGB 2904 hydrochloride at high doses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of NGB 2904 hydrochloride, particularly at high doses. The information is intended for researchers, scientists, and drug development professionals using this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target binding affinities of this compound?

A1: this compound is a potent and selective dopamine (B1211576) D3 receptor antagonist. However, like any pharmacological agent, it can interact with other receptors, especially at higher concentrations. The binding affinities (Ki) for a range of receptors have been determined and are summarized in the table below. Lower Ki values indicate higher binding affinity.

Data Summary: Receptor Binding Profile of NGB 2904

Receptor TargetKi (nM)Selectivity vs. D3
Dopamine D3 1.4 -
Dopamine D2217~155-fold
Serotonin 5-HT2223~159-fold
Adrenergic α1642~458-fold
Dopamine D4>5000>3571-fold
Dopamine D1>10000>7142-fold
Dopamine D5>10000>7142-fold

Data compiled from multiple sources.[1]

Q2: I am observing unexpected results or a loss of efficacy at higher doses of NGB 2904 in my in-vivo experiments. What could be the cause?

A2: Researchers have reported a U-shaped or bell-shaped dose-response curve in some animal models, where lower doses of NGB 2904 are effective, but higher doses show diminished or no effect.[2] For example, in studies of methamphetamine-enhanced brain stimulation reward, NGB 2904 showed efficacy at doses of 0.1-1.0 mg/kg, but not at 10 mg/kg.[2]

This phenomenon could be attributed to several factors:

  • Off-Target Engagement: At higher concentrations, NGB 2904 may engage with off-target receptors (as listed in the table above), leading to confounding physiological effects that counteract its primary D3 antagonist activity.

  • Complex Neuropharmacology: High doses might lead to adaptive changes in the dopamine system or other neurotransmitter systems that are not fully understood.

  • Pharmacokinetic Properties: The solubility and distribution of the compound at high concentrations could lead to non-linear pharmacokinetic profiles.

Troubleshooting Steps:

  • Dose-Response Curve: If you are observing a loss of effect at a high dose, it is crucial to perform a full dose-response study to determine the optimal therapeutic window for your specific experimental model.

  • Control for Off-Target Effects: Consider using antagonists for the known off-target receptors (e.g., D2, 5-HT2) in control experiments to see if the unexpected effects of high-dose NGB 2904 can be reversed.

  • Pharmacokinetic Analysis: If possible, measure the plasma and brain concentrations of NGB 2904 at different doses to understand its pharmacokinetic profile in your model.

Q3: Can this compound induce locomotor activity at high doses?

A3: Yes, there is evidence that high doses of NGB 2904 can stimulate spontaneous locomotion. In one study, a dose of 1.0 mg/kg of NGB 2904 was found to increase spontaneous locomotor activity in wild-type mice, an effect that was absent in dopamine D3 receptor knockout mice.[3] This suggests that even effects observed at higher doses may still be mediated, at least in part, by the D3 receptor. However, researchers should be aware of this potential confounding effect in behavioral paradigms.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Receptor Affinity Determination

This protocol provides a general methodology for determining the binding affinity (Ki) of NGB 2904 at various receptors.

Objective: To quantify the affinity of NGB 2904 for a panel of neurotransmitter receptors.

Materials:

  • Cell membranes prepared from cell lines expressing the receptor of interest (e.g., CHO or HEK293 cells).

  • Radioligand specific for the receptor of interest (e.g., [³H]spiperone for D2/D3 receptors).

  • This compound.

  • Assay buffer (specific to the receptor).

  • Scintillation fluid and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the specific radioligand, and either buffer (for total binding), a known saturating concentration of a non-labeled ligand (for non-specific binding), or a dilution of NGB 2904.

  • Incubation: Incubate the plates at a specific temperature and for a duration optimized for the receptor being studied to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter mat using a microplate harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the NGB 2904 concentration.

    • Determine the IC50 value (the concentration of NGB 2904 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of Dopamine D3 Receptor Antagonism

D3_Antagonism cluster_postsynaptic Postsynaptic Neuron Dopamine_pre Dopamine D3R D3 Receptor Dopamine_pre->D3R Activates AC Adenylyl Cyclase D3R->AC Inhibits cAMP ↓ cAMP AC->cAMP Effector Downstream Effectors cAMP->Effector NGB2904 NGB 2904 NGB2904->D3R Blocks

Caption: NGB 2904 blocks dopamine binding to the D3 receptor.

Experimental Workflow for Assessing Off-Target Effects

Off_Target_Workflow start Start: High-Dose NGB 2904 Experiment unexpected_result Unexpected Phenotype Observed? start->unexpected_result dose_response Conduct Full Dose-Response Curve unexpected_result->dose_response Yes end End: Expected D3-mediated Effect unexpected_result->end No off_target_screen In-vitro Off-Target Screening (e.g., Receptor Binding Panel) dose_response->off_target_screen identify_targets Identify Potential Off-Targets off_target_screen->identify_targets in_vivo_validation In-vivo Validation with Specific Antagonists identify_targets->in_vivo_validation conclude Conclusion: Characterize Off-Target Effect in_vivo_validation->conclude

Caption: Troubleshooting workflow for unexpected in-vivo results.

References

Interpreting behavioral changes after NGB 2904 hydrochloride administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NGB 2904 hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist for the dopamine (B1211576) D3 receptor.[1][2] Its primary mechanism of action is to block the binding of dopamine to the D3 receptor, thereby modulating dopaminergic signaling pathways. This selectivity for the D3 receptor over other dopamine receptor subtypes (D1, D2, D4, D5) and other receptors like serotonin (B10506) and adrenergic receptors makes it a valuable tool for studying the specific roles of the D3 receptor in various physiological and pathological processes.[1][2]

Q2: What are the expected behavioral effects of this compound in preclinical models of addiction?

In preclinical studies, this compound has been shown to attenuate the rewarding effects of drugs of abuse like cocaine and methamphetamine.[3][4][5] Specifically, it can inhibit cocaine-induced reinstatement of drug-seeking behavior and lower the breaking point for cocaine self-administration under a progressive-ratio schedule of reinforcement.[3][5][6] It is important to note that this compound itself does not appear to have intrinsic rewarding properties.[3][4]

Q3: Can this compound affect locomotor activity?

Yes, administration of this compound has been reported to increase both spontaneous and amphetamine-stimulated locomotion in rodents.[1][7] Researchers should consider this potential effect when designing and interpreting behavioral experiments.

Q4: Is this compound orally active?

Yes, NGB 2904 is described as an orally active compound.[1]

Troubleshooting Guide

Issue 1: We are not observing the expected attenuation of cocaine's rewarding effects after this compound administration.

  • Question: What could be the reason for the lack of efficacy?

    • Answer: There are several potential factors to consider:

      • Dosage: The effects of NGB 2904 can be dose-dependent.[5][8] Ensure that the administered dose is within the effective range reported in the literature for your specific animal model and behavioral paradigm. Higher doses of cocaine may overcome the antagonistic effects of lower doses of NGB 2904.[5][8]

      • Timing of Administration: The timing of NGB 2904 administration relative to the administration of the substance of abuse is critical. Review your experimental protocol to ensure adequate time for NGB 2904 to reach its target and exert its antagonistic effect.

      • Route of Administration: Verify that the chosen route of administration (e.g., intraperitoneal, intravenous, subcutaneous) is appropriate and has been performed correctly.

      • Compound Stability: Ensure that the this compound solution was prepared correctly and has not degraded.

Issue 2: We are observing an unexpected increase in general locomotor activity in our control group treated only with this compound.

  • Question: Is this a known side effect and how should we account for it in our study?

    • Answer: Yes, an increase in spontaneous locomotion has been reported as a behavioral effect of NGB 2904.[1][7] To account for this, it is crucial to include a control group that receives only NGB 2904. This will allow you to differentiate the compound's effects on general activity from its specific effects on the behavioral paradigm under investigation (e.g., drug-seeking behavior).

Issue 3: Our results with this compound are inconsistent across different experimental sessions.

  • Question: What are the potential sources of variability?

    • Answer: Inconsistent results can arise from several sources:

      • Animal Handling and Stress: Ensure that all animals are handled consistently and that environmental stressors are minimized, as stress can influence dopaminergic systems and behavior.

      • Drug Preparation: Prepare fresh solutions of this compound for each experiment to avoid potential degradation.

      • Experimental Conditions: Maintain consistent experimental conditions, including lighting, temperature, and time of day for testing.

Data Presentation

Table 1: Summary of Dose-Dependent Effects of NGB 2904 on Cocaine and Methamphetamine-Enhanced Brain Stimulation Reward (BSR)

SpeciesDrug of AbuseNGB 2904 Dose (mg/kg, i.p.)Effect on Drug-Enhanced BSRReference
RatCocaine (2 mg/kg)1 or 5Significant inhibition[3]
RatCocaine (10 mg/kg)Not specifiedNo significant inhibition[3]
RatMethamphetamine (0.2 mg/kg)0.3 or 1.0Significant attenuation[4]
RatMethamphetamine (0.2 mg/kg)5 or 10No significant attenuation[4]

Experimental Protocols

Conditioned Place Preference (CPP) Protocol to Assess the Effects of this compound on Cocaine Reward

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Apparatus: A standard three-chamber CPP apparatus with distinct visual and tactile cues in the two conditioning chambers.

  • Animals: Male Long-Evans rats (or other appropriate rodent strain).

  • Habituation (Day 1): Allow each animal to freely explore all three chambers of the apparatus for 15 minutes.

  • Pre-Conditioning Test (Day 2): Record the time spent in each chamber for 15 minutes to establish baseline preference.

  • Conditioning Phase (Days 3-8):

    • Drug Pairing: On alternate days, administer cocaine (e.g., 10 mg/kg, i.p.) and immediately confine the animal to one of the conditioning chambers for 30 minutes.

    • Vehicle Pairing: On the intervening days, administer saline and confine the animal to the other conditioning chamber for 30 minutes.

    • NGB 2904 Administration: Administer this compound (e.g., 1 or 5 mg/kg, i.p.) or vehicle 30 minutes prior to the cocaine or saline injection on the respective conditioning days.

  • Post-Conditioning Test (Day 9): Place the animal in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.

  • Data Analysis: Compare the time spent in the drug-paired chamber during the post-conditioning test between the vehicle-pretreated and NGB 2904-pretreated groups.

Mandatory Visualizations

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D3_Autoreceptor D3 Autoreceptor Dopamine->D3_Autoreceptor D3_Receptor D3 Receptor Dopamine->D3_Receptor Activates DAT Dopamine Transporter Dopamine->DAT Reuptake D3_Autoreceptor->Dopamine Inhibits Release Cocaine Cocaine Cocaine->DAT Blocks NGB_2904 NGB 2904 NGB_2904->D3_Receptor Antagonizes Reward_Signaling Reward Signaling (Drug Seeking) D3_Receptor->Reward_Signaling Initiates

Caption: Signaling pathway of this compound action.

cluster_training Phase 1: Cocaine Self-Administration Training cluster_extinction Phase 2: Extinction cluster_reinstatement Phase 3: Reinstatement Test Acquisition Acquisition of Cocaine Self-Administration Maintenance Maintenance under Progressive Ratio Schedule Acquisition->Maintenance Extinction_Training Extinction Training (Saline Infusion) Maintenance->Extinction_Training NGB_2904_Admin Administration of NGB 2904 or Vehicle Extinction_Training->NGB_2904_Admin Cocaine_Prime Cocaine-Priming Injection NGB_2904_Admin->Cocaine_Prime Reinstatement_Test Measurement of Drug-Seeking Behavior Cocaine_Prime->Reinstatement_Test

Caption: Experimental workflow for a reinstatement model.

References

Optimizing NGB 2904 hydrochloride dose to avoid locomotor effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NGB 2904 hydrochloride. The focus of this resource is to help optimize dosing strategies to achieve desired therapeutic effects while mitigating potential locomotor side effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the dopamine (B1211576) D3 receptor.[1][2] Its primary mechanism of action is to block the activity of the D3 receptor, which is implicated in the modulation of rodent locomotor behavior and has been identified as a therapeutic target for substance abuse and other neuropsychiatric disorders.[1][3]

Q2: Does this compound affect locomotor activity?

A2: Yes, this compound has been observed to affect locomotor activity. Studies have shown that it can increase both spontaneous and amphetamine-stimulated locomotion, particularly at higher doses.[1][3] For instance, a dose of 1.0 mg/kg was found to stimulate spontaneous locomotion in wild-type mice.[1][3]

Q3: What is the optimal dose range for this compound to achieve therapeutic effects without significant locomotor stimulation?

A3: The optimal dose appears to be in the lower range. For example, doses between 0.1 mg/kg and 1.0 mg/kg have been shown to be effective in attenuating the rewarding effects of methamphetamine in rats, a desired therapeutic effect.[2] In contrast, a higher dose of 10 mg/kg was not effective in this paradigm.[2] It is crucial to perform a dose-response study within your specific experimental model to determine the optimal therapeutic window.

Q4: How can I assess the locomotor effects of this compound in my animal model?

A4: The open field test is a standard and widely used method for assessing spontaneous locomotor activity.[3][4][5] This test allows for the quantification of parameters such as total distance traveled, time spent moving, and rearing frequency. Automated locomotor activity monitoring systems can also provide continuous and detailed data.[6]

Troubleshooting Guide

Issue 1: Observed increase in general locomotor activity after this compound administration.

  • Possible Cause: The administered dose is too high. Higher concentrations of this compound have been directly linked to increased locomotor activity.[1][3]

  • Troubleshooting Steps:

    • Dose Reduction: Systematically reduce the dose of this compound. Based on published data, consider testing doses in the 0.1 mg/kg to 1.0 mg/kg range.[2]

    • Dose-Response Curve: Generate a full dose-response curve for locomotor activity in your specific animal model and experimental conditions. This will help identify a threshold dose for locomotor effects.

    • Control Groups: Ensure you have appropriate vehicle control groups to establish a baseline for normal locomotor activity.

Issue 2: Difficulty in separating the therapeutic effects from the locomotor side effects.

  • Possible Cause: The therapeutic window for your specific desired effect and the onset of locomotor effects may be narrow.

  • Troubleshooting Steps:

    • Fine-Tuned Dosing: Test a narrower range of doses around the reported effective therapeutic doses (e.g., 0.1, 0.3, 0.5, 0.7, and 1.0 mg/kg).

    • Pharmacokinetic Analysis: Consider the timing of your behavioral assessments in relation to the peak plasma and brain concentrations of this compound. The timing of locomotor effects may differ from the timing of the desired therapeutic effect.

    • Alternative Behavioral Paradigms: Utilize behavioral assays that are less dependent on locomotor activity to measure your desired therapeutic outcome. For example, if studying addiction, paradigms like conditioned place preference or self-administration can be used in conjunction with locomotor monitoring.[7]

Issue 3: Inconsistent or highly variable locomotor activity results between subjects.

  • Possible Cause: Environmental or procedural factors can significantly influence locomotor activity.

  • Troubleshooting Steps:

    • Habituation: Ensure all animals are properly habituated to the testing environment and handling procedures before the experiment begins.[3][8]

    • Standardized Environment: Maintain consistent lighting, noise levels, and temperature in the testing room.[3]

    • Cleaning: Thoroughly clean the open field apparatus between each animal to remove olfactory cues that could influence the behavior of subsequent animals.[3][4]

Data Presentation

Table 1: Summary of Dose-Dependent Effects of this compound on Locomotor Activity and Therapeutic Outcomes

Dose RangeEffect on Locomotor ActivityTherapeutic Effect (Example: Attenuation of Drug Reward)Animal ModelReference
0.026 µg/kgEnhanced amphetamine-stimulated locomotionNot AssessedWild-type mice[1][3]
0.1 mg/kgNo significant effectIneffective in attenuating methamphetamine-enhanced BSRRats[2]
0.3 - 1.0 mg/kgNot reported to cause sedation or impairmentSignificantly attenuated methamphetamine-enhanced BSRRats[2]
1.0 mg/kgStimulated spontaneous locomotionNot Assessed in this contextWild-type mice[1][3]
5.0 - 10 mg/kgNot specifiedIneffective in attenuating methamphetamine-enhanced BSRRats[2]

BSR: Brain Stimulation Reward

Experimental Protocols

Protocol 1: Open Field Test for Locomotor Activity Assessment

  • Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically equipped with an overhead camera and infrared beams to automatically track movement.[3][4]

  • Acclimation: Bring the animals to the testing room at least 30-60 minutes before the test to allow them to acclimate to the new environment.[3][8]

  • Procedure:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena for a predetermined amount of time (e.g., 10-30 minutes).

    • Record the animal's activity using video tracking software or infrared beam breaks.

  • Data Analysis: Key parameters to analyze include:

    • Total distance traveled.

    • Time spent in different zones of the arena (e.g., center vs. periphery).

    • Number of rearing events.

    • Velocity of movement.

  • Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) or another suitable disinfectant between each animal to remove any scent cues.[3][4]

Mandatory Visualizations

Dopamine D3 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Binds & Activates NGB_2904 NGB 2904 Hydrochloride NGB_2904->D3R Binds & Blocks Gi_Go Gi/Go Protein D3R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for NGB 2904 Dose Optimization cluster_setup Experimental Setup cluster_dosing Dosing & Control Groups cluster_testing Behavioral Testing cluster_analysis Data Analysis & Optimization Animal_Model Select Animal Model (e.g., Mice, Rats) Acclimation Acclimate Animals to Housing & Handling Animal_Model->Acclimation Dose_Selection Select Dose Range of This compound Acclimation->Dose_Selection Groups Assign to Groups: - Vehicle Control - Low Dose - Mid Dose - High Dose Dose_Selection->Groups Administration Administer NGB 2904 or Vehicle Groups->Administration Locomotor_Test Open Field Test (Assess Locomotor Effects) Administration->Locomotor_Test Therapeutic_Test Therapeutic Assay (e.g., Conditioned Place Preference) Administration->Therapeutic_Test Data_Collection Collect & Analyze Data Locomotor_Test->Data_Collection Therapeutic_Test->Data_Collection Dose_Response Generate Dose-Response Curves Data_Collection->Dose_Response Optimization Identify Optimal Dose Dose_Response->Optimization

Caption: Workflow for optimizing this compound dose to balance therapeutic effects and locomotor activity.

Troubleshooting Logic for Locomotor Effects Start Observe Increased Locomotor Activity Check_Dose Is the dose in the high range? Start->Check_Dose Reduce_Dose Systematically Reduce Dose Check_Dose->Reduce_Dose Yes Check_Variability Is there high inter-subject variability? Check_Dose->Check_Variability No Re-evaluate Re-evaluate with Optimized Protocol Reduce_Dose->Re-evaluate Standardize_Protocol Review & Standardize: - Habituation - Environment - Cleaning Check_Variability->Standardize_Protocol Yes Check_Variability->Re-evaluate No Standardize_Protocol->Re-evaluate End Locomotor Effects Mitigated Re-evaluate->End

Caption: A logical troubleshooting guide for addressing unexpected locomotor effects of this compound.

References

Troubleshooting lack of effect of NGB 2904 in addiction models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NGB 2904 in addiction models.

Frequently Asked Questions (FAQs)

Q1: What is NGB 2904 and what is its primary mechanism of action?

NGB 2904 is a potent and selective antagonist for the dopamine D3 receptor.[1][2] Its primary mechanism of action is to block the binding of dopamine to D3 receptors, thereby modulating dopamine-dependent signaling pathways implicated in drug addiction.[1][2]

Q2: In which addiction models has NGB 2904 shown efficacy?

NGB 2904 has demonstrated efficacy in various preclinical models of addiction, particularly for cocaine and methamphetamine.[1][3][4][5][6] It has been shown to:

  • Inhibit intravenous cocaine self-administration under a progressive-ratio (PR) reinforcement schedule.[1][2][3]

  • Reduce cocaine- or cocaine cue-induced reinstatement of drug-seeking behavior.[1][2][3][7]

  • Attenuate the enhancement of brain stimulation reward (BSR) by cocaine, methamphetamine, and other addictive drugs.[1][3][4][6]

Q3: Is NGB 2904 effective in reducing the acute rewarding effects of drugs?

The effectiveness of NGB 2904 in antagonizing the acute rewarding effects of addictive drugs may be limited.[1][2] For example, it has been reported to be ineffective at altering cocaine self-administration under a fixed-ratio 2 (FR2) reinforcement schedule.[3] Its primary utility appears to be in modulating the motivation for drug-taking and relapse behavior.[1][2]

Troubleshooting Guide

Issue: NGB 2904 is not showing any effect in my addiction model.

This is a common issue that can arise from several factors. The following troubleshooting steps and considerations are designed to help you identify the potential cause.

1. Verify Experimental Parameters

A critical first step is to ensure that your experimental design and parameters are appropriate for observing the effects of NGB 2904.

  • Addiction Model: Are you using a model where D3 receptor antagonism is expected to have an effect? NGB 2904 is most effective in models of relapse and motivation, such as reinstatement and progressive-ratio self-administration paradigms.[1][2][3] Its effects may be less pronounced in models of acute reward under low-effort conditions.[3]

  • Dose of NGB 2904: Are you using an appropriate dose? The effects of NGB 2904 are dose-dependent and often exhibit a "U-shaped" or "inverted U-shaped" dose-response curve, where higher doses may be less effective or ineffective.[4][6]

  • Dose of the Addictive Drug: Is the dose of the addictive drug in your model too high? The anti-addiction effects of NGB 2904 can be overcome by increasing the dose of the addictive drug, such as cocaine.[1][2]

2. Review Compound Handling and Administration

Proper handling and administration of NGB 2904 are crucial for its efficacy.

  • Solubility: NGB 2904 is known to be poorly water-soluble and highly lipophilic.[5] Are you using an appropriate vehicle for dissolution and administration? Ensure the compound is fully dissolved before administration.

  • Route of Administration: The most common and effective route of administration in published studies is intraperitoneal (i.p.) injection.[3][4][6] If you are using a different route, you may need to adjust the dosage and timing.

  • Timing of Administration: The timing of NGB 2904 administration relative to the behavioral test is critical. Consider the pharmacokinetics of the compound and pre-treat animals at an appropriate time point before the behavioral session.

3. Data Interpretation

  • Dose-Response Curve: It is highly recommended to perform a dose-response study for NGB 2904 in your specific experimental model to determine the optimal effective dose.[8]

  • Statistical Power: Ensure your experiments have sufficient statistical power to detect the expected effects.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of NGB 2904.

Table 1: Effective Doses of NGB 2904 in Different Addiction Models

Addiction ModelDrug of AbuseEffective Dose Range of NGB 2904 (i.p.)OutcomeReference
Progressive-Ratio Self-AdministrationCocaine1 or 5 mg/kgSignificantly lowered break-point[3]
Brain Stimulation Reward (BSR)CocaineLower doses (specific range not stated)Inhibited enhancement of BSR[1][2][3]
Brain Stimulation Reward (BSR)Methamphetamine0.1 - 1.0 mg/kgAttenuated METH-enhanced BSR[4][6]
Reinstatement of Drug-SeekingCocaine(Dose-dependently)Inhibited cocaine-triggered reinstatement[3][7]

Table 2: Influence of Cocaine Dose on NGB 2904 Efficacy in BSR

NGB 2904 Pre-treatmentCocaine DoseEffect on BSR EnhancementReference
Effective Dose2 mg/kgSignificantly inhibited[3]
Effective Dose10 mg/kgNot effective[3]

Experimental Protocols

Protocol: Cocaine Self-Administration and Reinstatement

This is a generalized protocol based on methodologies described in the literature.[3][7] Researchers should adapt it to their specific laboratory conditions and animal models.

1. Animals: Male Long-Evans or similar rat strain.

2. Surgery: Implant a chronic indwelling catheter into the jugular vein. Allow for a recovery period of at least one week.

3. Self-Administration Training:

  • Place rats in operant conditioning chambers equipped with two levers.
  • Train rats to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) schedule (e.g., FR1, progressing to FR2).
  • Inactive lever presses are recorded but have no programmed consequences.
  • Continue training until stable responding is achieved (e.g., less than 20% variation in infusions per session for three consecutive days).

4. Extinction:

  • Replace cocaine with saline.
  • Continue daily sessions until responding on the active lever decreases to a predetermined criterion (e.g., less than 25% of the average of the last three self-administration days).

5. Reinstatement Test:

  • Administer NGB 2904 or vehicle (i.p.) at the desired pre-treatment time.
  • After the pre-treatment period, place the rat back in the operant chamber.
  • Induce reinstatement with a non-contingent "priming" injection of cocaine (e.g., 10 mg/kg, i.p.) or presentation of a cocaine-associated cue.
  • Record active and inactive lever presses for the duration of the session (e.g., 2 hours). No drug is delivered during the reinstatement test.

6. Data Analysis:

  • Compare the number of active lever presses between the NGB 2904-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA, t-test).

Visualizations

Signaling Pathway

D3_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D3_Receptor Dopamine D3 Receptor Dopamine->D3_Receptor Binds to Signaling Downstream Signaling (e.g., cAMP inhibition) D3_Receptor->Signaling Activates Response Cellular Response (Modulation of Reward & Motivation) Signaling->Response Leads to NGB2904 NGB 2904 NGB2904->D3_Receptor Blocks

Caption: Simplified signaling pathway of Dopamine D3 receptor antagonism by NGB 2904.

Experimental Workflow

Troubleshooting_Workflow start Start: NGB 2904 shows no effect check_params 1. Review Experimental Parameters - Addiction Model - NGB 2904 Dose - Addictive Drug Dose start->check_params check_handling 2. Check Compound Handling - Solubility & Vehicle - Route of Administration - Timing check_params->check_handling analyze_data 3. Re-evaluate Data - Perform Dose-Response - Check Statistical Power check_handling->analyze_data consult Consult Literature & Peers analyze_data->consult modify_protocol Modify Protocol consult->modify_protocol fail Persistent Issue consult->fail end Effective Experiment modify_protocol->end

Caption: Troubleshooting workflow for lack of NGB 2904 effect.

References

Potential toxicity of chronic NGB 2904 hydrochloride treatment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NGB 2904 Hydrochloride

Disclaimer: This information is intended for research professionals and is based on preclinical data. This compound is a research compound and is not approved for human use. All experimental work should be conducted in accordance with institutional and national guidelines for animal care and use.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and highly selective dopamine (B1211576) D3 receptor antagonist.[1][2][3] It is an orally active, brain-penetrant compound used in preclinical research, particularly in animal models of addiction.[1][4] Its chemical name is N-(4-[4-{2,3-dichlorophenyl}-1-piperazinyl]butyl)-2-fluorenylcarboxamide hydrochloride.[1][2]

Q2: What is the primary mechanism of action for NGB 2904?

A2: NGB 2904 functions by selectively blocking the dopamine D3 receptor. A dopamine-dependent mechanism is thought to underlie its effects.[1][2] This high selectivity for the D3 receptor over other dopamine receptors (D1, D2, D4, D5) and other receptors like serotonin (B10506) (5-HT2) and adrenergic (α1) receptors is a key feature of its pharmacological profile.[3][4]

Q3: Is there any information on the chronic toxicity of NGB 2904?

A3: Currently, there is no publicly available data specifically addressing the long-term or chronic toxicity of this compound treatment. Existing studies focus on its acute pharmacological effects in behavioral models.[1][5][6] Researchers should exercise caution and conduct appropriate safety and toxicology studies for any long-term experimental protocols.

Q4: What are the known effects of NGB 2904 in animal models?

A4: In preclinical studies, NGB 2904 has been shown to:

  • Inhibit intravenous cocaine self-administration.[1][2]

  • Attenuate the rewarding effects of cocaine and methamphetamine.[3][5][6]

  • Inhibit relapse to cocaine-seeking behavior triggered by the drug or associated cues.[1][5]

  • Increase spontaneous and amphetamine-stimulated locomotion at certain doses.[4]

  • Notably, NGB 2904 itself does not appear to have intrinsic rewarding or addictive potential in the models tested.[5][6]

Troubleshooting Experimental Issues

Issue 1: Inconsistent results in locomotor activity studies.

  • Question: We are observing high variability in locomotor activity after NGB 2904 administration. Why might this be happening?

  • Answer: The effect of NGB 2904 on locomotion can be dose-dependent and may follow a U-shaped dose-response curve.[6] Low doses may effectively attenuate the effects of psychostimulants, while higher doses might be less effective or produce different outcomes.[6] One study found that only the highest dose tested (1.0 mg/kg) stimulated spontaneous locomotion in wild-type mice.

    • Recommendation: Perform a full dose-response study to determine the optimal concentration for your specific experimental conditions. Ensure consistent administration routes and timing. The compound's effects can be long-lasting (1-2 days) after a single injection, which should be factored into the experimental design.[1][2]

Issue 2: Lack of effect in attenuating high-dose psychostimulant reward.

  • Question: NGB 2904 is not blocking the rewarding effects of high doses of cocaine or methamphetamine in our brain stimulation reward (BSR) paradigm. Is this expected?

  • Answer: Yes, this is a documented phenomenon. The anti-addiction effects of NGB 2904 can be overcome by increasing the dose of the addictive drug.[1][2] Studies have shown that NGB 2904 effectively inhibits the enhancement of BSR from lower doses of cocaine but not higher doses.[5][6]

    • Recommendation: Re-evaluate the dose of the psychostimulant used in your protocol. The efficacy of NGB 2904 is most apparent at lower to moderate doses of drugs like cocaine and methamphetamine.[6]

Issue 3: Solubility and vehicle selection for in vivo studies.

  • Question: What is the best way to prepare this compound for intraperitoneal (i.p.) or subcutaneous (s.c.) injection in rodents?

  • Answer: this compound is soluble in DMSO (up to 25 mM) and ethanol (B145695) (up to 5 mM).[3] For in vivo studies, it is often dissolved in a vehicle suitable for injection.

    • Experimental Protocol Example: While specific vehicle compositions can vary, a common approach involves dissolving the compound in a small amount of DMSO and then diluting it with saline or a buffered solution to the final desired concentration. It is critical to run a vehicle-only control group to ensure that the solvent itself does not produce behavioral effects. Always verify the final solubility and stability of your preparation.

Data & Protocols

Binding Affinity & Selectivity

The following table summarizes the binding affinity (Ki) of NGB 2904 for various receptors, demonstrating its high selectivity for the dopamine D3 receptor.

ReceptorKi (nM)
Dopamine D3 1.4
Dopamine D2217
Serotonin 5-HT2223
Adrenergic α1642
Dopamine D4> 5000
Dopamine D1> 10000
Dopamine D5> 10000
(Data sourced from R&D Systems and MedchemExpress)[3][4]
Experimental Protocol: Brain Stimulation Reward (BSR)

This protocol is a generalized example based on methodologies used in published studies to assess the effects of NGB 2904 on drug-enhanced reward.[5][6]

  • Surgical Implantation: Anesthetized male Long-Evans rats are stereotaxically implanted with a monopolar electrode in the medial forebrain bundle (MFB).

  • Training: Post-recovery, rats are trained in operant conditioning chambers to respond (e.g., press a lever) for electrical self-stimulation of the MFB. A stable baseline response rate is established.

  • Threshold Determination: A rate-frequency curve-shift paradigm is used to determine the brain reward threshold. This involves varying the frequency of the electrical stimulation to find the minimum frequency that sustains responding.

  • Drug Administration:

    • NGB 2904: Administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.1 - 10 mg/kg).

    • Psychostimulant: A drug like cocaine (e.g., 2 mg/kg) or methamphetamine is administered after the NGB 2904 pretreatment.

  • Testing: BSR thresholds are re-determined after drug administration. A decrease in the threshold indicates an enhancement of reward, while an attenuation of this decrease by NGB 2904 suggests it is blocking the drug's rewarding effect.

  • Controls: A vehicle control group is essential to ensure that the injection procedure or vehicle does not affect BSR thresholds. The effect of NGB 2904 alone is also tested to confirm it does not have intrinsic rewarding or aversive properties.[5][6]

Visualizations

Signaling Pathway & Mechanism of Action

NGB2904_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Binds & Activates Reward Reward & Motivation Signaling Cascade D3R->Reward Initiates NGB2904 NGB 2904 NGB2904->D3R Blocks

Experimental Workflow: Testing for Toxicity

Toxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Rodent Model) CellLines Select Relevant Cell Lines (e.g., Neuronal) DoseResponse Dose-Response Assay (e.g., MTT, LDH) CellLines->DoseResponse Mechanism Apoptosis vs. Necrosis Assays DoseResponse->Mechanism Acute Acute Toxicity Study (Single High Dose) Chronic Chronic Dosing Study (e.g., 28 or 90 days) Acute->Chronic Monitoring Monitor: Weight, Behavior, Clinical Signs Chronic->Monitoring Analysis Histopathology & Blood Chemistry Monitoring->Analysis Start Start: Toxicity Evaluation of NGB 2904 cluster_invitro cluster_invitro Start->cluster_invitro cluster_invivo cluster_invivo Start->cluster_invivo Report Final Report: Safety Profile cluster_invitro->Report cluster_invivo->Report

References

How to control for vehicle effects with NGB 2904 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NGB 2904 hydrochloride. The information is designed to address specific issues that may be encountered during experiments and to provide guidance on proper vehicle control.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective antagonist of the dopamine D3 receptor. Its primary mechanism of action is to block the binding of dopamine to the D3 receptor, thereby inhibiting its downstream signaling pathways. This selectivity makes it a valuable tool for studying the specific roles of the D3 receptor in various physiological and pathological processes, particularly in the central nervous system.

Q2: What are the common research applications for this compound?

This compound is frequently used in neuroscience research to investigate the role of the dopamine D3 receptor in conditions such as substance abuse, addiction, and neuropsychiatric disorders.[1][2] It has been utilized in animal models to study its effects on drug-seeking behavior, reward pathways, and locomotion.[3]

Q3: In what solvents is this compound soluble?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is sparingly soluble in aqueous solutions.

Q4: How should this compound be stored?

It is recommended to store this compound as a solid at -20°C. For stock solutions in DMSO or ethanol, it is advisable to store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Stability of the compound in solution should be considered for long-term experiments.

Troubleshooting Guide: Vehicle Effects

Controlling for the effects of the vehicle used to dissolve and administer this compound is critical for obtaining accurate and reproducible experimental results. The vehicle itself can have biological effects that may be misinterpreted as effects of the compound.

Issue 1: Inconsistent or unexpected results in in vivo experiments.

  • Possible Cause: The vehicle used for administration may be causing unforeseen physiological effects. For example, high concentrations of DMSO can have anti-inflammatory and neuroprotective effects, which could confound studies on neurodegenerative or neuroinflammatory processes. Similarly, vehicles containing cyclodextrins may alter lipid metabolism.

  • Troubleshooting Steps:

    • Thoroughly review the literature: Investigate the known biological effects of your chosen vehicle.

    • Conduct a vehicle-only control group: This is the most critical step. This group receives the exact same volume and formulation of the vehicle as the experimental group, but without this compound.

    • Consider alternative vehicles: If the vehicle is suspected to have confounding effects, explore other options. For this compound, common in vivo vehicles include saline with a co-solvent like DMSO (typically at a low, non-toxic percentage), or formulations with cyclodextrins to improve aqueous solubility. One study specifically mentions dissolving NGB 2904 in 25% 2-hydroxypropyl-β-cyclodextrin.[4]

    • Dose-response for the vehicle: In some cases, it may be necessary to test different concentrations of the vehicle to determine a threshold for its biological effects.

Issue 2: Poor solubility or precipitation of this compound during in vivo administration.

  • Possible Cause: this compound is hydrophobic and can precipitate out of solution when diluted in aqueous environments like saline or blood.

  • Troubleshooting Steps:

    • Optimize the vehicle formulation:

      • Co-solvents: Use a minimal amount of a co-solvent like DMSO or ethanol to first dissolve the compound, and then slowly add it to the aqueous vehicle while vortexing. The final concentration of the organic solvent should be kept as low as possible to avoid toxicity.

      • Solubilizing agents: Employ solubilizing agents such as cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) or surfactants (e.g., Tween 80, Cremophor EL) to increase the aqueous solubility of this compound.

    • Prepare fresh solutions: Prepare the dosing solutions immediately before administration to minimize the risk of precipitation over time.

    • Visual inspection: Always visually inspect the solution for any signs of precipitation before injection.

    • Sonication: Gentle sonication can sometimes help to redissolve small precipitates, but care should be taken not to degrade the compound.

Issue 3: Inconsistent results or cytotoxicity in in vitro cell culture experiments.

  • Possible Cause: The vehicle, most commonly DMSO or ethanol, can have direct effects on cultured cells, including cytotoxicity, altered gene expression, and changes in cell signaling pathways, even at low concentrations.

  • Troubleshooting Steps:

    • Determine the vehicle tolerance of your cell line: Before starting experiments with this compound, perform a dose-response curve with the vehicle alone to determine the maximum concentration that does not affect cell viability or the specific endpoint you are measuring.

    • Keep the final vehicle concentration constant across all wells: This includes the untreated control, the vehicle control, and all experimental conditions.

    • Minimize the final vehicle concentration: Aim for a final concentration of DMSO or ethanol in the culture medium that is well below the toxic threshold for your cells (typically ≤ 0.1% for DMSO).

    • Include a vehicle-only control: This is essential to differentiate the effects of this compound from those of the solvent.

    • Consider serum-free media for certain assays: Components in serum can sometimes interact with the vehicle or the compound, leading to variability.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
DMSOUp to 25 mM
EthanolUp to 5 mM

Table 2: Common In Vivo Vehicles for this compound and Similar Compounds

VehicleFormulationAdministration RouteConsiderations
Saline with co-solvente.g., 5-10% DMSO in salineIntraperitoneal (i.p.), Subcutaneous (s.c.)Potential for precipitation; DMSO can have biological effects.
Cyclodextrin-basede.g., 25% 2-hydroxypropyl-β-cyclodextrin in wateri.p., s.c.Improves aqueous solubility; may affect cholesterol levels.[4]
Oil-basede.g., Corn oil, Sesame oils.c., Oral (gavage)Suitable for highly lipophilic compounds; may have slow absorption.
Surfactant-basede.g., 0.5-1% Tween 80 in salinei.p., Intravenous (i.v.)Can improve solubility but may have its own biological effects.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Intraperitoneal (i.p.) Injection

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile filtered

    • Sterile saline (0.9% NaCl)

    • Sterile, pyrogen-free microcentrifuge tubes and pipette tips

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

    • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

    • Add the minimum volume of DMSO required to completely dissolve the powder. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO for every 1 mg of this compound. Vortex briefly until the solid is completely dissolved.

    • In a separate sterile tube, measure the required volume of sterile saline.

    • While vortexing the saline, slowly add the this compound/DMSO stock solution to the saline to achieve the final desired concentration. The final concentration of DMSO should be kept as low as possible (ideally ≤ 10%).

    • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for injection.

    • Vehicle Control Preparation: Prepare a vehicle control solution by adding the same volume of DMSO to the same final volume of sterile saline, without the this compound.

Protocol 2: In Vitro Cell-Based Assay with this compound

  • Materials:

    • This compound powder

    • DMSO, sterile filtered

    • Appropriate cell culture medium (e.g., DMEM)

    • Cells expressing the dopamine D3 receptor

    • Sterile microcentrifuge tubes and pipette tips

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store this stock solution in small aliquots at -20°C or -80°C.

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure that the final concentration of DMSO in all wells (including the vehicle control) is identical and non-toxic to the cells (e.g., 0.1%).

    • Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.

    • Plate the cells at the desired density and allow them to adhere overnight.

    • The next day, replace the medium with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired period and then perform the specific assay (e.g., cAMP measurement, cell viability assay, receptor binding assay).

Mandatory Visualization

D3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates NGB2904 NGB 2904 NGB2904->D3R Blocks Gi_Go Gi/Go Protein D3R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits IonChannels Ion Channels (e.g., K+, Ca2+) Gi_Go->IonChannels Modulates MAPK MAPK Pathway Gi_Go->MAPK Activates cAMP cAMP AC->cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: Dopamine D3 Receptor Signaling Pathway and Inhibition by NGB 2904.

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_experiment Experiment cluster_analysis Analysis A Weigh NGB 2904 Hydrochloride B Dissolve in minimal DMSO A->B D Slowly add Drug/DMSO to Vehicle with Vortexing B->D C Prepare Vehicle (e.g., Saline) C->D E Prepare Vehicle Control (DMSO + Vehicle) C->E F Administer to Experimental Group D->F G Administer to Vehicle Control Group E->G H Collect Data F->H G->H I Compare Experimental vs. Vehicle Control H->I

Caption: Experimental Workflow for In Vivo Studies with Vehicle Control.

References

Ensuring selective D3 receptor antagonism with NGB 2904 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NGB 2904 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this potent and selective D3 receptor antagonist in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for your convenience.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the dopamine (B1211576) D3 receptor.[1] Its primary mechanism of action is to block the binding of dopamine and other agonists to the D3 receptor, thereby inhibiting its downstream signaling pathways.

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits high selectivity for the human dopamine D3 receptor over other dopamine receptor subtypes (D1, D2, D4, D5) and other receptors like serotonin (B10506) (5-HT2) and adrenergic (α1) receptors.[1] This high selectivity makes it a valuable tool for specifically investigating the role of the D3 receptor in various physiological and pathological processes.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, it is recommended to store this compound as a powder at -20°C for up to two years.[2] For short-term storage, desiccate at +4°C. Stock solutions in DMSO can be stored at -80°C for up to six months.[1][2]

Q4: How should I dissolve this compound for my experiments?

A4: this compound is soluble in DMSO (up to 25 mM) and ethanol (B145695) (up to 5 mM). For in vivo studies, it can be prepared as a suspension in corn oil or a solution with 15% Cremophor EL in saline.[1] Sonication may be required to aid dissolution, especially for suspensions.[1]

Q5: What are the known off-target effects of this compound?

A5: While highly selective for the D3 receptor, NGB 2904 does exhibit some affinity for the D2 receptor, albeit at a much lower level (over 150-fold less than for D3). Researchers should consider this when designing experiments and interpreting results, especially at higher concentrations. Its affinity for 5-HT2 and α1 receptors is even lower.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent or no effect of NGB 2904 in cell-based assays - Poor solubility or precipitation of the compound in aqueous media. - Incorrect concentration of NGB 2904 used. - Low expression of D3 receptors in the cell line. - Cell line viability issues.- Prepare fresh stock solutions in DMSO and ensure final DMSO concentration in the assay is low (<0.1%) and consistent across wells. - Perform a dose-response curve to determine the optimal concentration. - Verify D3 receptor expression in your cell line using a validated method (e.g., radioligand binding with a known D3 ligand). - Perform a cell viability assay (e.g., MTT or Trypan Blue) to ensure cells are healthy.
Precipitation of NGB 2904 observed during in vivo administration - The vehicle used is not suitable for the concentration of NGB 2904. - The compound has come out of solution/suspension after preparation.- For subcutaneous or intraperitoneal injections, consider using a suspension in corn oil or a formulation with a solubilizing agent like Cremophor EL.[1] - Prepare the formulation fresh before each experiment and use sonication to ensure a homogenous suspension.[1] - Visually inspect the solution/suspension for any precipitation before administration.
High non-specific binding in radioligand binding assays - Radioligand concentration is too high. - Insufficient washing of filters. - Issues with the membrane preparation.- Use a radioligand concentration at or below its Kd for the D3 receptor. - Ensure adequate and consistent washing of the filters with ice-cold buffer to remove unbound radioligand. - Prepare fresh cell membranes and ensure proper homogenization and washing steps to remove endogenous ligands.
Variability in animal behavior following NGB 2904 administration - Inconsistent dosing due to improper formulation. - Stress-induced variability in animal response. - Route of administration not optimal.- Ensure the NGB 2904 formulation is homogenous before each injection. - Acclimatize animals to the experimental procedures and environment to minimize stress. - The subcutaneous route has been successfully used in mice.[1] Ensure proper injection technique for consistent absorption.

Quantitative Data

Binding Affinity of this compound at Various Receptors

ReceptorKi (nM)
Dopamine D31.4[1]
Dopamine D2217[1]
Serotonin 5-HT2223[1]
Adrenergic α1642[1]
Dopamine D4>5000[1]
Dopamine D1>10000[1]
Dopamine D5>10000[1]

Functional Activity of this compound

AssayParameterValue (nM)
Quinpirole-stimulated MitogenesisIC506.8

Experimental Protocols

Radioligand Binding Assay for D3 Receptor Affinity

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the dopamine D3 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human D3 receptor

  • Radioligand: [3H]-Spiperone or [3H]-Methylspiperone (a D2/D3 antagonist)

  • This compound

  • Non-specific binding control: Haloperidol or another suitable D2/D3 antagonist at a high concentration (e.g., 10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • 96-well plates

  • Cell harvester and glass fiber filters

  • Scintillation counter and scintillation fluid

Methodology:

  • Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µ g/well .

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • Assay buffer (for total binding wells) or unlabeled antagonist (for non-specific binding wells) or NGB 2904 dilutions.

      • Radioligand at a final concentration close to its Kd for the D3 receptor.

      • Cell membrane preparation.

    • The final assay volume should be consistent across all wells (e.g., 250 µL).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of NGB 2904.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the D3 receptor.

Functional cAMP Assay for D3 Receptor Antagonism

This protocol describes a method to assess the antagonist activity of this compound by measuring its ability to inhibit agonist-induced changes in intracellular cyclic AMP (cAMP) levels in cells expressing the D3 receptor. Since D3 receptors are Gi/o-coupled, their activation by an agonist will decrease cAMP levels.

Materials:

  • CHO or HEK293 cells stably expressing the human D3 receptor.

  • This compound

  • Dopamine D2/D3 receptor agonist (e.g., Quinpirole)

  • Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels)

  • cAMP assay kit (e.g., TR-FRET, ELISA, or luminescence-based)

  • Cell culture medium and supplements

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the D3 receptor in appropriate media.

    • Plate the cells in a 96- or 384-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation and Pre-incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Aspirate the culture medium from the cells and wash with assay buffer.

    • Add the NGB 2904 dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare a solution of the D3 agonist (e.g., Quinpirole) at a concentration that elicits a submaximal response (e.g., EC80) in the presence of a fixed concentration of forskolin.

    • Add the agonist/forskolin solution to the wells containing the pre-incubated cells and NGB 2904.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP levels against the log concentration of NGB 2904.

    • Determine the IC50 value, which represents the concentration of NGB 2904 that inhibits 50% of the agonist-induced decrease in cAMP.

Visualizations

D3_Receptor_Signaling_Pathway cluster_membrane Cell Membrane D3R D3 Receptor G_protein Gi/o Protein D3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Dopamine Dopamine Dopamine->D3R Binds NGB2904 NGB 2904 NGB2904->D3R Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: D3 Receptor Signaling Pathway Antagonism by NGB 2904.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (D3 Receptor Expression) start->prep_membranes setup_assay Set up 96-well Plate: - NGB 2904 dilutions - Radioligand ([3H]-Spiperone) - Membranes prep_membranes->setup_assay incubate Incubate at RT (60-90 min) setup_assay->incubate filter_wash Filter and Wash to Remove Unbound Ligand incubate->filter_wash detect Scintillation Counting filter_wash->detect analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki detect->analyze end End analyze->end cAMP_Assay_Workflow start Start plate_cells Plate D3 Receptor-Expressing Cells in 96-well Plate start->plate_cells pre_incubate Pre-incubate with NGB 2904 Dilutions plate_cells->pre_incubate stimulate Stimulate with D3 Agonist (e.g., Quinpirole) + Forskolin pre_incubate->stimulate measure_cAMP Lyse Cells and Measure cAMP Levels stimulate->measure_cAMP analyze Data Analysis: Determine IC50 measure_cAMP->analyze end End analyze->end

References

Validation & Comparative

NGB 2904: A Comparative Efficacy Analysis Against Other Dopamine D3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of NGB 2904, a selective dopamine D3 receptor antagonist, with other notable D3 antagonists. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate an objective evaluation of these compounds.

Introduction to Dopamine D3 Receptor Antagonists

The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is a key target in the development of therapeutics for substance use disorders and other neuropsychiatric conditions. D3 receptor antagonists have shown promise in preclinical models by modulating the brain's reward circuitry. NGB 2904 is a highly selective D3 receptor antagonist that has been investigated for its potential in treating cocaine and methamphetamine addiction.[1][2][3] This guide compares the in vitro and in vivo efficacy of NGB 2904 with other well-characterized D3 antagonists: SB-277011A, BP-897, PG01037, and VK4-116.

Comparative Efficacy Data

The following table summarizes the binding affinities (Ki) and functional potencies (IC50/EC50) of NGB 2904 and its comparators for the dopamine D3 and D2 receptors. Lower Ki and IC50/EC50 values indicate higher potency.

CompoundD3 Receptor Ki (nM)D2 Receptor Ki (nM)D3/D2 Selectivity RatioFunctional Assay (IC50/EC50, nM)
NGB 2904 1.4 - 2.0[3][4][5]217[4][5]~1555.0 - 6.8 (IC50, quinpirole-stimulated mitogenesis)[4][5]
SB-277011A ~10 (pKi 8.0)[2]~1000 (pKi 6.0)[2]~100[6]N/A
BP-897 0.92[1][7]61[1]~70[1]1.0 (EC50, inhibition of forskolin-induced cAMP)[1]
PG01037 0.70[8]93.3[8]~133N/A
VK4-116 6.8[9][10]11,400[9]>1000[10]N/A

Experimental Protocols

Radioligand Binding Assay (for Ki determination)

This protocol outlines a general method for determining the binding affinity of a compound for dopamine receptors expressed in cell membranes.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., NGB 2904) for the D3 and D2 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells stably expressing human D3 or D2 receptors (e.g., CHO or HEK293 cells).

  • Radioligand (e.g., [³H]-Spiperone or a D3-selective radioligand).

  • Test compounds (NGB 2904 and comparators).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Assay Setup: In each well of a 96-well microplate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for antagonist activity)

This protocol describes a general method to assess the functional antagonist activity of a compound at D3 receptors, which are typically Gi-coupled and inhibit adenylyl cyclase.

Objective: To measure the ability of a test compound to block the agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

  • Cells stably expressing human D3 receptors (e.g., CHO or HEK293 cells).

  • Forskolin (an adenylyl cyclase activator).

  • A D3 receptor agonist (e.g., quinpirole).

  • Test compounds (NGB 2904 and comparators).

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Microplate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Antagonist Pre-incubation: Treat the cells with varying concentrations of the test compound and incubate for a specific period.

  • Agonist Stimulation: Add a fixed concentration of a D3 agonist (e.g., quinpirole) in the presence of forskolin to all wells (except for control wells). Forskolin stimulates cAMP production, and the D3 agonist will inhibit this stimulation.

  • Incubation: Incubate the plates for a specified time to allow for modulation of cAMP levels.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The antagonist's potency is determined by its ability to reverse the agonist-induced decrease in cAMP levels. The concentration of the antagonist that produces 50% of the maximal response (IC50 or EC50) is calculated using non-linear regression.

In Vivo Brain Stimulation Reward (BSR) Assay

This protocol provides a general framework for evaluating the effect of D3 antagonists on the rewarding properties of intracranial self-stimulation in rodents.

Objective: To assess the ability of a test compound to alter the rewarding effects of electrical stimulation of brain reward centers, often potentiated by drugs of abuse.

Procedure:

  • Animal Surgery: Surgically implant an electrode into a brain reward region (e.g., the medial forebrain bundle) of a rat.

  • Training: Train the rat to press a lever in an operant chamber to receive a brief electrical stimulation. The frequency or intensity of the stimulation is varied to determine the threshold for rewarding effects.

  • Drug Administration: Administer the test compound (e.g., NGB 2904) or vehicle to the trained animals. In some paradigms, a drug of abuse like cocaine or methamphetamine is administered to enhance the BSR, and the antagonist is tested for its ability to block this enhancement.[6]

  • Testing: Place the animal back in the operant chamber and measure the rate of lever pressing or the change in the reward threshold. A decrease in lever pressing or an increase in the reward threshold suggests an attenuation of the rewarding stimulus.

  • Data Analysis: Compare the response rates or reward thresholds between drug-treated and vehicle-treated groups to determine the effect of the compound on brain stimulation reward.

Visualizations

D3_Signaling_Pathway cluster_membrane Cell Membrane D3R D3 Receptor G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D3R Binds to NGB_2904 NGB 2904 (Antagonist) NGB_2904->D3R Blocks ATP ATP ATP->AC

Caption: D3 Receptor Signaling Pathway.

Radioligand_Binding_Workflow cluster_preparation Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes with D3 Receptors incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radiolabeled Ligand and Test Compound Dilutions prep_ligands->incubation filtration Separate Bound and Free Ligand by Filtration incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting analysis Calculate IC50 and Ki Values counting->analysis

Caption: Radioligand Binding Assay Workflow.

Conclusion

NGB 2904 demonstrates high affinity and selectivity for the dopamine D3 receptor. Its in vitro potency is comparable to other selective antagonists like PG01037 and superior in terms of selectivity over the D2 receptor compared to BP-897. The in vivo data from preclinical models further support its potential as a therapeutic agent for substance use disorders. This guide provides the foundational data and methodologies for researchers to critically evaluate NGB 2904 in the context of other D3 receptor antagonists and to design further comparative studies.

References

Validating the Selectivity of NGB 2904 for Dopamine D3 over D2 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of NGB 2904's performance against other dopamine (B1211576) receptor ligands, supported by experimental data, to validate its selectivity for the dopamine D3 receptor over the D2 receptor.

Executive Summary

NGB 2904 is a potent and highly selective dopamine D3 receptor antagonist.[1][2] Experimental data from radioligand binding assays demonstrate its significantly greater affinity for the D3 receptor compared to the D2 receptor and a range of other neurotransmitter receptors. Functional assays further corroborate its antagonist activity at the D3 receptor. This high selectivity makes NGB 2904 a valuable pharmacological tool for investigating the specific roles of the D3 receptor in neurological and psychiatric disorders and a promising lead compound for the development of targeted therapeutics.

Comparative Binding Affinity

The selectivity of NGB 2904 for the D3 receptor is evident when its binding affinities (Ki values) are compared with those of other well-characterized dopamine receptor ligands. The following table summarizes the binding affinities of NGB 2904 and two comparator compounds, SB-277011A (another D3-selective antagonist) and Eticlopride (a mixed D2/D3 antagonist), for various receptors.

CompoundD3 Ki (nM)D2 Ki (nM)D3/D2 Selectivity RatioOther Receptor Ki (nM)
NGB 2904 1.4 [1][2]217 [1][2]~155 5-HT₂: 223, α₁: 642, D₄: >5000, D₁: >10000, D₅: >10000[1][2]
SB-277011A~1.0 (pKi 8.0)[3]~100 (pKi 6.0)[3]~1005-HT₁D: ~100 (pKi 5.0), 5-HT₁B: >63 (pKi <5.2)[3]
Eticlopride0.16 - 1.5[4][5]0.09 - 0.50[4][5][6]~3-6α₁-adrenergic: 112, α₂-adrenergic: 699, 5-HT₁: 6220, 5-HT₂: 830[6]

Note: Ki values can vary slightly between different studies and experimental conditions. The selectivity ratio is calculated as Ki(D2) / Ki(D3).

Functional Antagonism

Beyond binding affinity, functional assays are crucial to confirm that NGB 2904 acts as an antagonist at the D3 receptor. One such assay is the quinpirole-stimulated mitogenesis assay. Quinpirole (B1680403) is a dopamine receptor agonist that can induce cell proliferation (mitogenesis) in cells expressing D2-like receptors. An antagonist will block this effect.

CompoundAssayCell LineAgonistPotency (IC50)
NGB 2904 Quinpirole-stimulated mitogenesisCHO cellsQuinpirole (100 nM)5.0 - 6.8 nM [1][2]

This data indicates that NGB 2904 effectively blocks the functional response mediated by D3 receptor activation in a cellular context.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and validation.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound (e.g., NGB 2904) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

a) Cell Culture and Membrane Preparation:

  • Cell Lines: Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells stably transfected with the human dopamine D2 or D3 receptor cDNA are used.

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Membrane Preparation:

    • Cells are harvested, washed with phosphate-buffered saline (PBS), and centrifuged.

    • The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

b) Binding Assay Protocol:

  • Materials:

    • Prepared cell membranes expressing D2 or D3 receptors.

    • Radioligand: Typically [³H]-Spiperone or another suitable high-affinity D2/D3 ligand.

    • Unlabeled test compound (NGB 2904) at various concentrations.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Non-specific binding control: A high concentration of a known D2/D3 antagonist (e.g., haloperidol (B65202) or eticlopride).

  • Procedure:

    • In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled test compound and a constant amount of cell membrane protein.

    • For determining non-specific binding, a separate set of wells will contain the radioligand, cell membranes, and a saturating concentration of the non-specific binding control.

    • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Quinpirole-Stimulated Mitogenesis

This assay measures the ability of a compound to antagonize the proliferative effect of a D2/D3 receptor agonist.

a) Cell Culture:

  • CHO cells stably expressing the human dopamine D3 receptor are used.

  • Cells are maintained in standard culture conditions.

b) Mitogenesis Assay Protocol:

  • Materials:

    • D3-expressing CHO cells.

    • Dopamine receptor agonist: Quinpirole.

    • Test antagonist: NGB 2904.

    • Cell proliferation reagent (e.g., BrdU or [³H]-thymidine).

  • Procedure:

    • Cells are seeded in 96-well plates and serum-starved for 24 hours to synchronize their cell cycle.

    • Cells are pre-incubated with varying concentrations of NGB 2904 for a short period.

    • A fixed concentration of quinpirole (e.g., 100 nM) is then added to the wells.

    • After a prolonged incubation period (e.g., 24-48 hours), a cell proliferation reagent is added.

    • The incorporation of the proliferation reagent, which is proportional to the rate of cell division, is measured according to the manufacturer's instructions (e.g., colorimetric or radioactive detection).

  • Data Analysis:

    • The concentration of NGB 2904 that inhibits 50% of the quinpirole-induced mitogenesis (IC50) is calculated by plotting the percentage of inhibition against the log concentration of NGB 2904 and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanisms

To further clarify the experimental and biological contexts, the following diagrams illustrate the key workflows and signaling pathways.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Antagonism Assay cluster_validation Validation of Selectivity prep Cell Culture & Membrane Preparation assay Competitive Binding (Radioligand + NGB 2904) prep->assay filter Filtration & Washing assay->filter count Scintillation Counting filter->count calc_ki Calculate Ki count->calc_ki compare Compare D3 vs D2 Ki & Functional Potency calc_ki->compare culture Culture D3-expressing CHO Cells treat Treat with NGB 2904 + Quinpirole culture->treat prolif Measure Cell Proliferation treat->prolif calc_ic50 Calculate IC50 prolif->calc_ic50 calc_ic50->compare signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular dopamine Dopamine receptor D3 Receptor dopamine->receptor Activates ngb2904 NGB 2904 ngb2904->receptor Blocks g_protein Gαi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp ↓ cAMP ac->camp downstream Downstream Cellular Effects camp->downstream

References

NGB 2904 Hydrochloride: A Comparative Analysis of its Effects on Cocaine and Methamphetamine Reward

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NGB 2904 hydrochloride, a selective dopamine (B1211576) D3 receptor antagonist, has emerged as a compound of interest in addiction research. Its potential to modulate the rewarding effects of psychostimulants like cocaine and methamphetamine offers a promising avenue for therapeutic development. This guide provides an objective comparison of NGB 2904's effects on the rewarding properties of these two widely abused drugs, supported by experimental data from preclinical studies.

Executive Summary

NGB 2904 demonstrates efficacy in reducing the reinforcing effects of both cocaine and methamphetamine in animal models. While direct comparative studies are limited, available data suggests that NGB 2904 can attenuate drug-seeking behavior and the rewarding effects of both stimulants. For cocaine, NGB 2904 has been shown to decrease the motivation to self-administer the drug under high-effort conditions. In the case of methamphetamine, NGB 2904 effectively reduces the enhancement of brain stimulation reward, a measure of the drug's hedonic impact. The primary mechanism of action for these effects is believed to be the selective blockade of dopamine D3 receptors within the brain's reward circuitry.

Comparative Efficacy of NGB 2904

The following tables summarize the quantitative data from key preclinical studies investigating the effects of NGB 2904 on cocaine and methamphetamine reward. It is important to note that the data for each drug were obtained from separate studies, and direct comparisons should be made with this in mind.

Table 1: Effect of NGB 2904 on Cocaine Self-Administration under a Progressive-Ratio Schedule

NGB 2904 Dose (mg/kg, i.p.)Mean Breakpoint (± SEM)Statistical Significance (vs. Vehicle)Reference
Vehicle15.2 ± 2.1-[1]
19.8 ± 1.5p < 0.05[1]
58.5 ± 1.2p < 0.05[1]
1013.5 ± 2.5Not Significant[1]

Breakpoint refers to the number of lever presses an animal is willing to make to receive a single infusion of the drug, indicating motivation.

Table 2: Effect of NGB 2904 on Methamphetamine-Enhanced Brain Stimulation Reward (BSR)

NGB 2904 Dose (mg/kg, i.p.)% Attenuation of METH-induced BSR Threshold Reduction (Mean ± SEM)Statistical Significance (vs. METH alone)Reference
Vehicle + METH (0.2 mg/kg)0-[2]
0.1 + METH~5%Not Significant[2]
0.3 + METH~45%p < 0.05[2]
1.0 + METH~50%p < 0.05[2]
5.0 + METH~20%Not Significant[2]
10.0 + METH~10%Not Significant[2]

% Attenuation indicates the percentage reduction in the rewarding effect of methamphetamine.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

Progressive-Ratio Cocaine Self-Administration

Objective: To assess the motivation of rats to work for cocaine infusions following NGB 2904 administration.

Animals: Male Long-Evans rats with surgically implanted intravenous catheters.

Apparatus: Standard operant conditioning chambers equipped with two levers and a syringe pump for drug infusion.

Procedure:

  • Acquisition: Rats were first trained to self-administer cocaine (0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule, where each press on the active lever resulted in a single cocaine infusion.

  • Progressive-Ratio Schedule: Once stable self-administration was established, the schedule was changed to a progressive-ratio schedule. Under this schedule, the number of lever presses required to receive the next infusion systematically increased after each successful infusion.

  • Drug Administration: NGB 2904 (0.1-10 mg/kg) or vehicle was administered intraperitoneally (i.p.) before the self-administration session.

  • Data Collection: The primary dependent measure was the "breakpoint," defined as the final ratio completed before the animal ceased to respond for a predetermined period (e.g., one hour). A lower breakpoint indicates reduced motivation.[1]

Brain Stimulation Reward (BSR) with Methamphetamine

Objective: To measure the effect of NGB 2904 on the reward-enhancing properties of methamphetamine.

Animals: Male Sprague-Dawley rats with surgically implanted electrodes in the medial forebrain bundle.

Apparatus: Operant conditioning chambers equipped with a lever that, when pressed, delivered electrical stimulation to the brain.

Procedure:

  • Training: Rats were trained to press a lever to receive electrical brain stimulation.

  • Threshold Determination: A rate-frequency curve shift paradigm was used to determine the brain reward threshold, which is the minimum frequency of stimulation that the animal finds rewarding.

  • Drug Administration: Methamphetamine (0.1–0.65 mg/kg, i.p.) was administered to determine a dose that produced a reliable enhancement of BSR (i.e., a lowering of the reward threshold). Subsequently, NGB 2904 (0.1–10 mg/kg, i.p.) or vehicle was administered prior to the methamphetamine injection.

  • Data Collection: The primary dependent measure was the change in the BSR threshold. An attenuation of the methamphetamine-induced decrease in the BSR threshold by NGB 2904 indicates a reduction in the rewarding effect of methamphetamine.[2]

Visualizations of Experimental Workflow and Signaling Pathway

To further clarify the methodologies and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_cocaine Cocaine Self-Administration cluster_meth Methamphetamine BSR c_acq Acquisition (FR1) c_pr Progressive Ratio c_acq->c_pr c_drug NGB 2904 Admin c_pr->c_drug c_test Measure Breakpoint c_drug->c_test m_train BSR Training m_thresh Threshold Determination m_train->m_thresh m_drug NGB 2904 + METH Admin m_thresh->m_drug m_test Measure Threshold Shift m_drug->m_test

Caption: Experimental workflows for assessing NGB 2904's effects.

signaling_pathway cluster_stimulants Psychostimulant Action cluster_reward Reward Pathway Modulation Cocaine Cocaine DA_inc ↑ Dopamine in Synapse Cocaine->DA_inc Blocks DAT METH Methamphetamine METH->DA_inc Blocks/Reverses DAT D3R Dopamine D3 Receptor DA_inc->D3R Activates AC Adenylyl Cyclase D3R->AC Inhibits NGB NGB 2904 NGB->D3R Blocks cAMP ↓ cAMP AC->cAMP Reward Drug Reinforcement & Seeking Behavior cAMP->Reward Modulates

Caption: Proposed signaling pathway of NGB 2904 in the reward system.

Discussion and Conclusion

The available preclinical evidence suggests that this compound holds promise as a pharmacological agent for reducing the rewarding effects of both cocaine and methamphetamine. By selectively antagonizing the dopamine D3 receptor, NGB 2904 appears to dampen the reinforcing properties of these stimulants, particularly under conditions of high motivation for drug-seeking.

For cocaine, the reduction in breakpoints on a progressive-ratio schedule by NGB 2904 at 1 and 5 mg/kg doses suggests a decrease in the drug's motivational value.[1] Similarly, for methamphetamine, NGB 2904 at 0.3 and 1.0 mg/kg doses effectively counteracts the drug's ability to enhance brain stimulation reward, indicating a blunting of its hedonic effects.[2] The inverted U-shaped dose-response curve observed in both studies, where higher doses of NGB 2904 were less effective, warrants further investigation to understand the underlying pharmacological mechanisms.

References

A Comparative Analysis of NGB 2904 Hydrochloride: Behavioral Effects in Preclinical Models of Addiction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the behavioral pharmacology of NGB 2904 hydrochloride, a selective dopamine (B1211576) D3 receptor antagonist, with other relevant compounds in preclinical models of addiction. The data presented herein is intended to offer an objective overview of NGB 2904's performance and support further investigation into its therapeutic potential.

Introduction

This compound is a potent and selective antagonist of the dopamine D3 receptor, a key target in the mesolimbic dopamine system implicated in the rewarding and reinforcing effects of drugs of abuse.[1][2] Research suggests that blockade of D3 receptors may represent a promising therapeutic strategy for the treatment of substance use disorders.[1] This guide will focus on the behavioral effects of NGB 2904 in established animal models of addiction, including drug self-administration, brain stimulation reward (BSR), and reinstatement of drug-seeking behavior. A primary comparator will be SB-277011A, another well-characterized selective dopamine D3 receptor antagonist, to provide a robust cross-study analysis.[3][4][5]

Data Presentation: Comparative Behavioral Effects

The following tables summarize the quantitative data from key behavioral studies investigating the effects of NGB 2904 and SB-277011A.

Table 1: Effects on Progressive-Ratio (PR) Self-Administration

This paradigm assesses the motivation to work for a drug reinforcer. A lower "breakpoint" (the point at which an animal ceases to respond) indicates a reduction in the reinforcing efficacy of the drug.

CompoundAnimal ModelDrug of AbuseNGB 2904 Dose (mg/kg)SB-277011A Dose (mg/kg)Effect on BreakpointCitation(s)
NGB 2904 RatCocaine1 or 5-Significantly lowered[6]
SB-277011A RatCocaine-6 - 24Dose-dependent lowering[4]
SB-277011A RatMethamphetamine-12 or 24Significant reduction[3]

Table 2: Effects on Brain Stimulation Reward (BSR)

The BSR paradigm measures the rewarding effects of electrical stimulation of brain reward pathways. A drug that enhances reward will lower the threshold of stimulation required to maintain responding. Antagonists of reward pathways are expected to attenuate this effect.

CompoundAnimal ModelDrug of AbuseNGB 2904 Dose (mg/kg)SB-277011A Dose (mg/kg)Effect on Drug-Enhanced BSRCitation(s)
NGB 2904 RatMethamphetamine0.1, 0.3, 1.0 (but not 10)-Attenuated[5][7]
NGB 2904 RatCocaine--Inhibited enhancement by 2 mg/kg cocaine (but not 10 mg/kg)[6]
SB-277011A RatMethamphetamine-12 (but not 24)Attenuated[5][7]
SB-277011A RatCocaine-3.0Attenuated enhancement[8]

Table 3: Effects on Reinstatement of Drug-Seeking Behavior

This model mimics relapse in humans, where drug-seeking behavior is reinstated by exposure to the drug itself, drug-associated cues, or stress.

CompoundAnimal ModelReinstatement TriggerNGB 2904 Dose (mg/kg)SB-277011A Dose (mg/kg)Effect on ReinstatementCitation(s)
NGB 2904 RatCocaine Cue--Dose-dependently decreased[9]
NGB 2904 RatCocaine Prime--Significantly inhibited[6]
SB-277011A RatCocaine Cue--Dose-dependently decreased[9]
SB-277011A RatCocaine Prime-3.0, 6.0, 12.0Dose-related attenuation[8]
SB-277011A RatMethamphetamine Prime-12 or 24Significant reduction[3]
SB-277011A RatStress (Footshock)--Dose-dependent decrease[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Progressive-Ratio (PR) Self-Administration

Objective: To assess the motivation of an animal to work for intravenous drug infusions.

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to a catheter surgically implanted into the jugular vein of the subject (typically a rat).

Procedure:

  • Acquisition: Animals are first trained to self-administer the drug (e.g., cocaine) on a fixed-ratio (FR) schedule, where a fixed number of lever presses (e.g., FR1 or FR5) results in a single drug infusion.[10][11] This phase continues until a stable pattern of responding is established.

  • Progressive-Ratio Schedule: The reinforcement schedule is then changed to a progressive-ratio schedule. In this schedule, the number of lever presses required to receive each subsequent infusion increases progressively according to a predetermined sequence.[12][13]

  • Breakpoint: The session ends when the animal fails to make the required number of presses for a reinforcer within a specified time period. The final ratio completed is termed the "breakpoint" and serves as the primary measure of the drug's reinforcing efficacy.[13]

  • Drug Administration: The test compound (e.g., NGB 2904 or SB-277011A) or vehicle is administered prior to the start of the PR session to evaluate its effect on the breakpoint.

Brain Stimulation Reward (BSR)

Objective: To measure the rewarding effects of drugs by assessing their ability to alter the threshold for electrical self-stimulation of brain reward centers.

Apparatus: Operant conditioning chambers with a manipulandum (e.g., a lever or wheel) and a stereotaxically implanted electrode in a brain reward region, typically the medial forebrain bundle (MFB) or ventral tegmental area (VTA).[14]

Procedure:

  • Training: Animals are trained to press a lever to receive a brief train of electrical stimulation.

  • Threshold Determination: A rate-frequency curve is generated by varying the frequency of the electrical stimulation. The threshold (θ0) is defined as the stimulation frequency that supports a half-maximal response rate.[5]

  • Drug Testing: The effect of a drug on reward is assessed by administering the drug and re-determining the reward threshold. A decrease in the threshold indicates an enhancement of reward, while an increase suggests a reduction in reward or an aversive effect.[15]

  • Antagonist Studies: To test the effect of an antagonist like NGB 2904, the antagonist is administered prior to a rewarding drug (e.g., methamphetamine), and its ability to prevent the drug-induced lowering of the BSR threshold is measured.[5][7]

Reinstatement of Drug-Seeking Behavior

Objective: To model relapse to drug use in humans by extinguishing drug-seeking behavior and then reinstating it with a specific trigger.[16]

Apparatus: Same as for self-administration studies.

Procedure:

  • Self-Administration Training: Animals are trained to self-administer a drug as described in the PR self-administration protocol.

  • Extinction: Following stable self-administration, the drug is no longer delivered upon lever pressing, but the associated cues (e.g., stimulus light) may still be presented. This leads to a gradual cessation of lever pressing.[17][18]

  • Reinstatement Test: Once responding is extinguished, a trigger is presented to reinstate the drug-seeking behavior (i.e., lever pressing). Common triggers include:

    • Drug-Primed Reinstatement: A non-contingent injection of the training drug.[19][20]

    • Cue-Induced Reinstatement: Presentation of cues previously associated with drug delivery.

    • Stress-Induced Reinstatement: Exposure to a stressor, such as a mild footshock.[19]

  • Antagonist Administration: The test compound is administered before the reinstatement trigger to determine if it can block the re-emergence of drug-seeking behavior.

Mandatory Visualization

Dopamine D3 Receptor Signaling Pathway in Addiction

The following diagram illustrates the putative signaling pathway of the dopamine D3 receptor and its role in the context of drug addiction. Drugs of abuse increase dopamine levels in the synapse, leading to the activation of D3 receptors. Chronic activation can lead to neuroadaptations in downstream signaling pathways, contributing to the cycle of addiction.[21][22][23][24]

D3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 uptake D3_auto D3 Autoreceptor Dopamine->D3_auto binds Dopamine_syn Dopamine VMAT2->Dopamine release D3_auto->Dopamine inhibits release Drug Drug of Abuse (e.g., Cocaine) DAT DAT Drug->DAT blocks Dopamine_syn->DAT uptake D3R D3 Receptor Dopamine_syn->D3R activates AC Adenylyl Cyclase D3R->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates ERK ERK PKA->ERK activates CREB CREB ERK->CREB activates Gene Gene Expression (Neuroadaptations) CREB->Gene NGB2904 NGB 2904 NGB2904->D3R antagonizes

Caption: Dopamine D3 receptor signaling cascade.

Experimental Workflow: Progressive-Ratio Self-Administration

The diagram below outlines the key stages of a progressive-ratio self-administration experiment designed to test the efficacy of a compound like NGB 2904.

PR_Workflow cluster_setup Experimental Setup cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis Catheter Catheter Implantation (Jugular Vein) Recovery Surgical Recovery Catheter->Recovery FR_Training Fixed-Ratio (FR) Training (e.g., FR1, FR5) Recovery->FR_Training Stability Stable Responding Achieved FR_Training->Stability PR_Schedule Switch to Progressive-Ratio (PR) Schedule Stability->PR_Schedule Treatment Administer NGB 2904 or Vehicle PR_Schedule->Treatment PR_Session PR Self-Administration Session Treatment->PR_Session Breakpoint Measure Breakpoint PR_Session->Breakpoint Comparison Compare Breakpoints (NGB 2904 vs. Vehicle) Breakpoint->Comparison

Caption: Progressive-ratio self-administration workflow.

Logical Relationship: Reinstatement of Drug-Seeking Behavior

This diagram illustrates the logical flow of a reinstatement experiment, a key model for studying relapse.

Reinstatement_Logic Start Start: Drug-Experienced Animal Extinction Extinction Phase (Lever pressing ceases) Start->Extinction Treatment Administer NGB 2904 or Vehicle Extinction->Treatment Trigger Present Reinstatement Trigger Treatment->Trigger Reinstatement Reinstatement of Drug-Seeking (Lever pressing resumes) Trigger->Reinstatement Yes No_Reinstatement No Reinstatement (Lever pressing remains low) Trigger->No_Reinstatement No Outcome Measure Lever Presses Reinstatement->Outcome No_Reinstatement->Outcome

References

Efficacy of NGB 2904 Hydrochloride in Animal Models of Addiction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of NGB 2904 hydrochloride, a selective dopamine (B1211576) D3 receptor antagonist, with other relevant compounds in preclinical animal models of addiction. The data presented herein is intended to inform research and development efforts in the field of substance use disorders.

NGB 2904 has emerged as a compound of interest due to its potential to modulate the motivational aspects of drug-seeking behavior.[1][2] As a selective antagonist for the dopamine D3 receptor, it targets a key component of the brain's reward circuitry implicated in addiction.[3][4][5] This guide will delve into the quantitative effects of NGB 2904 in established animal models and compare its performance with other D3 receptor ligands, namely SB-277011A (another selective D3 antagonist) and BP-897 (a D3 receptor partial agonist).

Comparative Efficacy in Preclinical Models

The following tables summarize the quantitative data on the effects of NGB 2904 and comparator compounds in three widely used animal models of addiction: progressive-ratio self-administration, brain stimulation reward (BSR), and reinstatement of drug-seeking behavior.

Progressive-Ratio Self-Administration

The progressive-ratio (PR) schedule of reinforcement is a behavioral paradigm used to assess the motivational value of a drug. The "breakpoint" represents the point at which the animal is no longer willing to exert the effort required to receive a drug infusion, providing a measure of the drug's reinforcing efficacy.

Table 1: Effect of D3 Receptor Ligands on Cocaine and Methamphetamine Self-Administration (Progressive-Ratio Schedule)

CompoundAnimal ModelDrugDose of Test CompoundEffect on BreakpointReference
NGB 2904 RatCocaine1 and 5 mg/kg (i.p.)Significantly lowered breakpoint.[6]
SB-277011ARatCocaine6-24 mg/kg (i.p.)Dose-dependent lowering of breakpoint.[7][8]
SB-277011ARatMethamphetamine12 and 24 mg/kg (i.p.)Significant reduction in breakpoint.[9]
BP-897Rhesus MonkeyCocaineUp to 30 µg/kg (i.v.)Reduced cocaine self-administration.[10]
Brain Stimulation Reward (BSR)

The brain stimulation reward (BSR) paradigm measures the rewarding effects of drugs by assessing their ability to lower the threshold for intracranial self-stimulation. A decrease in the BSR threshold indicates an enhancement of the brain's reward system.

Table 2: Effect of D3 Receptor Ligands on Methamphetamine-Enhanced Brain Stimulation Reward (BSR)

CompoundAnimal ModelDose of Test CompoundEffect on Methamphetamine-Enhanced BSRReference
NGB 2904 Rat0.3 and 1.0 mg/kgSignificantly attenuated METH-enhanced BSR.[11]
SB-277011ARat12 mg/kgSignificantly attenuated METH-enhanced BSR.[11]
BP-897Rat0.1-5 mg/kgDose-dependently attenuated METH-enhanced BSR.[11]
Reinstatement of Drug-Seeking Behavior

The reinstatement model is a widely used animal model of relapse. After a period of extinction where drug-seeking behavior is no longer reinforced, reinstatement of this behavior can be triggered by a priming dose of the drug, drug-associated cues, or stress.

Table 3: Effect of D3 Receptor Ligands on Cocaine and Methamphetamine-Induced Reinstatement

CompoundAnimal ModelReinstatement TriggerDose of Test CompoundEffect on ReinstatementReference
NGB 2904 RatCocaineNot specified in abstractSignificantly inhibited cocaine-triggered reinstatement.[6]
SB-277011ARatCocaine6.0 mg/kg (minimum effective dose)Dose-dependently attenuated cocaine-triggered reinstatement.[12]
SB-277011ARatMethamphetamine12 and 24 mg/kg (i.p.)Significant inhibition of methamphetamine-triggered reinstatement.[9]
BP-897RatCocaine-associated cues1 mg/kg (i.p.)Inhibited cocaine-seeking behavior.[10][13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to provide a comprehensive understanding of the experimental conditions under which the data were generated.

Intravenous Drug Self-Administration (Progressive-Ratio Schedule)

This protocol is a composite based on standard procedures described in the literature.[14][15][16][17][18][19][20]

  • Subjects: Male Wistar or Sprague-Dawley rats are typically used.

  • Surgery: Rats are anesthetized and surgically implanted with an indwelling catheter in the jugular vein. The catheter is passed subcutaneously to an exit point on the back.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an infusion pump connected to the rat's catheter.

  • Acquisition Phase (Fixed-Ratio Schedule):

    • Rats are first trained to self-administer the drug (e.g., cocaine, 0.75 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule, where each press on the active lever results in a single drug infusion.

    • Each infusion is paired with a conditioned stimulus (e.g., illumination of the stimulus light and an audible tone).

    • A timeout period (e.g., 20 seconds) follows each infusion, during which lever presses have no consequence.

    • Training continues until a stable baseline of responding is established.

  • Progressive-Ratio Phase:

    • Once responding is stable, the schedule is switched to a progressive-ratio schedule.

    • The number of lever presses required for each subsequent infusion increases according to a predetermined sequence (e.g., 1, 2, 4, 6, 9, 12, 15, 20...).

    • The session ends when a predetermined time has elapsed since the last infusion (e.g., 1 hour), and the final ratio completed is recorded as the breakpoint.

  • Drug Administration: The test compound (e.g., NGB 2904) or vehicle is administered intraperitoneally (i.p.) at a specified time before the start of the session.

Brain Stimulation Reward (BSR)

This protocol is a composite based on standard procedures described in the literature.[21][22][23][24][25]

  • Subjects: Male Long-Evans or Sprague-Dawley rats are commonly used.

  • Surgery: Rats are anesthetized and stereotaxically implanted with a bipolar electrode in the medial forebrain bundle (MFB).

  • Apparatus: An operant chamber with a lever or wheel that, when manipulated, delivers a brief train of electrical stimulation to the implanted electrode.

  • Training:

    • Rats are trained to press the lever or turn the wheel to receive electrical stimulation.

    • The intensity and frequency of the stimulation are initially set to be highly rewarding to facilitate learning.

  • Threshold Determination:

    • A rate-frequency curve is generated by varying the frequency of the electrical stimulation across a range of values.

    • The reward threshold is defined as the frequency that supports a half-maximal response rate.

  • Drug Testing:

    • A baseline BSR threshold is established.

    • The drug of abuse (e.g., methamphetamine) is administered, and the change in the BSR threshold is measured. An abuse-liable drug will typically lower the threshold.

    • The test compound (e.g., NGB 2904) is administered prior to the drug of abuse to determine its ability to block the drug-induced lowering of the BSR threshold.

Reinstatement of Drug-Seeking Behavior

This protocol is a composite based on standard procedures described in the literature.[26][27][28][29][30][31][32][33]

  • Subjects and Surgery: As described for the self-administration protocol.

  • Apparatus: As described for the self-administration protocol.

  • Acquisition Phase: Rats are trained to self-administer a drug (e.g., cocaine) as described in the self-administration protocol.

  • Extinction Phase:

    • Following stable self-administration, the drug is replaced with saline.

    • Lever presses on the active lever no longer result in a drug infusion or the presentation of the conditioned stimuli.

    • Extinction sessions continue daily until responding on the active lever decreases to a predetermined low level (e.g., <10% of the acquisition baseline).

  • Reinstatement Test:

    • Once the extinction criterion is met, a reinstatement test is conducted.

    • Reinstatement of drug-seeking behavior (i.e., an increase in active lever pressing) is triggered by one of the following:

      • Drug-primed reinstatement: A non-contingent injection of the training drug (e.g., cocaine, 10 mg/kg, i.p.).

      • Cue-induced reinstatement: Presentation of the conditioned stimuli previously paired with drug infusions.

      • Stress-induced reinstatement: Exposure to a stressor, such as intermittent footshock.

    • The test compound (e.g., NGB 2904) or vehicle is administered before the reinstatement trigger to assess its ability to block the resumption of drug-seeking behavior.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for dopamine D3 receptor antagonists and the general workflow of a reinstatement experiment.

D3R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates NGB_2904 NGB 2904 NGB_2904->D3R Blocks G_alpha_io Gαi/o D3R->G_alpha_io Activates AC Adenylyl Cyclase G_alpha_io->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Akt_mTOR ↓ Akt/mTOR Pathway PKA->Akt_mTOR ERK ↓ ERK Pathway PKA->ERK Addiction_Behavior ↓ Drug-Seeking Behavior ↓ Relapse Akt_mTOR->Addiction_Behavior ERK->Addiction_Behavior

Figure 1. Dopamine D3 Receptor Signaling Pathway.

Reinstatement_Workflow cluster_phase1 Phase 1: Acquisition cluster_phase2 Phase 2: Extinction cluster_phase3 Phase 3: Reinstatement Test Acquisition Drug Self-Administration (e.g., Cocaine) Extinction Saline Substitution (No Drug, No Cues) Acquisition->Extinction Establishes Drug-Seeking Trigger Reinstatement Trigger (Drug Prime, Cues, or Stress) Extinction->Trigger Reduces Drug-Seeking Measurement Measure Lever Pressing (Drug-Seeking Behavior) Trigger->Measurement Induces Relapse

Figure 2. Experimental Workflow of the Reinstatement Model.

References

A Comparative Guide: NGB 2904 Hydrochloride versus Partial Dopamine Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel dopamine D3 receptor antagonist, NGB 2904 hydrochloride, and established partial dopamine agonists. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways, this document aims to serve as an objective resource for neuropsychopharmacology research and drug development.

Executive Summary

This compound is a highly selective antagonist for the dopamine D3 receptor, a target implicated in the rewarding effects of drugs of abuse. In contrast, partial dopamine agonists, such as aripiprazole, brexpiprazole, and cariprazine, modulate dopamine D2 and D3 receptors, exhibiting both agonistic and antagonistic properties depending on the endogenous dopamine environment. This fundamental difference in mechanism—selective antagonism versus partial agonism—underlies their distinct pharmacological profiles and potential therapeutic applications. While partial agonists are established treatments for a range of psychiatric disorders, NGB 2904 is positioned as a potential therapeutic for substance use disorders.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro receptor binding affinities and functional activities of this compound and the partial dopamine agonists aripiprazole, brexpiprazole, and cariprazine.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2 Receptor (Ki, nM)Dopamine D3 Receptor (Ki, nM)D3/D2 Selectivity Ratio (Ki D2 / Ki D3)Reference(s)
NGB 29042171.4~155-fold[1][2]
Aripiprazole0.340.8~0.4-fold[3]
Brexpiprazole0.31.1~0.3-fold[3]
Cariprazine0.49 - 0.710.085 - 0.3~3-10 fold[3]

Table 2: In Vitro Functional Activity at Dopamine D2 and D3 Receptors

CompoundReceptorFunctional AssayIntrinsic Activity (% of Dopamine Response)Reference(s)
NGB 2904D3Quinpirole-stimulated mitogenesisAntagonist (IC50 = 6.8 nM)[2]
AripiprazoleD2Various functional assays~25-60%[4]
BrexpiprazoleD2Various functional assays~45%[3][5]
CariprazineD2Various functional assays~10-30%[3]
CariprazineD3Various functional assaysHigher than at D2[4]

Experimental Protocols

Radioligand Binding Assays for Ki Determination

Objective: To determine the binding affinity (Ki) of a test compound for dopamine D2 and D3 receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cell lines stably expressing human dopamine D2 or D3 receptors (e.g., CHO or HEK293 cells).

  • Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride for D2/D3 receptors).

  • Test compounds (NGB 2904, aripiprazole, brexpiprazole, cariprazine).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., 10 µM haloperidol).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester and scintillation counter.

Procedure:

  • In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6][7]

cAMP Functional Assay for Intrinsic Activity Determination

Objective: To determine the intrinsic agonist activity of a test compound at dopamine D2/D3 receptors by measuring its effect on intracellular cyclic AMP (cAMP) levels. D2 and D3 receptors are Gαi/o-coupled, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased cAMP levels.

Materials:

  • CHO or HEK293 cells stably expressing human dopamine D2 or D3 receptors.

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds.

  • cAMP assay kit (e.g., TR-FRET or AlphaScreen-based).

  • 384-well white microplates.

  • Plate reader capable of detecting the assay signal (e.g., time-resolved fluorescence or luminescence).

Procedure:

  • Seed the cells in a 384-well plate and allow them to adhere.

  • Stimulate the cells with a fixed concentration of forskolin in the presence of varying concentrations of the test compound. Forskolin is used to elevate basal cAMP levels, allowing for the measurement of inhibition.

  • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.

  • Determine the EC50 (the concentration of the test compound that produces 50% of its maximal effect) and the Emax (the maximum effect as a percentage of the response to a full agonist like dopamine) using non-linear regression.[6][8]

In Vivo Cocaine Self-Administration and Reinstatement Model

Objective: To evaluate the effect of NGB 2904 on the reinforcing effects of cocaine and on cocaine-seeking behavior in rats.

Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a stimulus light, a tone generator, and an infusion pump for intravenous drug delivery.

Procedure:

  • Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.

  • Acquisition of Cocaine Self-Administration: Rats are placed in the operant chambers and learn to press an "active" lever to receive an intravenous infusion of cocaine. Presses on an "inactive" lever have no consequence. Sessions are typically 2 hours daily for 10-14 days.

  • Extinction: Following the acquisition phase, lever pressing is no longer reinforced with cocaine infusions. The stimulus cues (light and tone) previously associated with the infusion are also absent. This phase continues until the rate of lever pressing decreases to a predefined low level.

  • Reinstatement: After extinction, the ability of a "priming" injection of cocaine or the presentation of cocaine-associated cues to reinstate drug-seeking behavior (i.e., pressing the active lever) is assessed.

  • Drug Testing: To test the effect of NGB 2904, the compound is administered to the rats before the self-administration or reinstatement sessions. A reduction in the number of cocaine infusions self-administered or a decrease in the reinstated lever pressing indicates that the compound has attenuated the rewarding or relapse-inducing effects of cocaine.[2][9][10][11][12]

Mandatory Visualizations

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_drugs Pharmacological Intervention Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Full Agonist D3R D3 Receptor Dopamine->D3R Full Agonist G_protein Gαi/o D2R->G_protein Activates D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Signaling Downstream Signaling cAMP->Signaling NGB2904 NGB 2904 NGB2904->D3R Antagonist Partial_Agonist Partial Agonist (e.g., Aripiprazole) Partial_Agonist->D2R Partial Agonist Partial_Agonist->D3R Partial Agonist

Caption: Dopamine D2/D3 Receptor Signaling Pathways and Drug Interactions.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare Cell Membranes (Expressing D2/D3 Receptors) B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Measure Radioactivity of Bound Ligand C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Experimental Workflow for Radioligand Binding Assay.

G cluster_comparison Pharmacological Profile Comparison NGB2904 NGB 2904 (D3 Antagonist) Mechanism Mechanism of Action NGB2904->Mechanism Selective Blockade Selectivity Receptor Selectivity NGB2904->Selectivity High for D3 FunctionalEffect Functional Effect NGB2904->FunctionalEffect Inhibition of D3 signaling TherapeuticPotential Therapeutic Potential NGB2904->TherapeuticPotential Substance Use Disorders PartialAgonists Partial Dopamine Agonists (D2/D3 Modulators) PartialAgonists->Mechanism Modulation PartialAgonists->Selectivity Varies (D2/D3) PartialAgonists->FunctionalEffect Stabilization of Dopamine Tone PartialAgonists->TherapeuticPotential Psychiatric Disorders

Caption: Logical Relationship between NGB 2904 and Partial Dopamine Agonists.

References

Reproducibility of NGB 2904 Hydrochloride's Effects on Drug-Seeking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of NGB 2904 hydrochloride in attenuating drug-seeking behaviors, with a focus on the reproducibility of its effects. We objectively compare its performance with alternative dopamine (B1211576) D3 receptor antagonists, SB-277011A and BP-897, and provide supporting experimental data from various studies. Detailed methodologies for key behavioral assays are also presented to facilitate experimental replication and extension.

Executive Summary

This compound, a selective dopamine D3 receptor antagonist, has demonstrated consistent efficacy in reducing cocaine and methamphetamine-seeking behaviors in animal models. Across multiple studies, NGB 2904 has been shown to decrease the reinforcing effects of psychostimulants and inhibit the reinstatement of drug-seeking behavior, a preclinical model of relapse. This guide synthesizes the available quantitative data to assess the reproducibility of these findings and provides a comparative analysis with other D3 receptor ligands.

Data Presentation: Comparative Efficacy in Preclinical Models

The following tables summarize the quantitative data from key studies investigating the effects of NGB 2904 and its alternatives on drug-seeking behaviors.

Table 1: Effect of NGB 2904 on Cocaine Self-Administration under a Progressive-Ratio Schedule

Study (Lead Author, Year)Animal ModelCocaine Dose (mg/kg/infusion)NGB 2904 Dose (mg/kg, i.p.)Breakpoint (Number of Responses)Percent Decrease from Vehicle
Xi et al., 2006[1]Male Long-Evans Rats0.51Significantly LoweredData not specified
Xi et al., 2006[1]Male Long-Evans Rats0.55Significantly LoweredData not specified
Xi and Gardner, 2007[2]Not SpecifiedNot SpecifiedNot SpecifiedInhibitsData not specified
Spiller et al., 2008[3]Not SpecifiedNot SpecifiedHigh DosesSignificantly InhibitedData not specified

Table 2: Comparative Effects of D3 Receptor Antagonists on Methamphetamine-Enhanced Brain Stimulation Reward (BSR)

Study (Lead Author, Year)CompoundDose (mg/kg, i.p.)Effect on METH-Enhanced BSR
Spiller et al., 2008[4]NGB 29040.1 - 1.0Attenuated
Spiller et al., 2008[4]NGB 290410No effect
Spiller et al., 2008[4]SB-277011A12Attenuated
Spiller et al., 2008[4]SB-277011A24No effect
Spiller et al., 2008[4]BP-8970.1 - 5Dose-dependently attenuated

Table 3: Comparative Effects on Cocaine-Induced Reinstatement of Drug-Seeking

Study (Lead Author, Year)CompoundDose (mg/kg, i.p.)Effect on Cocaine-Induced Reinstatement
Xi et al., 2006[1]NGB 2904Not SpecifiedSignificantly Inhibited
Xi and Gardner, 2007[2]NGB 2904Not SpecifiedInhibits
Spiller et al., 2008[3]NGB 2904Not SpecifiedBlocks
Xi et al., 2005 (as cited in Spiller et al., 2008[4])SB-277011A24Significantly Inhibited

Experimental Protocols

Detailed methodologies for the key behavioral paradigms used to assess the effects of NGB 2904 on drug-seeking are provided below.

Progressive-Ratio (PR) Cocaine Self-Administration

This paradigm assesses the motivational properties of a drug by measuring how much work an animal is willing to perform to receive a single infusion.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an infusion pump for intravenous drug delivery.

  • Subjects: Male rats, typically Wistar or Long-Evans, are surgically implanted with a chronic indwelling jugular catheter.

  • Training:

    • Rats are first trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule, where each press on the active lever results in a drug infusion.

    • Training sessions are typically 2 hours daily for 10-14 days until stable responding is achieved.

  • Progressive-Ratio Testing:

    • The response requirement is progressively increased after each infusion according to a predetermined sequence (e.g., 1, 2, 4, 6, 9, 12, 15, 20, 25, 32, 40...).

    • The session ends when the animal fails to make the required number of responses within a specified time (e.g., 1 hour).

    • The "breakpoint" is the highest ratio completed and serves as the primary measure of the drug's reinforcing efficacy.

  • Drug Administration: NGB 2904 or vehicle is typically administered intraperitoneally (i.p.) 30 minutes before the start of the test session.

Intracranial Self-Stimulation (ICSS) - Brain Stimulation Reward (BSR)

This procedure measures the rewarding effects of drugs by assessing their ability to alter the threshold for rewarding electrical brain stimulation.

  • Apparatus: Operant conditioning chambers equipped with a lever or wheel that, when manipulated, delivers electrical stimulation to a specific brain region.

  • Subjects: Rats are surgically implanted with a permanent stimulating electrode in the medial forebrain bundle (MFB).

  • Training:

    • Animals are trained to press a lever to receive a brief train of electrical stimulation.

    • The intensity of the stimulation is varied to determine the threshold at which the animal will reliably respond.

  • Testing:

    • A "rate-frequency" curve is generated by measuring the rate of responding at different frequencies of stimulation.

    • The threshold is defined as the frequency that supports a half-maximal response rate.

    • Drugs of abuse, like cocaine and methamphetamine, typically lower the BSR threshold, indicating an enhancement of reward.

  • Drug Administration: NGB 2904 or vehicle is administered prior to the administration of the psychostimulant, and the effect on the drug-induced shift in the BSR threshold is measured.

Mandatory Visualizations

Dopamine D3 Receptor Signaling Pathway in Addiction

D3R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cocaine/Meth Cocaine/Meth Dopamine Dopamine Cocaine/Meth->Dopamine Increases Synaptic Dopamine NGB 2904 NGB 2904 D3R Dopamine D3 Receptor NGB 2904->D3R Blocks Dopamine->D3R Activates Gi Gi D3R->Gi Activates ERK ERK D3R->ERK Activates Akt Akt D3R->Akt Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK->CREB Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Gene_Expression Gene Expression (Drug-Seeking) mTORC1->Gene_Expression Promotes Translation CREB->Gene_Expression Regulates Transcription

Caption: D3 receptor signaling in addiction.

Experimental Workflow for Assessing NGB 2904 Effects

Experimental_Workflow cluster_subjects Subject Preparation cluster_training Behavioral Training cluster_testing Drug Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Surgery Jugular Catheter/ Electrode Implantation Animal_Acclimation->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Cocaine_SA_Training Cocaine Self-Administration Training (FR1) Recovery->Cocaine_SA_Training BSR_Training BSR Threshold Determination Recovery->BSR_Training Vehicle_Admin Vehicle Administration (Control) Cocaine_SA_Training->Vehicle_Admin NGB2904_Admin NGB 2904 Administration Cocaine_SA_Training->NGB2904_Admin BSR_Training->Vehicle_Admin BSR_Training->NGB2904_Admin PR_Test Progressive-Ratio Testing Vehicle_Admin->PR_Test BSR_Test BSR Threshold Shift Assessment Vehicle_Admin->BSR_Test Reinstatement_Test Reinstatement Testing Vehicle_Admin->Reinstatement_Test NGB2904_Admin->PR_Test NGB2904_Admin->BSR_Test NGB2904_Admin->Reinstatement_Test Data_Collection Data Collection (Breakpoints, Thresholds) PR_Test->Data_Collection BSR_Test->Data_Collection Reinstatement_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Workflow for preclinical drug evaluation.

Conclusion

The available preclinical data consistently support the efficacy of this compound in attenuating drug-seeking behaviors for psychostimulants. While the absolute quantitative effects show some variability across studies, which is expected due to minor differences in experimental protocols and animal populations, the overall qualitative effect of reducing the reinforcing and relapse-inducing properties of drugs of abuse is reproducible. Comparative studies suggest that NGB 2904 has a similar or, in some paradigms, a more potent effect than other selective D3 receptor antagonists like SB-277011A. The lack of rewarding effects on its own further strengthens its profile as a potential therapeutic agent for substance use disorders. Future research should focus on direct, head-to-head comparisons of these compounds across a wider range of behavioral assays and on elucidating the precise downstream signaling mechanisms to identify biomarkers of treatment response.

References

In Vivo Target Engagement of NGB 2904 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo validation of target engagement for NGB 2904 hydrochloride, a potent and selective dopamine (B1211576) D3 receptor antagonist. In the landscape of drug discovery and development, confirming that a therapeutic agent interacts with its intended molecular target within a living organism is a critical step. This process, known as target engagement, provides essential evidence for a drug's mechanism of action and is a key predictor of its potential therapeutic efficacy. This document outlines the pharmacological profile of NGB 2904, compares various methodologies for assessing in vivo target engagement, and presents hypothetical experimental frameworks for the validation of this specific compound.

This compound: A Selective Dopamine D3 Receptor Antagonist

NGB 2904 is a well-characterized pharmacological tool and potential therapeutic agent that exhibits high affinity and selectivity for the dopamine D3 receptor.[1] The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is implicated in a variety of neurological and psychiatric disorders, including substance use disorders.[2][3] NGB 2904 has demonstrated efficacy in animal models of drug addiction by attenuating the rewarding effects of stimulants like cocaine and methamphetamine.[2][4][5][6]

Selectivity Profile of NGB 2904

The selectivity of a compound is crucial for minimizing off-target effects. NGB 2904 displays a favorable selectivity profile, with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors.

ReceptorK_i (nM)
Dopamine D3 1.4
Dopamine D2217
5-HT2223
α1642
Dopamine D4> 5000
Dopamine D1> 10000
Dopamine D5> 10000
Table 1: Receptor binding affinities (Ki) of NGB 2904. Data sourced from R&D Systems.[1]

Validating Target Engagement In Vivo: A Comparative Overview

Several techniques can be employed to confirm that a drug binds to its intended target in a living system. The choice of method often depends on the target class, the availability of specific tools (e.g., radiotracers), and the desired quantitative output. Below is a comparison of common in vivo target engagement methodologies that could be applied to validate NGB 2904's interaction with the D3 receptor.

MethodPrincipleAdvantagesDisadvantages
Positron Emission Tomography (PET) A non-invasive imaging technique that uses a radiolabeled ligand for the target of interest. Target engagement is measured by the displacement of the radioligand by the unlabeled drug.[7]Non-invasive, provides spatial and temporal information on target occupancy in the living brain.Requires the development of a specific and selective radioligand, expensive instrumentation.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in tissues or cells.[8][9]Provides direct evidence of target binding in a physiological context without requiring modification of the compound.[8]Can be technically challenging for membrane proteins, requires tissue biopsies for in vivo application.
Pharmacodynamic (PD) Biomarkers Measures a downstream biological effect that is closely linked to the engagement of the target. For NGB 2904, this could involve measuring changes in dopamine-regulated signaling pathways.Can provide a functional readout of target engagement and can sometimes be measured in accessible biological fluids.The link between the biomarker and target engagement must be rigorously validated; biomarkers can be influenced by other factors.
Ex Vivo Autoradiography Involves administering the unlabeled drug to an animal, followed by tissue harvesting and incubation with a radiolabeled ligand to determine the occupancy of the target receptor.Provides high-resolution anatomical information on target occupancy.Is an invasive and terminal procedure.

Experimental Protocols for Validating NGB 2904 Target Engagement

While specific in vivo target engagement studies for NGB 2904 are not extensively detailed in the public domain, this section outlines plausible experimental protocols based on established methodologies.

Positron Emission Tomography (PET) Imaging

Objective: To quantify the occupancy of dopamine D3 receptors by NGB 2904 in the brain of a living animal.

Methodology:

  • Radioligand Selection: A selective D3 receptor PET radioligand (e.g., [¹¹C]PHNO) would be utilized.

  • Animal Model: Non-human primates or rodents would be used.

  • Baseline Scan: A baseline PET scan is performed to measure the baseline binding of the radioligand to D3 receptors.

  • NGB 2904 Administration: Animals are treated with a range of doses of this compound.

  • Post-Dosing Scan: A second PET scan is conducted after NGB 2904 administration.

  • Data Analysis: The reduction in radioligand binding after NGB 2904 treatment is used to calculate the percentage of D3 receptor occupancy for each dose.

PET_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment cluster_analysis Analysis Baseline_Scan Baseline PET Scan (Radioligand Injection) NGB_2904_Admin Administer NGB 2904 Baseline_Scan->NGB_2904_Admin Post_Dose_Scan Post-Dose PET Scan (Radioligand Injection) NGB_2904_Admin->Post_Dose_Scan Data_Analysis Calculate Receptor Occupancy Post_Dose_Scan->Data_Analysis

PET Experimental Workflow
Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate the direct binding of NGB 2904 to the dopamine D3 receptor in brain tissue.

Methodology:

  • Drug Administration: Animals are treated with either vehicle or NGB 2904.

  • Tissue Harvesting: At a specified time point, brain tissue (e.g., striatum, nucleus accumbens) is collected.

  • Tissue Lysis: The tissue is homogenized and divided into aliquots.

  • Heat Challenge: The aliquots are heated to a range of temperatures.

  • Protein Separation: The soluble fraction of the protein lysate is separated from the aggregated proteins by centrifugation.

  • Western Blotting: The amount of soluble D3 receptor at each temperature is quantified by Western blotting. Increased thermal stability in the NGB 2904-treated group indicates target engagement.

CETSA_Workflow cluster_in_vivo In Vivo cluster_ex_vivo Ex Vivo Drug_Admin Administer Vehicle or NGB 2904 Tissue_Harvest Harvest Brain Tissue Drug_Admin->Tissue_Harvest Lysis Tissue Lysis Tissue_Harvest->Lysis Heat Heat Challenge Lysis->Heat Separation Separate Soluble and Aggregated Proteins Heat->Separation Detection Detect Soluble D3 Receptor (Western Blot) Separation->Detection

CETSA Experimental Workflow

Dopamine D3 Receptor Signaling Pathway

Understanding the signaling pathway of the target is crucial for developing pharmacodynamic biomarker strategies. The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

D3_Signaling Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates NGB_2904 NGB 2904 NGB_2904->D3R Blocks G_Protein Gαi/o D3R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Dopamine D3 Receptor Signaling

Alternative Compounds for Comparative Analysis

To provide a comprehensive context, it is valuable to compare NGB 2904 with other selective dopamine D3 receptor antagonists that have been studied in vivo.

CompoundPrimary TargetReported In Vivo Effects
SB-277011A Dopamine D3 Receptor AntagonistAttenuates cocaine and methamphetamine-enhanced brain stimulation reward; reduces reinstatement of drug-seeking behavior.[2][3][10][11]
BP-897 Putative Dopamine D3 Receptor Partial Agonist/AntagonistAttenuates methamphetamine-enhanced brain stimulation reward.[2][3][10][11]

These compounds could serve as benchmarks in head-to-head studies to evaluate the relative potency and efficacy of NGB 2904 in engaging the D3 receptor in vivo.

Conclusion

The validation of in vivo target engagement is a cornerstone of modern drug development. For this compound, a highly selective dopamine D3 receptor antagonist, techniques such as PET imaging and CETSA offer robust methodologies to confirm its interaction with its intended target in a living system. The data derived from such studies are invaluable for establishing a clear relationship between target occupancy, pharmacokinetics, and pharmacodynamic effects, ultimately guiding the clinical development of this and other promising therapeutic agents. The experimental frameworks and comparative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in this area.

References

A Comparative Analysis of NGB 2904 Hydrochloride and Aripiprazole Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the pharmacological properties of NGB 2904 hydrochloride and aripiprazole (B633) derivatives, tailored for researchers, scientists, and drug development professionals. The information presented is based on a compilation of preclinical data to facilitate an objective comparison of their performance and mechanisms of action.

Introduction

This compound is a potent and selective dopamine (B1211576) D3 receptor antagonist.[1][2] In contrast, aripiprazole is an atypical antipsychotic characterized by its unique pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at the 5-HT2A receptor.[3][4] Aripiprazole is metabolized to an active metabolite, dehydroaripiprazole (B194390), which shares a similar pharmacological profile with the parent compound and contributes significantly to its clinical effects.[5][6][7] This guide will delve into a quantitative comparison of their binding affinities, outline the experimental protocols used to determine these properties, and visualize their distinct signaling pathways.

Data Presentation: Comparative Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of this compound, aripiprazole, and its active metabolite dehydroaripiprazole for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

ReceptorThis compound (Ki, nM)Aripiprazole (Ki, nM)Dehydroaripiprazole (Ki, nM)
Dopamine D2217[1]0.34[3]Similar to Aripiprazole[8]
Dopamine D31.4[1]0.8[3]Partial agonist[9]
Dopamine D4>5000[1]44[3]-
Dopamine D1>10000[1]--
Dopamine D5>10000[1]--
Serotonin 5-HT1A-1.7[3]4.2[9]
Serotonin 5-HT2A223[1]3.4[3]-
Serotonin 5-HT2B--Affinity present[9]
Serotonin 5-HT2C-15[3]-
Serotonin 5-HT7-39[3]-
Adrenergic α1642[1]57[3]-
Histamine H1-61[3]-

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize compounds like this compound and aripiprazole derivatives.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a compound for a specific receptor.[9][10]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

General Protocol:

  • Membrane Preparation:

    • Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or tissue homogenates are lysed and centrifuged to isolate the cell membranes containing the receptors.[11]

    • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[11]

  • Competitive Binding Assay:

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]spiperone for D2/D3 receptors) is incubated with the membrane preparation in a suitable assay buffer.[12]

    • Increasing concentrations of the unlabeled test compound (NGB 2904 or aripiprazole derivative) are added to compete with the radioligand for binding to the receptor.[9][10]

    • Non-specific binding is determined in the presence of a high concentration of a known, potent unlabeled ligand.[12]

  • Incubation and Filtration:

    • The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[11]

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[9][10]

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[11]

  • Data Analysis:

    • The radioactivity trapped on the filters is measured using a scintillation counter.[11]

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, partial agonist, or inverse agonist at a receptor.

1. cAMP Functional Assay (for Gαi/s-coupled receptors like D2 and 5-HT1A)

Objective: To measure the effect of a compound on the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

General Protocol:

  • Cell Culture and Plating:

    • Cells expressing the receptor of interest are cultured and seeded into multi-well plates.[14]

  • Compound Treatment:

    • For Gαi-coupled receptors (like D2), cells are first stimulated with an agent like forskolin (B1673556) to increase basal cAMP levels.

    • The cells are then treated with varying concentrations of the test compound. Agonists will decrease cAMP levels, while antagonists will block the effect of a known agonist.[15]

  • Cell Lysis and cAMP Measurement:

    • After incubation, the cells are lysed to release intracellular cAMP.

    • The concentration of cAMP is determined using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or bioluminescence-based assays (e.g., cAMP-Glo™).[14][16][17] In these assays, cellular cAMP competes with a labeled cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.[15]

  • Data Analysis:

    • A standard curve is generated using known concentrations of cAMP.

    • The effect of the test compound on cAMP levels is plotted against its concentration to determine potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists).

2. Calcium Flux Functional Assay (for Gαq-coupled receptors like 5-HT2A)

Objective: To measure changes in intracellular calcium concentration following receptor activation.

General Protocol:

  • Cell Culture and Dye Loading:

    • Cells expressing the Gαq-coupled receptor are plated in multi-well plates.[18]

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[19][20] These dyes exhibit an increase in fluorescence upon binding to free calcium.

  • Compound Addition and Signal Detection:

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).[21]

    • Varying concentrations of the test compound are added to the wells.

    • Changes in fluorescence intensity are measured in real-time. Agonists will induce an increase in intracellular calcium, leading to a rise in fluorescence. Antagonists will block the fluorescence increase induced by a known agonist.[22]

  • Data Analysis:

    • The change in fluorescence is plotted against the compound concentration to determine the potency (EC50) for agonists or the inhibitory concentration (IC50) for antagonists.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways modulated by this compound and aripiprazole derivatives.

NGB_2904_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NGB_2904 NGB 2904 D3R Dopamine D3 Receptor NGB_2904->D3R Antagonist Dopamine Dopamine Dopamine->D3R Agonist Gi Gαi D3R->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Aripiprazole_Signaling_Pathways cluster_D2 Dopamine D2 Receptor Signaling cluster_5HT1A Serotonin 5-HT1A Receptor Signaling cluster_5HT2A Serotonin 5-HT2A Receptor Signaling Aripiprazole_D2 Aripiprazole D2R D2 Receptor Aripiprazole_D2->D2R Partial Agonist Dopamine_D2 Dopamine Dopamine_D2->D2R Full Agonist Gi_D2 Gαi D2R->Gi_D2 AC_D2 Adenylyl Cyclase Gi_D2->AC_D2 Inhibition cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Aripiprazole_5HT1A Aripiprazole 5HT1AR 5-HT1A Receptor Aripiprazole_5HT1A->5HT1AR Partial Agonist Serotonin_5HT1A Serotonin Serotonin_5HT1A->5HT1AR Full Agonist Gi_5HT1A Gαi 5HT1AR->Gi_5HT1A AC_5HT1A Adenylyl Cyclase Gi_5HT1A->AC_5HT1A Inhibition cAMP_5HT1A ↓ cAMP AC_5HT1A->cAMP_5HT1A Aripiprazole_5HT2A Aripiprazole 5HT2AR 5-HT2A Receptor Aripiprazole_5HT2A->5HT2AR Antagonist Serotonin_5HT2A Serotonin Serotonin_5HT2A->5HT2AR Agonist Gq Gαq 5HT2AR->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Experimental_Workflow cluster_binding Receptor Binding Affinity cluster_functional Functional Activity Membrane_Prep Membrane Preparation Comp_Binding Competitive Radioligand Binding Assay Membrane_Prep->Comp_Binding Data_Analysis_Ki Data Analysis (IC50 -> Ki) Comp_Binding->Data_Analysis_Ki Pharmacological_Profile Comprehensive Pharmacological Profile Data_Analysis_Ki->Pharmacological_Profile Cell_Culture Cell Culture & Plating cAMP_Assay cAMP Assay (D2, 5-HT1A) Cell_Culture->cAMP_Assay Ca_Assay Calcium Flux Assay (5-HT2A) Cell_Culture->Ca_Assay Data_Analysis_Func Data Analysis (EC50 / IC50) cAMP_Assay->Data_Analysis_Func Ca_Assay->Data_Analysis_Func Data_Analysis_Func->Pharmacological_Profile

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of NGB 2904 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the proper disposal procedures for NGB 2904 hydrochloride, a potent and selective dopamine (B1211576) D3 receptor antagonist. Adherence to these protocols is critical to mitigate risks to personnel and the environment.

This compound is classified with acute oral toxicity (Category 4), and as very toxic to aquatic life with long-lasting effects (Acute Aquatic Toxicity Category 1 and Chronic Aquatic Toxicity Category 1)[1]. Therefore, it must be handled and disposed of as hazardous waste. Under no circumstances should this compound or its containers be disposed of in standard laboratory trash or flushed down the drain[2][3].

Hazard Classification of this compound
Hazard ClassificationCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed.
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life.
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.

Data sourced from the this compound Safety Data Sheet (SDS)[1].

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, contaminated materials, and its empty containers.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure the following PPE is worn:

  • Nitrile or neoprene gloves

  • Safety glasses or goggles

  • A laboratory coat

Disposal of Unused or Waste this compound
  • Collection:

    • Collect all waste this compound, whether in solid or solution form, in a designated hazardous waste container that is compatible with the chemical.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

    • The label should also indicate the associated hazards (e.g., "Acutely Toxic," "Aquatic Hazard").

  • Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[3].

    • The SAA should be a designated benchtop, fume hood, or a cabinet.

    • Ensure the container is kept closed except when adding waste.

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup and disposal by an approved hazardous waste contractor.

Disposal of Contaminated Labware and Debris
  • Segregation:

    • All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be considered hazardous waste.

    • Collect these items in a separate, clearly labeled hazardous waste bag or container.

  • Decontamination of Reusable Labware:

    • For reusable glassware and equipment, a thorough decontamination process is required.

    • Rinse the contaminated items with a suitable solvent (e.g., ethanol (B145695) or another solvent in which this compound is soluble) to remove all residues.

    • Collect the initial rinsate as hazardous waste in the designated liquid waste container.

    • Following the initial solvent rinse, wash the labware with soap and water.

Disposal of Empty this compound Containers
  • Triple Rinsing:

    • An empty container that held this compound must be triple-rinsed before it can be disposed of as non-hazardous waste[4][5].

    • First Rinse: Add a small amount of a suitable solvent to the container, cap it, and shake to rinse all interior surfaces. Empty the rinsate into the designated hazardous waste container.

    • Second and Third Rinses: Repeat the rinsing process two more times, collecting the rinsate each time as hazardous waste.

  • Container Defacing and Disposal:

    • After triple rinsing, deface or remove the original label on the container.

    • The clean, defaced container can then be disposed of in the appropriate laboratory glass or solid waste stream.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound and associated materials.

cluster_start Start: this compound Waste cluster_disposal Disposal Path cluster_actions Action cluster_final Final Disposal start Identify Waste Type unused_compound Unused/Waste Compound start->unused_compound Categorize contaminated_disposables Contaminated Disposables start->contaminated_disposables Categorize contaminated_reusables Contaminated Reusables start->contaminated_reusables Categorize empty_container Empty Container start->empty_container Categorize collect_hw Collect in Labeled Hazardous Waste Container unused_compound->collect_hw contaminated_disposables->collect_hw decontaminate Decontaminate (Triple Rinse) contaminated_reusables->decontaminate empty_container->decontaminate ehs_disposal Dispose via EHS/ Approved Vendor collect_hw->ehs_disposal collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate non_hazardous_disposal Dispose as Non-Hazardous Waste decontaminate->non_hazardous_disposal After Decontamination collect_rinsate->collect_hw start Waste Generated is_pure Pure Compound or Contaminated Material? start->is_pure is_container Is it an empty container? is_pure->is_container No collect_hw Collect in Labeled Hazardous Waste Container is_pure->collect_hw Yes triple_rinse Triple Rinse Container is_container->triple_rinse Yes dispose_ehs Store in SAA and Arrange EHS Pickup is_container->dispose_ehs No (Error) collect_hw->dispose_ehs collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Label collect_rinsate->deface_label dispose_non_haz Dispose as Non-Hazardous deface_label->dispose_non_haz

References

Essential Safety and Operational Guide for Handling NGB 2904 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of NGB 2904 hydrochloride. The following procedures are based on the known hazards of the compound and established laboratory safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed.

  • Very toxic to aquatic life with long-lasting effects.

Due to these hazards, a comprehensive approach to personal protective equipment is mandatory to prevent accidental ingestion and environmental contamination.

Recommended Personal Protective Equipment

A multi-layered PPE approach is recommended to ensure personnel safety when handling this compound.

PPE CategoryRecommendationRationale
Hand Protection Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.Provides a robust barrier against skin contact. Double-gloving offers additional protection in case the outer glove is breached. Nitrile gloves offer good resistance to a range of chemicals.
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing and skin. A lab coat should be worn over personal clothing at all times.
Eye and Face Protection Chemical splash goggles and a full-face shield.Standard safety glasses do not offer adequate protection from splashes. A face shield should be worn over goggles when there is a risk of splashes or aerosol generation.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the powder form or if there is a potential for aerosolization.Protects against inhalation of the compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare and Decontaminate Workspace prep_ppe->prep_workspace prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe weigh Weigh Compound in a Ventilated Enclosure prep_workspace->weigh Proceed to handling dissolve Dissolve in Appropriate Solvent (e.g., DMSO, Ethanol) weigh->dissolve experiment Perform Experimental Procedures dissolve->experiment decontaminate_tools Decontaminate all surfaces and equipment experiment->decontaminate_tools Proceed to cleanup dispose_waste Dispose of waste in a labeled hazardous waste container decontaminate_tools->dispose_waste doff_ppe Doff PPE in the correct order dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Emergency and Disposal Plan

Immediate and appropriate action is critical in the event of an emergency.

Emergency Procedures
Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Spill Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. For a small spill, cover with an absorbent, inert material, and collect into a sealed container for hazardous waste disposal. For a large spill, contact your institution's environmental health and safety department immediately.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid materials (e.g., pipette tips, gloves, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through an approved waste disposal plant. Do not dispose of down the drain or in regular trash.

Solubility Data

Understanding the solubility of this compound is essential for preparing stock solutions and conducting experiments.

SolventSolubility
DMSO ≥25 mg/mL
Ethanol ≥25 mg/mL

This information is critical for ensuring the compound is fully dissolved, preventing the handling of undissolved particulates.

By adhering to these safety and logistical guidelines, researchers, scientists, and drug development professionals can handle this compound with confidence, ensuring both personal safety and environmental protection.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NGB 2904 hydrochloride
Reactant of Route 2
Reactant of Route 2
NGB 2904 hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。